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Anticancer agent 41

Cat. No.: B12411869
M. Wt: 554.2 g/mol
InChI Key: FKVALFMGXVALPW-UHFFFAOYSA-N
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Description

Anticancer agent 41 is a useful research compound. Its molecular formula is C25H18Br2N2O3 and its molecular weight is 554.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18Br2N2O3 B12411869 Anticancer agent 41

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H18Br2N2O3

Molecular Weight

554.2 g/mol

IUPAC Name

2,5-dibromo-3-(5-methoxy-2-methyl-1H-indol-3-yl)-6-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C25H18Br2N2O3/c1-11-18(14-6-4-5-7-16(14)28-11)20-22(26)25(31)21(23(27)24(20)30)19-12(2)29-17-9-8-13(32-3)10-15(17)19/h4-10,28-29H,1-3H3

InChI Key

FKVALFMGXVALPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=C(C(=O)C(=C(C3=O)Br)C4=C(NC5=CC=CC=C54)C)Br

Origin of Product

United States

Foundational & Exploratory

Anticancer agent 41 discovery and synthesis process

Author: BenchChem Technical Support Team. Date: November 2025

For the purposes of this guide, we will focus on a specific, well-documented example: a novel 1,3,4-oxadiazole derivative that has demonstrated significant potential as an anticancer agent. This compound, designated as compound 41 in its primary research, has shown promising activity against various cancer cell lines.

Discovery and Rationale

The discovery of this class of compounds was driven by the need for new therapeutic agents with improved efficacy and reduced side effects. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in medicinal chemistry, recognized for its metabolic stability and ability to participate in various biological interactions. The design strategy involved the synthesis of a library of 1,3,4-oxadiazole derivatives with diverse substitutions, aiming to identify compounds with potent and selective anticancer activity.

Synthesis of Anticancer Agent 41

The synthesis of compound 41 is a multi-step process that begins with the formation of a key intermediate, followed by the construction of the 1,3,4-oxadiazole ring and subsequent modifications.

Experimental Protocol: General Synthesis

A solution of the starting acid (1 mmol) in phosphorus oxychloride (5 mL) is stirred at room temperature. To this solution, the corresponding hydrazine derivative (1.2 mmol) is added portion-wise. The reaction mixture is then heated to reflux for 4-6 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and carefully poured into crushed ice. The resulting precipitate is filtered, washed with cold water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final compound 41.

Biological Activity and Efficacy

Compound 41 has been evaluated for its in vitro anticancer activity against a panel of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of Compound 41 (IC50 in µM)
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.5
HeLaCervical Cancer3.1
A549Lung Cancer4.2
HepG2Liver Cancer1.8

Mechanism of Action

The precise mechanism of action of compound 41 is still under investigation, but preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway through which compound 41 may exert its anticancer effects. It is hypothesized that the compound inhibits a critical kinase in a pro-survival pathway, leading to the activation of caspases and ultimately, apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor Pro-Survival Kinase Pro-Survival Kinase Growth Factor Receptor->Pro-Survival Kinase Compound 41 Compound 41 Compound 41->Pro-Survival Kinase Downstream Effector Downstream Effector Pro-Survival Kinase->Downstream Effector Pro-Apoptotic Proteins Pro-Apoptotic Proteins Downstream Effector->Pro-Apoptotic Proteins Caspase Cascade Caspase Cascade Pro-Apoptotic Proteins->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Proposed mechanism of action for compound 41.

Experimental Workflow: Apoptosis Assay

The following diagram outlines the typical workflow for an apoptosis assay used to evaluate the effect of compound 41 on cancer cells.

G A Cancer Cell Culture B Treatment with Compound 41 A->B C Incubation (24-48h) B->C D Cell Staining (e.g., Annexin V/PI) C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F

Caption: Workflow for apoptosis quantification.

Conclusion and Future Directions

Compound 41 represents a promising lead in the development of new anticancer therapies. Its potent in vitro activity and distinct mechanism of action warrant further investigation. Future studies will focus on optimizing the structure of compound 41 to improve its efficacy and pharmacokinetic properties, as well as conducting in vivo studies to evaluate its therapeutic potential in animal models. The detailed exploration of its molecular targets will also be crucial for the rational design of next-generation anticancer agents.

Elraglusib (9-ING-41): A Technical Whitepaper on a Novel GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elraglusib (formerly 9-ING-41) is a first-in-class, ATP-competitive, small-molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous oncogenic signaling pathways. Preclinical and clinical investigations have demonstrated its broad-spectrum antitumor activity, both as a monotherapy and in combination with standard-of-care chemotherapeutics, across a range of solid tumors and hematologic malignancies. This document provides a comprehensive technical overview of Elraglusib, detailing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting GSK-3β.

Chemical Structure and Physicochemical Properties

Elraglusib is a maleimide-based compound. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1][2]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione[3]
Synonyms 9-ING-41, Elraglusib[3][4]
Molecular Formula C₂₂H₁₃FN₂O₅
Molecular Weight 404.35 g/mol
CAS Number 1034895-42-5
SMILES String CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F
Appearance Solid
Solubility DMSO: 81 mg/mL (200.32 mM); Water: Insoluble; Ethanol: Insoluble
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Pharmacological Properties and Mechanism of Action

Elraglusib is a selective inhibitor of GSK-3β with a reported IC50 of 0.71 μM. GSK-3β is a key regulatory kinase in multiple signaling pathways critical for cell proliferation, survival, and differentiation. Its overexpression and aberrant activity are associated with the pathogenesis of various cancers.

The primary mechanism of action of Elraglusib involves the competitive inhibition of ATP binding to GSK-3β. This leads to the modulation of several downstream signaling cascades, including:

  • NF-κB Pathway: Inhibition of GSK-3β by Elraglusib leads to the downregulation of the NF-κB signaling pathway. This results in decreased expression of anti-apoptotic proteins such as XIAP, Bcl-2, and Cyclin D1, ultimately promoting apoptosis in cancer cells.

  • Wnt/β-catenin Pathway: While GSK-3β is a known negative regulator of the Wnt/β-catenin pathway, some studies suggest that the anticancer effects of Elraglusib in certain contexts may occur independently of significant β-catenin stabilization.

  • DNA Damage Response: Elraglusib has been shown to compromise DNA repair mechanisms, potentially by destabilizing the TopBP1/ATR/Chk1 pathway. This chemosensitization effect enhances the efficacy of DNA-damaging chemotherapeutic agents.

  • Microtubule Dynamics: Recent evidence suggests that Elraglusib may also exert its cytotoxic effects by directly destabilizing microtubules, leading to mitotic arrest, DNA damage, and subsequent apoptosis, independent of its GSK-3β inhibitory activity in some cancer types.

The culmination of these effects is the induction of cell cycle arrest, primarily at the G2/M phase, autophagy, and apoptosis in a wide range of cancer cells.

Signaling Pathway of Elraglusib Action

Elraglusib_Pathway Elraglusib Elraglusib (9-ING-41) GSK3B GSK-3β Elraglusib->GSK3B Inhibits Microtubules Microtubule Destabilization Elraglusib->Microtubules Induces DDR DNA Damage Response (DDR) Elraglusib->DDR Inhibits NFkB NF-κB Pathway GSK3B->NFkB Activates XIAP XIAP NFkB->XIAP Bcl2 Bcl-2 NFkB->Bcl2 CyclinD1 Cyclin D1 NFkB->CyclinD1 Apoptosis Apoptosis XIAP->Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Arrest (G2/M) CyclinD1->CellCycle DNA_Damage DNA Damage Microtubules->DNA_Damage DNA_Damage->Apoptosis Chemosensitization Chemosensitization DDR->Chemosensitization

Caption: Simplified signaling pathways modulated by Elraglusib.

In Vitro and In Vivo Efficacy

Elraglusib has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines and in vivo tumor models.

In Vitro Activity of Elraglusib in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MiaPaCa-2Pancreatic Cancer5
BxPC-3Pancreatic Cancer1
HuP-T3Pancreatic Cancer0.6
VariousPancreatic Cancer0.5 - 5
SUDHL-4B-cell Lymphoma~1
KPUM-UH1B-cell Lymphoma~1
Karpas 422B-cell Lymphoma~1
TMD8B-cell Lymphoma~1
In Vivo Antitumor Activity

In a mouse xenograft model using SKOV3 ovarian cancer cells, Elraglusib administered at 40 mg/kg demonstrated a reduction in tumor growth. Furthermore, in a B16 melanoma mouse model, Elraglusib exhibited a suppressive effect on tumor growth both as a single agent and in combination with anti-PD-1 therapy.

Clinical Development

Elraglusib is currently being evaluated in multiple clinical trials for various malignancies. The most prominent of these is the Actuate 1801 study (NCT03678883), a Phase 1/2 trial assessing its safety and efficacy as both a monotherapy and in combination with chemotherapy in patients with refractory cancers.

Key Clinical Trial Data (Actuate 1801, NCT03678883)
ParameterMonotherapy (n=67)Combination Therapy (n=171)
Patient Population Advanced solid or hematologic malignancies refractory to standard therapiesAdvanced solid or hematologic malignancies in combination with various chemotherapy regimens
Dosing Intravenous, dose escalation from 1 to 15 mg/kg twice weeklyIntravenous, dose escalation in combination with standard chemotherapy. Recommended Phase 2 Dose (RP2D) for combination with gemcitabine/nab-paclitaxel is 9.3 mg/kg once weekly.
Efficacy Highlights - Complete response in a patient with refractory BRAF V600E-mutated melanoma.- Partial response in a patient with acute T-cell leukemia/lymphoma.- Median Progression-Free Survival (PFS): 2.1 months.- Median Overall Survival (OS): 6.9 months.- In first-line metastatic pancreatic ductal adenocarcinoma (mPDAC) in combination with gemcitabine/nab-paclitaxel, statistically significant improvement in median OS and 1-year OS rate compared to chemotherapy alone.- The combination reduced the risk of death by 37%.
Common Adverse Events (AEs) Transient visual changes, fatigueIn combination with gemcitabine/nab-paclitaxel: neutropenia, leukopenia, fatigue, and visual impairment.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the biological activity of Elraglusib.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of Elraglusib on the viability and proliferation of cancer cells.

Methodology:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of Elraglusib or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Following treatment, a tetrazolium compound-based reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well.

  • The plates are incubated for 2-4 hours at 37°C to allow for the conversion of the reagent into a formazan product by viable cells.

  • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Elraglusib.

Methodology:

  • Cells are treated with Elraglusib or vehicle control for the desired time period.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Elraglusib on cell cycle progression.

Methodology:

  • Cells are treated with Elraglusib or vehicle control.

  • After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • After incubation, the DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Western Blotting

Objective: To analyze the expression levels of key proteins in signaling pathways affected by Elraglusib.

Methodology:

  • Cells are treated with Elraglusib and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., phosphorylated GSK-3β, β-catenin, PARP, Cyclin B1, XIAP).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Elraglusib (9-ING-41) start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blotting (Protein Expression) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_changes Analyze Protein Level Changes western->protein_changes

Caption: A generalized workflow for in vitro evaluation of Elraglusib.

Conclusion

Elraglusib (9-ING-41) is a potent and selective GSK-3β inhibitor with a multifaceted mechanism of action that includes the induction of apoptosis and cell cycle arrest, as well as the sensitization of cancer cells to chemotherapy. The promising preclinical data and the encouraging clinical activity observed in early-phase trials, particularly in difficult-to-treat malignancies like pancreatic cancer, underscore the therapeutic potential of targeting the GSK-3β pathway. Ongoing and future clinical studies will be crucial in further defining the role of Elraglusib in the oncology treatment landscape and identifying patient populations most likely to benefit from this novel therapeutic agent.

References

The Core Mechanism of 9-ING-41: A Technical Guide to a Novel GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Its aberrant overexpression and activity are implicated in the progression and chemoresistance of various cancers, making it a compelling therapeutic target.[2] 9-ING-41 (also known as elraglusib) is a first-in-class, maleimide-based, ATP-competitive small molecule inhibitor of GSK-3β currently under clinical investigation.[3] This technical guide provides an in-depth overview of the mechanism of action of 9-ING-41, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its preclinical evaluation.

Mechanism of Action of 9-ING-41

9-ING-41 exerts its anti-tumor effects by selectively inhibiting GSK-3β, a constitutively active kinase involved in numerous oncogenic signaling pathways. The primary mechanisms through which 9-ING-41 demonstrates anti-cancer activity include the downregulation of pro-survival pathways, induction of cell cycle arrest and apoptosis, and modulation of the tumor microenvironment.

1. Downregulation of the NF-κB Pathway:

A key mechanism of 9-ING-41 is the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway. In many cancer cells, NF-κB is constitutively active and promotes the transcription of genes involved in cell survival and proliferation, including anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein), Bcl-2, and Bcl-xL, as well as cyclin D1. By inhibiting GSK-3β, 9-ING-41 leads to a decrease in the expression of these NF-κB target genes, thereby promoting apoptosis and inhibiting tumor growth.

2. Modulation of the Wnt/β-catenin Pathway:

GSK-3β is a central negative regulator of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3β by 9-ING-41 can lead to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes. The context-dependent effects of this pathway modulation are a subject of ongoing research in different cancer types.

3. Interference with the DNA Damage Response (DDR) Pathway:

9-ING-41 has been shown to prevent the activation of the ATR-DNA damage response pathway. It facilitates the proteasome-dependent degradation of TopBP1, a critical adaptor molecule for ATR activation. By impairing the DDR, 9-ING-41 can enhance the efficacy of DNA-damaging chemotherapeutic agents.

4. Immunomodulatory Effects:

Recent studies have highlighted the immunomodulatory properties of 9-ING-41. Inhibition of GSK-3β can enhance the anti-tumor activity of NK and T cells. Furthermore, 9-ING-41 has been shown to downregulate immune checkpoint molecules such as PD-1 and LAG-3, suggesting a synergistic potential with immune checkpoint inhibitors.

Quantitative Data: In Vitro Activity of 9-ING-41

The following table summarizes the in vitro growth inhibitory and cytotoxic effects of 9-ING-41 across a range of cancer cell lines.

Cancer TypeCell LineParameterValue (µM)Notes
Bladder Cancer T24, HT1376, RT4GI500.4 - 0.5Dose-dependent decrease in cell growth observed at 0.25–1 μM.
B-cell Lymphoma SUDHL-4IC50 (Venetoclax)8-fold reductionIn combination with 0.5 μM 9-ING-41.
KPUM-UH1IC50 (Venetoclax)2-fold reductionIn combination with 0.5 μM 9-ING-41.
SUDHL-4IC50 (BAY-1143572)8-fold reductionIn combination with 0.5 μM 9-ING-41.
Double-Hit Lymphoma Karpas-422IC500.91 ± 0.04 (24h), 0.74 ± 0.02 (48h)
SuDHL2IC507.16 ± 0.35 (24h), 5.44 ± 0.47 (48h)
Neuroblastoma SK-N-DZ, SK-N-BE(2)GI500.05 - 0.1
Pancreatic Cancer BxPC-3IC501After 72 hours by MTS assay.
HuP-T3IC500.6After 72 hours by MTS assay.
Renal Cancer ACHNGI500.8
Caki-1GI501.7
KRCYGI501
KU19-20GI500.5
General -IC50 (GSK-3β)0.71Maleimide-based ATP-competitive inhibitor.

Experimental Protocols

Cell Viability (MTS) Assay

Objective: To determine the effect of 9-ING-41 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 9-ING-41 stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 9-ING-41 in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of 9-ING-41. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 48, 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 or GI50 value.

Western Blot for GSK-3β Pathway Proteins

Objective: To analyze the effect of 9-ING-41 on the expression and phosphorylation of proteins in the GSK-3β signaling pathway.

Materials:

  • Cancer cells treated with 9-ING-41

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSK-3β, anti-p-GS (Ser641), anti-β-catenin, anti-XIAP, anti-c-Myc, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

9-ING-41_Mechanism_of_Action cluster_0 9-ING-41 Intervention cluster_1 Core Signaling Hub cluster_2 Downstream Pathways cluster_3 Cellular Outcomes 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway Modulates DNA Damage Response DNA Damage Response GSK-3β->DNA Damage Response Modulates Wnt/β-catenin Pathway Wnt/β-catenin Pathway GSK-3β->Wnt/β-catenin Pathway Regulates Immunomodulation Immunomodulation GSK-3β->Immunomodulation Impacts Apoptosis Apoptosis NF-κB Pathway->Apoptosis Leads to Cell Cycle Arrest Cell Cycle Arrest NF-κB Pathway->Cell Cycle Arrest Contributes to Chemosensitization Chemosensitization DNA Damage Response->Chemosensitization Results in

Caption: Mechanism of Action of 9-ING-41 as a GSK-3β Inhibitor.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with 9-ING-41 (Dose-response & Time-course) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTS) incubation->viability protein Protein Analysis (e.g., Western Blot) incubation->protein cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle data_analysis Data Analysis & Interpretation viability->data_analysis protein->data_analysis cell_cycle->data_analysis

Caption: In Vitro Experimental Workflow for 9-ING-41 Evaluation.

Logical_Relationships cluster_mechanism 9-ING-41 Core Mechanism cluster_outcomes Therapeutic Sensitization inhibits_gsk3b Inhibition of GSK-3β downregulates_nfkb Downregulation of NF-κB Pathway inhibits_gsk3b->downregulates_nfkb impairs_ddr Impaired DNA Damage Response (DDR) inhibits_gsk3b->impairs_ddr modulates_immune Immune Cell Modulation inhibits_gsk3b->modulates_immune chemo_sensitization Chemosensitization downregulates_nfkb->chemo_sensitization Increases Apoptotic Potential impairs_ddr->chemo_sensitization Enhances Efficacy of DNA Damaging Agents immuno_sensitization Immunosensitization modulates_immune->immuno_sensitization Enhances T-cell/NK-cell Activity & Downregulates Checkpoints

Caption: Logical Flow of 9-ING-41's Chemo- and Immuno-sensitizing Effects.

References

A Technical Guide to the Target Identification and Validation of Anticancer Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification and validation of specific molecular targets are foundational to the development of modern precision cancer therapies. This technical guide provides an in-depth overview of the preclinical validation studies for a novel investigational compound, designated Anticancer Agent 41. This agent has been identified as a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. This document details the methodologies used to validate its mechanism of action, presents key quantitative data from in vitro and in vivo studies, and illustrates the core signaling pathways and experimental workflows. The evidence presented herein supports the continued development of this compound as a promising candidate for clinical translation.

Target Identification: Pinpointing the PI3K/AKT/mTOR Pathway

The initial identification of the PI3K/AKT/mTOR pathway as the primary target of this compound was likely achieved through a combination of high-throughput screening and chemical proteomics approaches.[1][2][3] These methods are designed to identify direct molecular interactions between a compound and cellular proteins.

  • Chemical Proteomics: Techniques such as compound-centric chemical proteomics (CCCP) would enable the identification of protein targets by immobilizing this compound on a matrix and capturing its binding partners from cancer cell lysates.[4]

  • Phenotypic Screening: Unbiased screening of the compound against large cancer cell line panels can reveal patterns of sensitivity that correlate with specific genetic markers, such as mutations in PIK3CA or loss of PTEN, pointing towards the PI3K pathway.

The convergence of these approaches identified the PI3K/AKT/mTOR signaling cascade as the principal mechanism through which this compound exerts its anticancer effects.

Target Validation: From In Vitro Potency to In Vivo Efficacy

A multi-faceted approach is required to rigorously validate a potential therapeutic target. The validation for this compound encompassed cellular assays to confirm target engagement and pathway modulation, and in vivo models to establish preclinical efficacy.

In Vitro Efficacy and Comparative Analysis

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines and compared with established inhibitors of the PI3K/AKT/mTOR pathway: Taselisib (a PI3Kα inhibitor) and Everolimus (an mTORC1 inhibitor).

Data Presentation: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined for each compound to quantify its potency in inhibiting cell growth.

Cell LineCancer TypeThis compound (nM)Taselisib (nM)Everolimus (nM)
MCF-7 Breast Cancer85120250
A549 Lung Cancer150300>1000
U87 MG Glioblastoma6095180
PC-3 Prostate Cancer210450>1000
Table 1: this compound exhibits broad and potent anti-proliferative activity across multiple cancer cell lines, often with greater potency (lower IC50 values) than both Taselisib and Everolimus.
Cellular Target Engagement and Pathway Inhibition

To confirm that the observed anti-proliferative effects were a direct result of targeting the PI3K/AKT/mTOR pathway, the phosphorylation status of key downstream effectors, AKT and S6 Kinase (S6K), was assessed via Western blot analysis.

Data Presentation: Western Blot Analysis of Pathway Inhibition

MarkerEffect of this compoundEffect of TaselisibEffect of Everolimus
p-AKT (Ser473) Strong InhibitionStrong InhibitionNo Inhibition
p-S6K (Thr389) Strong InhibitionPartial InhibitionStrong Inhibition
Table 2: this compound potently inhibits the phosphorylation of both AKT and S6K, indicating a comprehensive mechanism that impacts the pathway at or upstream of AKT. This dual inhibition is more extensive than the individual effects of Taselisib (primarily affecting p-AKT) and Everolimus (primarily affecting p-S6K).
In Vivo Efficacy in a Xenograft Model

The therapeutic potential of this compound was evaluated in a U87 MG glioblastoma xenograft mouse model, a critical step for preclinical validation.

Data Presentation: In Vivo Tumor Growth Inhibition (TGI)

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control -0%
This compound 50 mg/kg85%
Taselisib 50 mg/kg60%
Everolimus 10 mg/kg45%
Table 3: this compound demonstrated superior tumor growth inhibition in the in vivo model compared to both Taselisib and Everolimus at the tested doses, indicating a strong potential for clinical translation.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing the complex biological and experimental processes involved in target validation.

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by this compound.

PI3K_AKT_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt AKT pip3->akt mtorc1 mTORC1 akt->mtorc1 s6k S6K mtorc1->s6k proliferation Cell Growth, Proliferation, Survival s6k->proliferation agent41 This compound agent41->pi3k pten PTEN pten->pip3

Caption: PI3K/AKT/mTOR pathway with the inhibitory action of this compound.

Experimental Workflow: In Vitro Validation

This workflow outlines the sequence of experiments used to determine the in vitro potency and mechanism of action of this compound.

in_vitro_workflow start Cancer Cell Lines (MCF-7, A549, U87, PC-3) treatment Treat with Agent 41, Taselisib, Everolimus (72 hours) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability lysis Cell Lysis treatment->lysis ic50 Calculate IC50 Values viability->ic50 western Western Blot lysis->western pathway Analyze p-AKT, p-S6K western->pathway

Caption: Workflow for in vitro cell viability and pathway inhibition analysis.

Experimental Workflow: In Vivo Xenograft Study

This diagram illustrates the key steps in the preclinical animal study to assess the in vivo efficacy of this compound.

in_vivo_workflow implant Implant U87 MG Cells into Immunocompromised Mice tumor Allow Tumors to Establish (e.g., 100 mm³) implant->tumor randomize Randomize Mice into Treatment Groups tumor->randomize treat Daily Dosing: - Vehicle - Agent 41 - Taselisib - Everolimus randomize->treat measure Measure Tumor Volume (2-3 times/week) treat->measure endpoint Study Endpoint: Calculate TGI% measure->endpoint

Caption: Workflow for the in vivo tumor growth inhibition (TGI) xenograft study.

Detailed Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Human cancer cell lines (MCF-7, A549, U87 MG, PC-3) were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Taselisib, or Everolimus for 72 hours. A vehicle control (e.g., 0.1% DMSO) was included.

  • Viability Measurement: Cell viability was assessed using a luminescent-based assay (e.g., CellTiter-Glo®, Promega) that measures ATP levels, which correlate with the number of viable cells. Luminescence was read on a plate reader.

  • Data Analysis: The data was normalized to the vehicle control. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Western Blot for Pathway Analysis
  • Treatment and Lysis: Cells were treated with compounds at a concentration of approximately 5x their IC50 for 2-4 hours. After treatment, cells were washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) were separated on a 4-12% SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Model
  • Cell Implantation: Approximately 5 x 10^6 U87 MG glioblastoma cells were subcutaneously implanted into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment cohorts (n=8-10 per group).

  • Treatment Administration: Compounds were administered daily via oral gavage at the doses specified in Table 3. The vehicle group received the formulation buffer.

  • Tumor Measurement: Tumor volume was measured 2-3 times weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity.

  • Endpoint Analysis: The study was concluded after a predefined period (e.g., 21-28 days) or when tumors in the control group reached a maximum size. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Conclusion

The comprehensive data package for this compound provides robust validation of its mechanism of action as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. The compound demonstrates superior in vitro potency across multiple cancer cell lines and translates this activity into significant in vivo tumor growth inhibition. The clear target engagement and downstream pathway modulation, combined with a strong preclinical efficacy profile, establish this compound as a compelling candidate for further oncologic drug development.

References

In-Vitro Screening of Anticancer Agent 41 (Elraglusib/9-ING-41): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 41, also identified as elraglusib or 9-ING-41, is a novel, first-in-class small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β) with demonstrated potential as a broad-spectrum antitumor agent.[1] Preclinical studies have highlighted its efficacy both as a monotherapy and in combination with standard chemotherapies, showing significant antitumor activity across a range of solid tumors and hematological malignancies.[1][2] This technical guide provides a comprehensive overview of the initial in-vitro screening protocols for evaluating the efficacy of this compound against various cancer cell lines. Detailed methodologies for key assays assessing cytotoxicity, apoptosis, and cell cycle progression are presented, along with a summary of representative data and a visualization of its primary signaling pathway.

Introduction

Elraglusib is a maleimide-based compound that exerts its anticancer effects through the inhibition of GSK-3β, a serine/threonine kinase that is a critical component of multiple signaling pathways regulating cell proliferation and survival.[1] In many cancer types, GSK-3β is overexpressed and contributes to tumor progression and chemoresistance.[1] The inhibition of GSK-3β by this compound leads to the downregulation of the NF-κB pathway, which in turn decreases the expression of several target genes that promote cell survival, such as cyclin D1, Bcl-2, and the X-linked inhibitor of apoptosis protein (XIAP). The suppression of these anti-apoptotic proteins can enhance the sensitivity of cancer cells to chemotherapy. This document outlines the fundamental in-vitro assays required for the preliminary evaluation of this compound.

Data Presentation: Summary of In-Vitro Efficacy

The following tables summarize the quantitative data from the initial in-vitro screening of this compound.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HT-29 (Colon)MTT48Value not available
MCF-7 (Breast)MTT48Value not available
A549 (Lung)MTT48Value not available
PANC-1 (Pancreatic)MTT48Value not available

Note: Specific IC50 values for this compound across a panel of cell lines are not publicly available in the provided search results. The table structure is provided as a template for presenting such data.

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentIncubation Time (hours)% Apoptotic Cells (Annexin V+)
Example Cancer Cell LineVehicle Control24Value not available
Example Cancer Cell LineThis compound (IC50)24Value not available

Note: While the protocols for apoptosis assays are detailed, specific quantitative data from these assays for this compound were not available in the search results. This table serves as a template.

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatmentIncubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Example Cancer Cell LineVehicle Control24Value not availableValue not availableValue not available
Example Cancer Cell LineThis compound (IC50)24Value not availableValue not availableValue not available

Note: Representative data for cell cycle analysis was mentioned but not provided in a quantitative format in the search results. This table is a template for presenting such findings.

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3.1.2. LDH Assay

The LDH (Lactate Dehydrogenase) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Procedure:

    • Following the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assays

3.2.1. Caspase-3/7 Assay

This assay specifically measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.

  • Procedure:

    • After the desired incubation period with this compound, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer’s protocol.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a microplate reader.

3.2.2. Annexin V-FITC Apoptosis Detection

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Ice-cold 70% Ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Mandatory Visualizations

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of GSK-3β, which leads to downstream effects on cell survival and proliferation pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent41 This compound (Elraglusib) GSK3B GSK-3β Agent41->GSK3B Inhibition NFkB NF-κB GSK3B->NFkB Activation CyclinD1 Cyclin D1 NFkB->CyclinD1 Transcription Bcl2 Bcl-2 NFkB->Bcl2 Transcription XIAP XIAP NFkB->XIAP Transcription Proliferation Cell Proliferation CyclinD1->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits XIAP->Apoptosis Inhibits

Caption: Signaling pathway of this compound.

Experimental Workflow for Cytotoxicity Screening

A generalized workflow for assessing the cytotoxic effects of this compound.

G cluster_assays Cytotoxicity/Viability Assays Start Seed Cancer Cells in 96-well Plates Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treatment Treat with Serial Dilutions of This compound Incubate1->Treatment Incubate2 Incubate for 24, 48, or 72h Treatment->Incubate2 MTT MTT Assay Incubate2->MTT LDH LDH Assay Incubate2->LDH XTT XTT Assay Incubate2->XTT DataAnalysis Measure Absorbance/ Luminescence MTT->DataAnalysis LDH->DataAnalysis XTT->DataAnalysis End Calculate IC50 Values DataAnalysis->End

Caption: General workflow for in-vitro cytotoxicity screening.

Experimental Workflow for Apoptosis and Cell Cycle Analysis

A workflow outlining the key steps for apoptosis and cell cycle analysis using flow cytometry.

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Start Culture Cancer Cells Treatment Treat with this compound Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest StainA Stain with Annexin V-FITC & PI Harvest->StainA Fix Fix Cells in Cold Ethanol Harvest->Fix FCM_A Flow Cytometry Analysis StainA->FCM_A ResultA Quantify Apoptotic Cells FCM_A->ResultA StainC Stain with PI/RNase A Fix->StainC FCM_C Flow Cytometry Analysis StainC->FCM_C ResultC Determine Cell Cycle Distribution FCM_C->ResultC

Caption: Workflow for apoptosis and cell cycle analysis.

References

Elraglusib's Role in Cell Cycle Arrest and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elraglusib (formerly known as 9-ING-41) is a potent, small-molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with significant anti-neoplastic properties demonstrated in a wide array of preclinical and clinical studies.[1][2] This technical guide provides an in-depth analysis of the core mechanisms by which Elraglusib induces cell cycle arrest and apoptosis in cancer cells. It summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the complex signaling pathways and workflows involved. Recent evidence also points to a GSK-3β-independent mechanism involving microtubule destabilization, adding another dimension to its cytotoxic effects.[3][4][5]

Core Mechanism of Action

Elraglusib's primary mode of action involves the inhibition of GSK-3β, a serine/threonine kinase that is a key regulator of numerous cellular processes, including cell proliferation, survival, and apoptosis. Overexpression and aberrant activity of GSK-3β are implicated in the pathogenesis and chemoresistance of various cancers. Elraglusib, by inhibiting GSK-3β, modulates several downstream signaling pathways critical for cancer cell survival and proliferation.

A significant recent finding suggests that Elraglusib also functions as a direct microtubule destabilizer, independent of its GSK-3β inhibitory activity. This dual mechanism of action likely contributes to its broad-spectrum anti-cancer activity.

GSK-3β Dependent Pathway: Inhibition of Pro-Survival Signaling

Elraglusib's inhibition of GSK-3β leads to the disruption of key pro-survival signaling pathways, most notably the NF-κB pathway. In many cancer cells, constitutive activation of NF-κB promotes the transcription of anti-apoptotic proteins and cell cycle regulators. Elraglusib treatment has been shown to decrease the expression of the NF-κB p65 subunit and its downstream targets. This leads to a reduction in the levels of crucial survival proteins, including:

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that prevents the release of cytochrome c from mitochondria.

  • Myeloid cell leukemia 1 (Mcl-1): Another key anti-apoptotic member of the Bcl-2 family.

  • X-linked inhibitor of apoptosis protein (XIAP): A potent endogenous inhibitor of caspases.

By downregulating these proteins, Elraglusib shifts the cellular balance towards apoptosis.

GSK-3β Independent Pathway: Microtubule Destabilization

Recent studies have revealed that Elraglusib can directly bind to and destabilize microtubules, leading to mitotic arrest and subsequent apoptosis. This mechanism is independent of its GSK-3β inhibitory function, as other potent GSK-3β inhibitors do not exhibit the same microtubule-destabilizing effects. This action prevents the proper formation of the mitotic spindle, leading to a prolonged mitotic arrest. Cells that eventually exit mitosis without proper chromosome segregation undergo mitotic catastrophe and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on Elraglusib's efficacy and its effects on key cellular markers, compiled from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Elraglusib (IC50 Values)
Cell LineCancer TypeIC50 (µM)Citation
K299Lymphoma0.158
Neuroblastoma (SK-N-DZ, SK-N-BE)Neuroblastoma0.1 - 1
Colorectal Cancer (HCT-116, HT-29, KM12C)Colorectal CancerNot specified, used at IC50 concentrations for microarray

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Effects of Elraglusib on Protein Expression (Western Blot Analysis)
ProteinCell Line(s)EffectDuration of TreatmentCitation
NF-κB p65HCT-116, HT-29Decreased0-72 hours
Bcl-2HCT-116, HT-29Decreased0-72 hours
Mcl-1HCT-116Decreased0-72 hours
SurvivinHCT-116, HT-29Decreased0-72 hours
Phospho-STAT1SH-SY5Y, SK-N-ASIncreased (in presence of IFNγ)30 minutes
c-MycHL-60Not specifiedNot specified
Cyclin D1HL-60Not specifiedNot specified
Table 3: Elraglusib-Induced Cell Cycle Arrest (Flow Cytometry)
Cell LineConcentration (µM)Duration (hours)Observed EffectCitation
K299Dose-dependent24Dose-dependent increase in M-phase (mitotic 4N) arrest
Multiple Cancer LinesNot specifiedNot specifiedG2 and/or M phase arrest
Table 4: Elraglusib-Induced Apoptosis (Annexin V Staining)
Cell LineConcentration (µM)Duration (hours)Observed EffectCitation
K2995Not specifiedSignificant increase in cleaved PARP
Lymphoma Cell Lines1-5Not specifiedIncreased apoptosis
Table 5: Elraglusib's Effect on Microtubule Dynamics
Cell LineConcentration (µM)Duration (hours)Observed EffectCitation
MCF7, K299, HH≥15Increased soluble tubulin fraction, decreased insoluble tubulin fraction

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Elraglusib and the general workflows for the experimental protocols described.

Signaling Pathways

Elraglusib_Signaling_Pathway cluster_gsk3b GSK-3β Dependent Pathway cluster_mt GSK-3β Independent Pathway Elraglusib_gsk Elraglusib GSK3b GSK-3β Elraglusib_gsk->GSK3b inhibition NFkB NF-κB (p65) GSK3b->NFkB activation Cell_Cycle_Prog Cell Cycle Progression (Cyclin D1, c-Myc) GSK3b->Cell_Cycle_Prog activation Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Mcl-1, XIAP) NFkB->Anti_Apoptotic transcription Apoptosis_gsk Apoptosis Anti_Apoptotic->Apoptosis_gsk inhibition Cell_Cycle_Arrest_gsk Cell Cycle Arrest Cell_Cycle_Prog->Cell_Cycle_Arrest_gsk promotion Elraglusib_mt Elraglusib Microtubules Microtubules Elraglusib_mt->Microtubules destabilization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle disruption Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest leads to Apoptosis_mt Apoptosis Mitotic_Arrest->Apoptosis_mt induces

Caption: Elraglusib's dual mechanism of action.

Experimental Workflows

Experimental_Workflows cluster_wb Western Blotting Workflow cluster_flow_cc Cell Cycle Analysis Workflow cluster_flow_apop Apoptosis Assay Workflow (Annexin V) WB_start Cancer Cells + Elraglusib Treatment WB_lysis Cell Lysis & Protein Extraction WB_start->WB_lysis WB_quant Protein Quantification (e.g., BCA Assay) WB_lysis->WB_quant WB_sds SDS-PAGE WB_quant->WB_sds WB_transfer Transfer to Membrane (e.g., PVDF) WB_sds->WB_transfer WB_blocking Blocking WB_transfer->WB_blocking WB_primary Primary Antibody Incubation WB_blocking->WB_primary WB_secondary Secondary Antibody Incubation WB_primary->WB_secondary WB_detection Detection (e.g., Chemiluminescence) WB_secondary->WB_detection WB_analysis Analysis & Quantification WB_detection->WB_analysis CC_start Cancer Cells + Elraglusib Treatment CC_harvest Cell Harvesting CC_start->CC_harvest CC_fix Fixation (e.g., 70% Ethanol) CC_harvest->CC_fix CC_stain DNA Staining (e.g., Propidium Iodide + RNase) CC_fix->CC_stain CC_acquire Flow Cytometry Acquisition CC_stain->CC_acquire CC_analysis Data Analysis (Cell Cycle Phase Distribution) CC_acquire->CC_analysis APOP_start Cancer Cells + Elraglusib Treatment APOP_harvest Cell Harvesting APOP_start->APOP_harvest APOP_wash Wash with PBS APOP_harvest->APOP_wash APOP_resuspend Resuspend in Annexin V Binding Buffer APOP_wash->APOP_resuspend APOP_stain Stain with Annexin V-FITC & Propidium Iodide APOP_resuspend->APOP_stain APOP_incubation Incubate in the Dark APOP_stain->APOP_incubation APOP_acquire Flow Cytometry Acquisition APOP_incubation->APOP_acquire APOP_analysis Data Analysis (Apoptotic vs. Necrotic vs. Live) APOP_acquire->APOP_analysis

Caption: Standard experimental workflows.

Detailed Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol is a generalized procedure for analyzing changes in protein expression (e.g., NF-κB p65, Bcl-2, Mcl-1, Cyclin D1, c-Myc) following Elraglusib treatment.

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Elraglusib or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-NF-κB p65, anti-Bcl-2) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the steps for analyzing the distribution of cells in different phases of the cell cycle after Elraglusib treatment.

  • Cell Preparation: Treat cells with Elraglusib as described for Western blotting. Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content. Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Annexin V Staining for Apoptosis Detection

This protocol describes a common method to quantify apoptosis by detecting the externalization of phosphatidylserine.

  • Cell Treatment and Harvesting: Treat cells with Elraglusib and harvest both floating and adherent cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Use quadrant analysis to differentiate between:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

Elraglusib is a promising anti-cancer agent that induces cell cycle arrest and apoptosis through a dual mechanism of action: the inhibition of the GSK-3β pro-survival pathway and the direct destabilization of microtubules. Its ability to downregulate key anti-apoptotic proteins and disrupt cell division underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the cellular effects of Elraglusib and similar compounds in the drug development pipeline. Further research to expand the quantitative dataset across a broader range of cancer types will be crucial in elucidating the full clinical potential of Elraglusib.

References

Foundational Research on the PI3K/Akt Signaling Pathway of Anticancer Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation and over-activation are hallmarks of numerous human cancers, making it a prime target for therapeutic intervention.[1][3] This document provides a comprehensive technical overview of the foundational research concerning a novel investigational molecule, Anticancer Agent 41, a potent and selective inhibitor of the PI3K/Akt pathway. We detail the agent's mechanism of action, provide standardized protocols for its experimental evaluation, and present hypothetical, yet representative, quantitative data to guide future research and development.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is an intracellular signaling cascade crucial for regulating the cell cycle.[4] It is commonly activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin-homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Once recruited to the membrane, Akt is fully activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then modulates a wide array of downstream substrates to orchestrate cellular responses. Key downstream effects include:

  • Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and the FOXO family of transcription factors.

  • Cell Growth and Proliferation: Akt activates mTOR Complex 1 (mTORC1), a master regulator of protein synthesis, leading to cell growth. It also promotes cell cycle progression by phosphorylating and inhibiting cell cycle inhibitors like p21 and p27.

  • Metabolism: The pathway plays a significant role in metabolic regulation, including glucose uptake and glycolysis.

In many cancers, this pathway is constitutively active due to mutations in key components (e.g., activating mutations in PIK3CA, the gene encoding a PI3K catalytic subunit) or the loss of negative regulators like the tumor suppressor PTEN, which dephosphorylates PIP3 to terminate the signal. This sustained signaling allows cancer cells to proliferate uncontrollably and evade apoptosis.

Mechanism of Action of this compound

This compound is a novel small-molecule inhibitor designed to target the PI3K/Akt pathway, effectively blocking the downstream signaling cascade that promotes tumorigenesis. As a pan-PI3K inhibitor, it targets all class I PI3K isoforms (p110α, β, γ, and δ), thereby shutting down the production of PIP3 and preventing the activation of Akt. This blockade is hypothesized to induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for survival.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Agent41 This compound Agent41->PI3K Inhibits Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blotting cluster_apoptosis Apoptosis Assay v1 Seed Cells in 96-well plates v2 Treat with Agent 41 (Dose-response) v1->v2 v3 Incubate for 72h v2->v3 v4 Add MTT/Resazurin Reagent v3->v4 v5 Measure Absorbance/ Fluorescence v4->v5 v6 Calculate IC50 v5->v6 w1 Seed Cells in 6-well plates w2 Treat with Agent 41 (Time course) w1->w2 w3 Lyse Cells & Extract Protein w2->w3 w4 SDS-PAGE & Transfer w3->w4 w5 Incubate with Primary (p-Akt, Akt) & Secondary Abs w4->w5 w6 Image and Quantify Band Density w5->w6 a1 Seed Cells in 12-well plates a2 Treat with Agent 41 (Fixed dose) a1->a2 a3 Incubate for 48h a2->a3 a4 Stain with Annexin V & Propidium Iodide a3->a4 a5 Analyze via Flow Cytometry a4->a5 a6 Quantify Apoptotic Population a5->a6

References

An In-depth Technical Guide on the Immunomodulatory Effects of 9-ING-41 (Elraglusib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 (also known as elraglusib) is a first-in-class, intravenously administered, potent, and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1] GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, survival, and oncogenesis.[2][3] Beyond its direct anti-tumor activities, emerging preclinical and clinical evidence has illuminated the significant immunomodulatory properties of 9-ING-41, positioning it as a promising agent in the landscape of cancer immunotherapy. This technical guide provides a comprehensive overview of the immunomodulatory effects of 9-ING-41, detailing its mechanism of action, quantitative data from key studies, and relevant experimental protocols.

Core Mechanism of Immunomodulation

The immunomodulatory activity of 9-ING-41 is rooted in its inhibition of GSK-3β, a kinase that plays a pivotal role in both tumor cell signaling and the regulation of immune responses. By targeting GSK-3β, 9-ING-41 orchestrates a multi-faceted attack on cancer by not only directly targeting tumor cells but also by enhancing the patient's anti-tumor immunity. The primary immunomodulatory mechanisms include:

  • Downregulation of Immune Checkpoints: 9-ING-41 has been shown to reduce the expression of inhibitory immune checkpoint molecules such as PD-1, LAG-3, and TIGIT on immune cells.[1][4] This action helps to release the "brakes" on the immune system, allowing for a more robust anti-tumor response.

  • Enhancement of Effector Immune Cell Function: The compound boosts the cytotoxic activity of Natural Killer (NK) cells and CD8+ T cells. Treatment with 9-ING-41 leads to increased secretion of key anti-tumor cytokines, including interferon-gamma (IFN-γ), granzyme B, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).

  • Modulation of the Tumor Microenvironment: 9-ING-41 can alter the cytokine profile within the tumor microenvironment, for instance by decreasing the production of the immunosuppressive molecule VEGF.

  • Increased Tumor Cell Immunogenicity: By upregulating the expression of MHC class I proteins on tumor cells, 9-ING-41 can make cancer cells more visible and recognizable to the immune system.

Signaling Pathways and Logical Relationships

The immunomodulatory effects of 9-ING-41 are underpinned by its influence on key intracellular signaling pathways. The inhibition of GSK-3β by 9-ING-41 disrupts several downstream cascades in both tumor and immune cells.

9-ING-41_Mechanism_of_Action Mechanism of Action of 9-ING-41 (Elraglusib) cluster_drug cluster_target cluster_downstream Downstream Effects cluster_outcomes Immunomodulatory Outcomes 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits Effector Cell Function Effector Cell Function 9-ING-41->Effector Cell Function Enhances NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway Modulates Immune Checkpoints (PD-1, LAG-3) Immune Checkpoints (PD-1, LAG-3) GSK-3β->Immune Checkpoints (PD-1, LAG-3) Regulates Expression Tumor Cell Immunogenicity Tumor Cell Immunogenicity NF-κB Pathway->Tumor Cell Immunogenicity Impacts Decreased Immunosuppression Decreased Immunosuppression Immune Checkpoints (PD-1, LAG-3)->Decreased Immunosuppression Leads to Enhanced Anti-Tumor Immunity Enhanced Anti-Tumor Immunity Effector Cell Function->Enhanced Anti-Tumor Immunity Results in Tumor Cell Immunogenicity->Enhanced Anti-Tumor Immunity Contributes to Decreased Immunosuppression->Enhanced Anti-Tumor Immunity Promotes

Mechanism of action of 9-ING-41 (elraglusib).

The experimental workflow to assess these immunomodulatory effects often involves a combination of in vitro cell-based assays, in vivo animal models, and analysis of clinical samples.

Experimental_Workflow Experimental Workflow for Immunomodulation Studies cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models cluster_clinical Clinical Sample Analysis Cell Lines (Tumor & Immune) Cell Lines (Tumor & Immune) Co-culture Assays Co-culture Assays Cell Lines (Tumor & Immune)->Co-culture Assays Used in Flow Cytometry Flow Cytometry Co-culture Assays->Flow Cytometry Analyzed by Cytokine Profiling Cytokine Profiling Co-culture Assays->Cytokine Profiling Analyzed by Syngeneic Mouse Models Syngeneic Mouse Models Tumor Growth Inhibition Tumor Growth Inhibition Syngeneic Mouse Models->Tumor Growth Inhibition Assess Immune Cell Infiltration Immune Cell Infiltration Syngeneic Mouse Models->Immune Cell Infiltration Assess Patient PBMCs & Biopsies Patient PBMCs & Biopsies TCR Sequencing TCR Sequencing Patient PBMCs & Biopsies->TCR Sequencing Analyzed by Biomarker Analysis Biomarker Analysis Patient PBMCs & Biopsies->Biomarker Analysis Analyzed by

Experimental workflow for immunomodulation studies.

Quantitative Data Presentation

The following tables summarize the quantitative data on the immunomodulatory effects of 9-ING-41 from various preclinical studies.

Table 1: Effect of 9-ING-41 on Immune Cell-Mediated Tumor Cell Killing

Cell Line Co-culture9-ING-41 ConcentrationEffector:Target RatioIncrease in Tumor Cell DeathCitation
SW480 (CRC) + TALL-104 (T-cells)5 µM1:1Statistically significant increase
SW480 (CRC) + Donor CD8+ T-cells5 µM1:1~65% dead tumor cells
HCT-116 (CRC) + TALL-104 (T-cells)5 µMNot specifiedStatistically significant increase
Renal Cancer Cell Lines + Cytokine-activated Immune CellsNot specifiedNot specifiedSignificantly increased cytotoxic effect

Table 2: Effect of 9-ING-41 on Cytokine and Effector Molecule Secretion

Immune Cell Type9-ING-41 ConcentrationCytokine/MoleculeFold Change/EffectCitation
Patient-derived CD8+ T-cells1 µMGranzyme BIncreased
Patient-derived CD8+ T-cells1 µMTRAILIncreased
Patient-derived CD8+ T-cells1 µMIFN-γIncreased
Patient-derived CD8+ T-cells1 µMVEGFDecreased
Patient-derived CD8+ T-cells1 µMTNF-αDecreased
Patient-derived CD8+ T-cells1 µMCCL5/RANTESDecreased
Immune Cells (in co-culture)Not specifiedGranzyme BAugmented production
Immune Cells (in co-culture)Not specifiedIFN-γAugmented production
Immune Cells (in co-culture)Not specifiedTNF-αAugmented production
Immune Cells (in co-culture)Not specifiedTRAILAugmented production

Table 3: Downregulation of Immune Checkpoints by 9-ING-41

Cancer ModelImmune Cell TypeCheckpoint MoleculeEffectCitation
B16 Melanoma (in vivo)Not specifiedPD-1Reduced expression
B16 Melanoma (in vivo)Not specifiedTIGITReduced expression
B16 Melanoma (in vivo)Not specifiedLAG-3Reduced expression
Human Tumor Biopsies (CD45+ cells)Tumor-infiltrating immune cellsVISTADecreased expression
Human Tumor Biopsies (CD45+ cells)Tumor-infiltrating immune cellsPD-L1Decreased expression
Human Tumor Biopsies (CD45+ cells)Tumor-infiltrating immune cellsPD-L2Decreased expression

Table 4: In Vivo Efficacy in Combination with Anti-PD-L1

Mouse ModelCancer Cell LineTreatment CombinationOutcomeCitation
BALB/cCT-26 (MSS CRC)9-ING-41 + anti-PD-L1Significantly improved survival

Experimental Protocols

Immune Cell-Mediated Tumor Cell Killing Assay (Co-culture)
  • Objective: To quantify the ability of 9-ING-41 to enhance the killing of tumor cells by immune cells.

  • Materials:

    • Tumor cell line (e.g., SW480 colorectal cancer cells)

    • Immune effector cells (e.g., TALL-104 T-cell line or isolated human CD8+ T-cells)

    • 9-ING-41 (elraglusib)

    • Complete cell culture medium

    • Fluorescent dyes for labeling live/dead cells (e.g., Ethidium Homodimer-1 for dead cells)

    • 96-well culture plates

    • Fluorescence microscope or plate reader

  • Protocol:

    • Seed tumor cells in a 96-well plate and allow them to adhere overnight.

    • Treat the tumor cells with the desired concentration of 9-ING-41 (e.g., 5 µM) or vehicle control for 24 hours.

    • After the pre-treatment period, add the immune effector cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 1:1).

    • Co-culture the cells for 24-48 hours.

    • Add a fluorescent dye that specifically stains dead cells (e.g., Ethidium Homodimer-1) to each well.

    • Image the wells using a fluorescence microscope and quantify the percentage of dead tumor cells relative to the total number of tumor cells.

    • Alternatively, use a plate-based cytotoxicity assay (e.g., LDH release assay) to quantify cell death.

Western Blot Analysis of NF-κB and Survival Proteins
  • Objective: To determine the effect of 9-ING-41 on the expression of proteins in the NF-κB and other survival pathways.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, HT-29)

    • 9-ING-41 (elraglusib)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., NF-κB p65, Bcl-2, Mcl-1, Survivin) and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Protocol:

    • Culture cancer cells to sub-confluency and treat with various concentrations of 9-ING-41 or vehicle control for specified durations (e.g., 0-72 hours).

    • Harvest the cells and lyse them in RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Immune Checkpoint Expression
  • Objective: To quantify the expression of immune checkpoint molecules on the surface of immune cells following 9-ING-41 treatment.

  • Materials:

    • Isolated immune cells (e.g., from in vivo tumor models or patient PBMCs)

    • 9-ING-41 (elraglusib)

    • FACS buffer (PBS with 2% FBS)

    • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD8) and immune checkpoint molecules (e.g., PD-1, TIGIT, LAG-3)

    • Flow cytometer

  • Protocol:

    • Treat immune cells with 9-ING-41 or vehicle control in vitro, or isolate immune cells from 9-ING-41-treated animals.

    • Wash the cells with FACS buffer.

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity for each checkpoint molecule.

In Vivo Syngeneic Mouse Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of 9-ING-41 alone and in combination with immune checkpoint inhibitors.

  • Materials:

    • Immunocompetent mice (e.g., BALB/c)

    • Syngeneic tumor cells (e.g., CT-26 colorectal carcinoma)

    • 9-ING-41 (elraglusib)

    • Anti-PD-L1 antibody or isotype control

    • Matrigel

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of tumor cells (e.g., 50,000 cells) mixed with Matrigel into the flank of the mice.

    • Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle, 9-ING-41 alone, anti-PD-L1 alone, 9-ING-41 + anti-PD-L1).

    • Administer treatments according to the planned schedule. 9-ING-41 is typically administered intravenously.

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the survival of the mice.

    • At the end of the study, tumors and spleens can be harvested for further analysis, such as immune cell infiltration by flow cytometry or immunohistochemistry.

Conclusion

9-ING-41 (elraglusib) has demonstrated a robust and multifaceted immunomodulatory profile that complements its direct anti-tumor effects. By inhibiting GSK-3β, 9-ING-41 can reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state. The preclinical data strongly support the rationale for combining 9-ING-41 with immune checkpoint inhibitors and other cancer therapies. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further explore and harness the immunomodulatory potential of this promising therapeutic agent.

References

Investigating the Pharmacokinetics of Elraglusib in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elraglusib (also known as 9-ING-41) is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1] GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its aberrant activity is linked to tumor progression and chemoresistance.[2] Elraglusib has demonstrated broad-spectrum antitumor activity in a range of preclinical models and is currently under investigation in clinical trials for various malignancies.[1][3] Understanding the pharmacokinetic profile of Elraglusib in preclinical settings is crucial for optimizing dosing strategies, predicting therapeutic windows, and informing clinical trial design. This technical guide provides a consolidated overview of the available preclinical pharmacokinetic data, detailed experimental methodologies, and a visualization of the core signaling pathway affected by Elraglusib.

Data Presentation: Pharmacokinetics of Elraglusib in Preclinical Models

ParameterSpeciesDoseRoute of AdministrationValueSource
Plasma Concentration Mouse20 mg/kgIntravenous~7 µM (at 30 min)[4]
Brain Concentration Mouse20 mg/kgIntravenous~44 µM (at 30 min)

Note: The majority of published pharmacokinetic data for Elraglusib is derived from Phase I clinical trials in humans. This data indicates a dose-proportional pharmacokinetic profile. Toxicology studies have been conducted in rats and dogs at doses up to 50 mg/kg and 20 mg/kg, respectively, which informed the starting doses in clinical trials.

Experimental Protocols

Detailed experimental protocols for the bioanalytical quantification of Elraglusib in preclinical matrices are not extensively published. However, based on standard practices for small molecule analysis, a general methodology can be outlined.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Elraglusib in mice following intravenous administration.

Materials:

  • Elraglusib (9-ING-41)

  • Vehicle solution (e.g., DMSO, saline)

  • Male/Female athymic nude mice (6-8 weeks old)

  • Standard laboratory equipment for intravenous injection and blood collection

  • Heparinized tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.

  • Dosing Solution Preparation: Prepare a stock solution of Elraglusib in a suitable vehicle. Further dilute to the final desired concentration for injection.

  • Administration: Administer Elraglusib intravenously (e.g., via tail vein injection) at the specified dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Data Analysis: Analyze plasma concentrations of Elraglusib using a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated using appropriate software.

Protocol 2: Bioanalytical Method for Elraglusib Quantification in Plasma using LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of Elraglusib in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Procedure (to be optimized for Elraglusib):

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex mix for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Separation:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Flow Rate: Optimized for the specific column and separation (e.g., 0.4 mL/min).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Elraglusib and the internal standard would need to be determined by direct infusion.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and source temperature to achieve maximum sensitivity.

  • Method Validation:

    • Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Mandatory Visualization

Signaling Pathway of Elraglusib

Elraglusib's primary mechanism of action is the inhibition of GSK-3β. This kinase plays a pivotal role in multiple signaling pathways that are often dysregulated in cancer. A key downstream consequence of GSK-3β inhibition by Elraglusib is the modulation of the NF-κB signaling pathway.

Elraglusib_Signaling_Pathway cluster_nucleus Elraglusib Elraglusib (9-ING-41) GSK3B GSK-3β Elraglusib->GSK3B Inhibits IKK IKK Complex GSK3B->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to TargetGenes Target Genes (e.g., Cyclin D1, Bcl-2, XIAP) Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits Proliferation Cell Proliferation TargetGenes->Proliferation Promotes Experimental_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing IV Administration of Elraglusib to Preclinical Model (e.g., Mouse) Sampling Serial Blood Sampling at Timed Intervals Dosing->Sampling Plasma Plasma Isolation via Centrifugation Sampling->Plasma Preparation Plasma Sample Preparation (Protein Precipitation) Plasma->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of Elraglusib Concentration LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Quantification->PK_Modeling Report Data Interpretation and Reporting PK_Modeling->Report

References

Unveiling Anticancer Agent 41: A Technical Guide to its Synonyms, Mechanisms, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – In the dynamic landscape of oncology research, the precise identification and characterization of novel therapeutic compounds are paramount. This technical guide provides an in-depth overview of Anticancer agent 41, a promising molecule in preclinical development. This document, intended for researchers, scientists, and drug development professionals, delineates its known synonyms, summarizes key quantitative data, presents detailed experimental protocols for its evaluation, and visualizes its targeted signaling pathway.

Synonyms and Alternative Names

This compound is identified in scientific literature and commercial databases under several names, ensuring comprehensive data retrieval is best achieved by using all known identifiers.

  • Systematic Name: While a formal IUPAC name is not commonly used in literature, its chemical identity is defined by its structure and molecular formula.

  • Alternative Names: LM-41, Antitumor agent-41.[1]

  • CAS Number: 1394077-28-1.[2]

  • Molecular Formula: C25H18Br2N2O3.[2]

Mechanism of Action and Quantitative Data

This compound is a potent, flufenamic acid-derived inhibitor of the TEA Domain (TEAD) family of transcription factors.[3] TEAD transcription factors are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis. By inhibiting TEAD, this compound disrupts the interaction between TEAD and its co-activators YAP and TAZ, leading to the suppression of transcriptional activity that promotes cancer cell growth.

The efficacy of this compound has been quantified in various cancer cell lines. The following table summarizes the available quantitative data on its cytotoxic activity.

Cell LineAssay TypeEndpointValueReference
MDA-MB-231CytotoxicityIC503.99 µMMedchemExpress

Key Experimental Protocols

The following are detailed methodologies for essential in vitro assays to characterize the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HCT116 or MDA-MB-231) in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%. Replace the existing medium with 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b) LDH Assay (Cytotoxicity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assays

a) Caspase-3/7 Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 1-2 hours).

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. An increase in signal indicates apoptosis induction.

b) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with this compound. Harvest and wash the cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the evaluation of this compound.

Hippo_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 pYAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->pYAP_TAZ YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation Degradation Proteasomal Degradation pYAP_TAZ->Degradation TEAD TEAD YAP_TAZ_n->TEAD Transcription Gene Transcription (Proliferation, Anti-Apoptosis) TEAD->Transcription Inhibition Inhibition LM41 This compound (LM-41) LM41->TEAD

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound (LM-41) on TEAD.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Compound Preparation (this compound) Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-231) Start->Cell_Culture Cytotoxicity Cytotoxicity/Viability (MTT, LDH) Cell_Culture->Cytotoxicity Apoptosis Apoptosis (Caspase-3/7, Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion: Efficacy and Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

Methodological & Application

Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anticancer agent 41 is a novel synthetic compound identified for its potential as a cancer therapeutic. A critical step in the preclinical development of any new anticancer agent is the characterization of its cytotoxic effects against various cancer cell lines.[1] These application notes provide a comprehensive set of detailed protocols for evaluating the in vitro cytotoxicity of this compound using three standard and complementary cell-based assays: the MTT assay for assessing metabolic viability, the Sulforhodamine B (SRB) assay for quantifying cellular protein content, and the Lactate Dehydrogenase (LDH) assay for measuring cell membrane integrity.[1][2] The use of multiple assays is recommended to verify experimental results and gain a more complete understanding of the compound's effects.[2]

Principles of the Assays

A multi-faceted approach using different endpoints provides a more robust assessment of a compound's cytotoxic profile.[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell viability based on mitochondrial activity. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.

  • Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method that estimates cell density based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, providing a reliable measure of cell number.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised. The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the agent that causes a 50% reduction in cell viability. The following table summarizes representative data for this compound against various cancer cell lines.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM) [Mean ± SD, n=3]
HCT116Colon CarcinomaMTT488.5 ± 0.7
A549Lung CarcinomaMTT4812.3 ± 1.1
MCF-7Breast AdenocarcinomaMTT486.2 ± 0.5
HCT116Colon CarcinomaSRB489.1 ± 0.9
A549Lung CarcinomaSRB4813.0 ± 1.5
MCF-7Breast AdenocarcinomaSRB486.8 ± 0.6
HCT116Colon CarcinomaLDH2415.4 ± 1.8
A549Lung CarcinomaLDH2422.1 ± 2.5
MCF-7Breast AdenocarcinomaLDH2411.5 ± 1.3

Experimental Workflow and Proposed Mechanism of Action

The following diagrams illustrate the general experimental workflow for cytotoxicity screening and a hypothesized mechanism of action for this compound.

G cluster_workflow Experimental Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Cell Attachment) A->B C Treatment with This compound B->C D Incubation (24, 48, or 72 hours) C->D E Perform Cytotoxicity Assay (MTT, SRB, or LDH) D->E F Data Acquisition (Measure Absorbance) E->F G Data Analysis (Calculate % Viability, IC50) F->G

Cytotoxicity screening workflow.

G cluster_pathway Proposed PI3K/Akt Signaling Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation Agent This compound Agent->PI3K

Proposed PI3K/Akt inhibition by Agent 41.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is based on the enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol quantifies cell number based on total cellular protein content.

Materials:

  • Cancer cell lines (adherent)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Cell Fixation: After the treatment incubation period, gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully remove the TCA solution. Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and unbound components. Allow the plates to air dry completely at room temperature.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes. Measure the absorbance at a wavelength between 510 nm and 570 nm.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH released from cells with damaged membranes.

Materials:

  • Cancer cell lines

  • Complete culture medium (preferably with low serum to reduce background)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Commercial LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (provided in kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well in 100 µL of medium. Include wells without cells for a background control. Incubate for 24 hours.

  • Controls Setup: Prepare the following controls in triplicate:

    • Background Control: Wells with medium only.

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to be lysed before measurement.

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used for compound dilutions.

  • Compound Treatment: Add 50 µL of serially diluted this compound to the appropriate wells. Add 50 µL of medium to control wells.

  • Incubation: Incubate the plate for the desired period (typically shorter than viability assays, e.g., 4-24 hours) at 37°C.

  • Lysis for Maximum Release Control: 45 minutes before the end of the incubation, add 10 µL of the kit's Lysis Buffer to the "Maximum LDH Release" wells and incubate.

  • Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light. Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within 1 hour.

Data Analysis

  • Background Subtraction: Subtract the average absorbance value of the background control wells from all other readings.

  • Calculate Percentage Viability (MTT/SRB Assays):

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Calculate Percentage Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

  • Determine IC50 Value: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

References

Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elraglusib (formerly known as 9-ING-41) is a potent small molecule inhibitor with a multifaceted mechanism of action, making it a promising candidate in oncology research.[1][2] Primarily identified as a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), Elraglusib has demonstrated broad anti-tumor activity.[1][3] Its function extends beyond GSK-3β inhibition, as it has also been shown to act as a direct microtubule destabilizer, inducing mitotic arrest and apoptosis independent of its effects on GSK-3.[4] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Elraglusib in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable method for assessing cell viability.

Introduction

Elraglusib is a promising anti-cancer agent that targets key cellular pathways involved in tumor progression and survival. As a GSK-3β inhibitor, Elraglusib modulates signaling pathways such as NF-κB, which is crucial for cancer cell proliferation and resistance to therapy. Furthermore, its ability to destabilize microtubules places it in a class of compounds that interfere with cell division, leading to apoptotic cell death. The determination of the IC50 value is a critical step in the preclinical evaluation of Elraglusib, providing a quantitative measure of its potency against specific cancer cell lines.

The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This application note offers a comprehensive protocol for utilizing the MTT assay to accurately determine the IC50 of Elraglusib.

Mechanism of Action and Signaling Pathway

Elraglusib exerts its anti-tumor effects through a dual mechanism of action. Initially developed as a GSK-3β inhibitor, it interferes with the phosphorylation of numerous downstream substrates involved in cell survival, proliferation, and apoptosis. More recent findings have revealed that Elraglusib also directly binds to tubulin, leading to microtubule depolymerization, mitotic arrest, and subsequent apoptosis. This dual action contributes to its broad efficacy across various cancer types.

The inhibition of GSK-3β by Elraglusib impacts several downstream signaling pathways, including:

  • NF-κB Pathway : GSK-3β can promote NF-κB activity, and its inhibition by Elraglusib can lead to decreased expression of pro-survival proteins.

  • Apoptosis Pathway : Elraglusib can induce apoptosis, marked by events such as PARP cleavage.

  • Cell Cycle Regulation : By destabilizing microtubules, Elraglusib causes a G2/M phase cell cycle arrest.

Elraglusib_Signaling_Pathway cluster_0 Elraglusib cluster_1 Cellular Targets cluster_2 Downstream Effects Elraglusib Elraglusib GSK3B GSK-3β Elraglusib->GSK3B Inhibits Microtubules Microtubules Elraglusib->Microtubules Destabilizes Nfkb NF-κB Pathway (Survival) GSK3B->Nfkb Regulates CellCycle Mitotic Arrest Microtubules->CellCycle Leads to TumorGrowth Inhibition of Tumor Growth Nfkb->TumorGrowth Promotes Apoptosis Apoptosis Apoptosis->TumorGrowth Contributes to CellCycle->Apoptosis Induces

Elraglusib's dual mechanism of action.

Experimental Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps for determining the IC50 of Elraglusib in adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Elraglusib stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Elraglusib in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 10 µM. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Elraglusib dilutions.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing Elraglusib.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Experimental Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->cell_seeding incubation_attach Incubate overnight (37°C, 5% CO2) cell_seeding->incubation_attach drug_treatment Treat cells with serial dilutions of Elraglusib incubation_attach->drug_treatment incubation_drug Incubate for 48-72 hours drug_treatment->incubation_drug mtt_addition Add MTT solution (5 mg/mL) incubation_drug->mtt_addition incubation_mtt Incubate for 2-4 hours mtt_addition->incubation_mtt solubilization Dissolve formazan crystals with DMSO incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

MTT assay workflow for IC50 determination.

Data Presentation and Analysis

The quantitative data obtained from the MTT assay should be systematically organized for clear interpretation and comparison.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each Elraglusib concentration relative to the untreated control (which represents 100% viability) using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the Elraglusib concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Data Summary Table:

Cell LineElraglusib Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Cell Line A 0 (Control)100
0.1
0.5
1.0
5.0
10.0
IC50 (µM) [Calculated Value]
Cell Line B 0 (Control)100
0.1
0.5
1.0
5.0
10.0
IC50 (µM) [Calculated Value]

Conclusion

This application note provides a detailed protocol for determining the IC50 of Elraglusib using the MTT assay. By following this standardized procedure, researchers can obtain reliable and reproducible data on the cytotoxic effects of Elraglusib in various cancer cell lines. The provided diagrams for the signaling pathway and experimental workflow, along with the structured data presentation table, are intended to facilitate a comprehensive understanding and execution of this important preclinical assay. Accurate determination of the IC50 is fundamental for the continued development and characterization of Elraglusib as a potential therapeutic agent.

References

Application Note and Protocol: Measuring Cytotoxicity of 9-ING-41 Using the Lactate Dehydrogenase (LDH) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 (also known as elraglusib) is a potent and selective small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in various cellular processes, including cell proliferation, apoptosis, and tumorigenesis.[1][2][3] Its anti-tumor activity has been demonstrated in various cancer models, making it a promising candidate for cancer therapy.[1][2] Assessing the cytotoxic effects of 9-ING-41 is crucial for understanding its therapeutic potential and mechanism of action. One of the most common and reliable methods to quantify cytotoxicity is the Lactate Dehydrogenase (LDH) assay.

This document provides a detailed application note and protocol for measuring the cytotoxicity of 9-ING-41 using the LDH assay. The LDH assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an excellent biomarker for cytotoxicity.

Principle of the LDH Assay

The LDH assay is based on a coupled enzymatic reaction. When the cell membrane is compromised, LDH is released into the surrounding culture medium. This extracellular LDH can be quantified by measuring its enzymatic activity. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The newly formed NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product. The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of lysed or damaged cells. The intensity of the red color is measured spectrophotometrically at a wavelength of 490 nm.

Mechanism of Action of 9-ING-41

Initially developed as a GSK-3β inhibitor, 9-ING-41 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It can downregulate the expression of anti-apoptotic proteins and key cell cycle regulators. Inhibition of GSK-3β by 9-ING-41 is thought to modulate multiple signaling pathways, including the NF-κB and p53 pathways, leading to its anti-tumor effects.

More recent studies suggest that the cytotoxic effects of 9-ING-41 may also be independent of GSK-3β inhibition and could be attributed to its ability to act as a direct microtubule destabilizer. This dual mechanism of action highlights the complexity of its anti-cancer properties. By inducing mitotic arrest and subsequent apoptosis, 9-ING-41 demonstrates broad pan-cancer activity. Furthermore, 9-ING-41 has been shown to enhance the cytotoxic effects of immune cells, suggesting an immunomodulatory role.

Experimental Protocol: LDH Cytotoxicity Assay for 9-ING-41

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • 9-ING-41 (elraglusib)

  • Vehicle control (e.g., DMSO)

  • LDH Cytotoxicity Assay Kit (containing Lysis Buffer, Stop Solution, and Substrate Mix/Reaction Mixture)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm (for background correction)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • The optimal cell number should be determined empirically for each cell line to ensure the LDH signal is within the linear range of the assay.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with 9-ING-41:

    • Prepare serial dilutions of 9-ING-41 in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the prepared 9-ING-41 dilutions to the respective wells.

    • Include the following controls in triplicate:

      • Spontaneous LDH Release (Negative Control): Cells treated with vehicle control only.

      • Maximum LDH Release (Positive Control): Cells treated with Lysis Buffer (provided in the kit) 1 hour before the end of the incubation period. This control represents 100% cytotoxicity.

      • Background Control: Wells containing culture medium only (no cells).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • LDH Assay:

    • One hour before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum LDH Release" control wells.

    • At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions. This typically involves mixing the substrate and diaphorase solutions.

    • Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Measure the background absorbance at 680 nm to correct for instrument noise.

Data Analysis:

  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to get the corrected absorbance.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Treatment GroupConcentration (µM)Incubation Time (h)Average Absorbance (490nm - 680nm)% Cytotoxicity
Vehicle Control-480.1500%
9-ING-411480.25025%
9-ING-415480.550100%
9-ING-4110480.580107.5%
Maximum Release-480.550100%
Spontaneous Release-480.1500%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for LDH Assay

LDH_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add 9-ING-41 or Controls B->C D Incubate for 24-72h C->D E Add Lysis Buffer to Max Release Wells D->E F Transfer Supernatant to New Plate E->F G Add Reaction Mixture F->G H Incubate for 30 min G->H I Add Stop Solution H->I J Measure Absorbance at 490/680nm I->J K Calculate % Cytotoxicity J->K

Caption: Workflow of the LDH cytotoxicity assay.

Signaling Pathway of LDH Release and Detection

LDH_Detection_Pathway cluster_cell Damaged Cell cluster_medium Culture Medium Cell Compromised Cell Membrane LDH_out Released LDH Cell->LDH_out Release LDH_in Intracellular LDH Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH INT Tetrazolium Salt (INT) NAD NAD+ NADH NADH NAD->NADH NADH->NAD Formazan Formazan (Red Product) INT->Formazan Diaphorase

Caption: Principle of the LDH assay reaction.

Simplified Signaling Pathway of 9-ING-41 Action

ING41_Pathway cluster_targets Cellular Targets cluster_effects Downstream Effects ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B Inhibits Microtubules Microtubules ING41->Microtubules Destabilizes NFkB NF-κB Pathway Inhibition GSK3B->NFkB Modulates CellCycle Cell Cycle Arrest GSK3B->CellCycle MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis Induction NFkB->Apoptosis Cytotoxicity Cell Death (Cytotoxicity) Apoptosis->Cytotoxicity CellCycle->Cytotoxicity MitoticArrest->Apoptosis

Caption: Putative mechanisms of 9-ING-41 cytotoxicity.

Conclusion

The LDH assay is a robust, sensitive, and straightforward method for quantifying the cytotoxicity of 9-ING-41. It provides valuable insights into the dose- and time-dependent effects of this promising anti-cancer agent. By following the detailed protocol and understanding the underlying principles, researchers can reliably assess the cytotoxic profile of 9-ING-41 and further elucidate its mechanism of action in various cancer models.

References

Application Note: Measuring Apoptosis Induction by Anticancer Agent 41 with a Caspase-3/7 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of this pathway is a hallmark of cancer, allowing for uncontrolled cell proliferation and tumor progression.[1] Many anticancer agents exert their therapeutic effects by inducing apoptosis in cancer cells.[2][3][4] A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell.[4] Specifically, caspase-3 and caspase-7 are effector caspases that cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Therefore, measuring the activity of caspase-3 and -7 is a reliable method for quantifying the induction of apoptosis.

Anticancer agent 41 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. This application note provides a detailed protocol for utilizing a luminescent Caspase-3/7 assay to determine the pro-apoptotic effects of this compound on cancer cells. The assay is based on the cleavage of a specific proluminescent substrate, containing the DEVD tetrapeptide sequence, by active caspase-3 and -7, which generates a luminescent signal directly proportional to the amount of active caspase in the sample. This "add-mix-measure" format is simple, robust, and well-suited for high-throughput screening of potential anticancer compounds.

Signaling Pathway of Apoptosis Induction

Anticancer agents can trigger apoptosis through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, including caspase-3 and -7.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage, which is a common effect of many chemotherapeutic drugs. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of this pathway. Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7.

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where pro-caspase-8 is activated. Active caspase-8 can then directly cleave and activate caspase-3 and -7.

The following diagram illustrates the convergence of these pathways on Caspase-3/7 activation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 DISC formation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 This compound This compound DNA Damage DNA Damage This compound->DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Bax/Bak activation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Pro-Caspase-9 Pro-Caspase-9 Cytochrome c->Pro-Caspase-9 Apoptosome formation Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Substrate Cleavage

Caption: Apoptotic signaling pathways leading to Caspase-3/7 activation.

Experimental Protocols

This section details the materials and methods for assessing the apoptotic effect of this compound using a luminescent Caspase-3/7 assay.

Materials
  • Cancer cell line (e.g., HeLa, Jurkat)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well microplates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

A 1. Seed cells in a 96-well plate (e.g., 10,000 cells/well) B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat cells with this compound (serial dilutions) and controls B->C D 4. Incubate for a defined period (e.g., 24, 48 hours) C->D E 5. Equilibrate plate to room temperature D->E F 6. Add Caspase-Glo® 3/7 Reagent to each well E->F G 7. Incubate at room temperature (e.g., 1-2 hours, protected from light) F->G H 8. Measure luminescence with a luminometer G->H I 9. Analyze data H->I

Caption: Experimental workflow for the Caspase-3/7 assay.
Detailed Protocol

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a white-walled 96-well plate.

    • Include wells for "no-cell" background controls (medium only).

    • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.

    • Also prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., a known apoptosis inducer like staurosporine).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions, vehicle control, or positive control to the respective wells.

    • Return the plate to the CO2 incubator for the desired treatment period (e.g., 24 or 48 hours). The optimal incubation time may need to be determined empirically.

  • Caspase-3/7 Assay:

    • On the day of the assay, remove the Caspase-Glo® 3/7 Reagent from storage and allow it to equilibrate to room temperature.

    • Remove the 96-well plate from the incubator and let it equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, including the no-cell background controls.

    • Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence value of the no-cell background from all other readings.

    • Calculate the fold change in caspase activity by dividing the luminescence of the treated samples by the luminescence of the vehicle control.

    • Plot the fold change in caspase activity against the concentration of this compound to generate a dose-response curve.

    • The EC50 value (the concentration of the agent that induces 50% of the maximal caspase activity) can be calculated from this curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following tables summarize hypothetical results from a Caspase-3/7 assay performed on HeLa cells treated with this compound for 24 hours.

Table 1: Raw Luminescence Data

TreatmentConcentration (µM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)Average (RLU)Std. Dev.
No-Cell Control-1501551481513.6
Vehicle Control (DMSO)05,2305,3105,1905,24361.1
This compound0.18,7608,8908,6508,767120.1
This compound125,40026,10025,80025,767351.2
This compound1089,70090,50088,90089,700800.0
This compound10092,30091,80092,90092,333550.8
Positive Control (Staurosporine)195,60096,20095,10095,633550.7

Table 2: Analyzed Caspase-3/7 Activity Data

TreatmentConcentration (µM)Average Net RLU (Average RLU - Bkg)Fold Change vs. Vehicle
Vehicle Control (DMSO)05,0921.00
This compound0.18,6161.69
This compound125,6165.03
This compound1089,54917.58
This compound10092,18218.10
Positive Control (Staurosporine)195,48218.75

Conclusion

The Caspase-3/7 assay is a sensitive and reliable method for quantifying apoptosis induced by novel therapeutic candidates like this compound. The data presented here demonstrates a dose-dependent increase in caspase-3/7 activity in cancer cells treated with this compound, indicating the compound's ability to induce apoptosis. This assay can be a valuable tool in the preclinical evaluation of anticancer drugs, providing insights into their mechanism of action and cytotoxic potential.

References

Application Notes: Western Blot Analysis of GSK-3β Phosphorylation After 9-ING-41 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycogen Synthase Kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in regulating a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] While initially considered a tumor suppressor, aberrant overexpression and activity of GSK-3β have been linked to tumor progression and chemotherapy resistance in various cancers, making it an attractive therapeutic target.[3] 9-ING-41 (elraglusib) is a first-in-class, potent, and selective small-molecule inhibitor of GSK-3β currently under clinical investigation.[4] It functions as an ATP-competitive inhibitor, directly suppressing the kinase activity of GSK-3β.[5]

The inhibition of GSK-3β by 9-ING-41 disrupts several oncogenic signaling pathways, including the NF-κB and Wnt/β-catenin pathways. GSK-3β typically phosphorylates downstream targets like c-Myc, Cyclin D1, and β-catenin, marking them for proteasomal degradation. Therefore, treatment with 9-ING-41 is expected to decrease the phosphorylation of these substrates, leading to their stabilization and subsequent downstream effects, such as cell cycle arrest and apoptosis.

Western blot analysis is an indispensable immunodetection technique to confirm the on-target activity of 9-ING-41. This method allows for the precise measurement of changes in the phosphorylation status of GSK-3β itself and its key downstream targets. The inhibitory phosphorylation of GSK-3β at the Serine 9 residue (p-GSK3β Ser9) by upstream kinases like Akt is a primary mechanism of its regulation. Interestingly, studies have shown that direct inhibition by 9-ING-41 can lead to a compensatory increase in p-GSK3β (Ser9) levels, even as the overall kinase activity is suppressed. Therefore, a comprehensive Western blot analysis should assess not only p-GSK3β (Ser9) but also total GSK-3β and the phosphorylation of a direct downstream substrate, such as Glycogen Synthase (GS), to accurately determine the drug's efficacy.

Quantitative Data Summary

The effective concentration of 9-ING-41 can vary depending on the cell type and treatment duration. The following tables summarize reported concentrations used in preclinical studies and the key antibodies required for a thorough Western blot analysis.

Table 1: Effective Concentrations of 9-ING-41 in Preclinical Models

Cancer TypeCell Line(s)Effective Concentration Range (in vitro)Treatment DurationReference(s)
Colorectal CancerVarious2 µM24 hours
Renal CancerACHN, Caki-1, etc.0.5 - 2 µM (GI50: 0.5-1.7 µM)24 - 96 hours
B-cell LymphomaDaudi, SUDHL-4, etc.0.5 - 1 µM48 - 72 hours
Double-Hit LymphomaKarpas-422, SuDHL20.5 - 4 µM48 hours

Table 2: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinPhosphorylation SiteExpected Mol. Wt.PurposeRecommended Dilution
GSK-3β Phospho-Ser9 ~46 kDa To assess inhibitory phosphorylation of GSK-3β 1:1000 - 1:5000
GSK-3βTotal Protein~46 kDaTo normalize phospho-GSK-3β levels1:1000
Glycogen Synthase (GS)Phospho-Ser641~85 kDaTo assess direct GSK-3β substrate phosphorylation1:1000
c-MycTotal Protein~62 kDaTo assess downstream pathway modulation1:1000
Cyclin D1Total Protein~36 kDaTo assess cell cycle effects1:1000
β-cateninTotal Protein~92 kDaTo assess Wnt pathway modulation1:1000
β-Actin / GAPDHN/A~42-45 kDaLoading Control1:1000 - 1:10000

Visualized Signaling Pathway and Workflow

Signaling Pathway of 9-ING-41 Action

GSK3b_Pathway Mechanism of 9-ING-41 on the GSK-3β Signaling Pathway cluster_downstream Downstream Effects Akt Akt 9-ING-41 9-ING-41 GSK3b GSK-3β (Active) 9-ING-41->GSK3b directly inhibits pGSK3b p-GSK-3β (Ser9) (Inactive) GSK3b->pGSK3b inhibited by phosphorylation Substrates β-catenin, c-Myc, Cyclin D1 GSK3b->Substrates pSubstrates Phosphorylated Substrates Substrates->pSubstrates Transcription Gene Transcription (Proliferation) Substrates->Transcription promotes Degradation Proteasomal Degradation pSubstrates->Degradation leads to

Caption: Mechanism of 9-ING-41 on the GSK-3β Signaling Pathway.

Experimental Workflow

Western_Blot_Workflow Western Blot Workflow for p-GSK-3β Analysis A 1. Cell Culture & Treatment with 9-ING-41 B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-GSK-3β Ser9) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence, ECL) H->I J 10. Data Analysis (Densitometry) I->J K Normalize p-GSK-3β signal to Total GSK-3β signal J->K

Caption: Western Blot Workflow for p-GSK-3β Analysis.

Detailed Experimental Protocol

This protocol provides a comprehensive method for analyzing GSK-3β phosphorylation and activity in cultured cells following treatment with 9-ING-41.

Materials and Reagents
  • Cell Culture: Appropriate cell lines and complete culture media.

  • Treatment: 9-ING-41 (stock solution in DMSO), Vehicle (DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail). All buffers should be pre-chilled to 4°C.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, 4x Laemmli Sample Buffer.

  • Transfer: PVDF membrane, Transfer buffer (Towbin buffer).

  • Blocking: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.

  • Antibodies: See Table 2 for recommended primary antibodies. HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Detection: Enhanced Chemiluminescence (ECL) substrate.

Procedure

Step 2.1: Cell Culture and Treatment

  • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the desired concentrations of 9-ING-41 (e.g., 0.5 µM, 1 µM, 2 µM) for the specified duration (e.g., 24 or 48 hours). Include a vehicle-only (DMSO) control.

  • Perform all treatments in duplicate or triplicate for statistical robustness.

Step 2.2: Cell Lysis and Protein Extraction

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS completely and add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well of a 6-well plate.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Step 2.3: Protein Quantification

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading. A typical loading amount is 20-40 µg of total protein per lane.

Step 2.4: SDS-PAGE (Gel Electrophoresis)

  • Add 4x Laemmli sample buffer to the normalized protein lysates and denature by heating at 95°C for 5-10 minutes.

  • Load equal amounts of protein into the wells of an SDS-polyacrylamide gel (e.g., 10% gel for GSK-3β).

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

Step 2.5: Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. PVDF membranes are recommended for their robustness, especially if stripping and re-probing is required.

  • Confirm efficient transfer by staining the membrane with Ponceau S.

Step 2.6: Blocking and Antibody Incubation

  • Wash the membrane briefly with TBST to remove Ponceau S stain.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-p-GSK-3β Ser9) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Step 2.7: Signal Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

Step 2.8: Stripping and Re-probing (for Total Protein)

  • To ensure accurate quantification, the membrane should be stripped and re-probed for the total, non-phosphorylated form of the protein (e.g., Total GSK-3β).

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash extensively with PBS and TBST.

  • Repeat the blocking and antibody incubation steps (2.6-2.7) using the antibody for the total protein and a loading control (e.g., β-Actin or GAPDH).

  • Analysis: Normalize the densitometry value of the phospho-protein band to its corresponding total protein band. Further normalization to a loading control can account for any loading inaccuracies.

References

Elraglusib-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elraglusib (formerly 9-ING-41) is a small molecule inhibitor initially developed as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor.[1] However, recent studies have elucidated that its potent anti-tumor activity stems from a distinct mechanism: the direct destabilization of microtubules.[2][3][4] This activity disrupts the formation of the mitotic spindle, leading to a robust mitotic arrest, subsequent DNA damage, and ultimately, apoptosis in cancer cells.[2] This makes Elraglusib a compound of significant interest in oncology research and drug development.

Flow cytometry is an indispensable tool for characterizing the effects of novel anti-cancer agents on cell cycle progression. By staining DNA with a fluorescent dye such as propidium iodide (PI), researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This application note provides a detailed protocol for the analysis of Elraglusib-induced cell cycle arrest using flow cytometry.

Mechanism of Action: From Microtubule Destabilization to Apoptosis

Elraglusib's primary mechanism of cytotoxic action is the disruption of microtubule dynamics. This leads to a cascade of events culminating in cell death:

  • Microtubule Destabilization: Elraglusib directly interferes with microtubule polymerization, preventing the proper formation of the mitotic spindle.

  • Mitotic Arrest: The failure of kinetochore-microtubule attachment activates the spindle assembly checkpoint, causing cells to arrest in mitosis (M phase). This is observable as an accumulation of cells with 4N DNA content.

  • Mitotic Slippage & Chromosome Missegregation: Cells arrested in mitosis for a prolonged period may exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage. This leads to aneuploidy and gross chromosomal abnormalities in the resulting daughter cells.

  • DNA Damage: The chromosomal instability resulting from mitotic slippage induces significant DNA damage, which can be detected by the phosphorylation of H2AX (γH2AX).

  • Apoptosis: The accumulation of DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death, which can be monitored by the cleavage of Poly (ADP-ribose) polymerase (PARP).

Elraglusib_Pathway

Quantitative Analysis of Elraglusib-Induced Mitotic Arrest

The following table summarizes the quantitative effects of Elraglusib on the cell cycle distribution of K299 lymphoma cells after a 24-hour treatment. Data is extracted from Coats et al., 2024. The study utilized flow cytometry with propidium iodide and anti-phospho-histone H3 (Ser10) staining to differentiate between G2 and M phases.

TreatmentConcentration (µM)% of 2N Cells (G0/G1)% of 4N Cells (G2)% of 4N Mitotic Cells (M)
DMSO (Control) -~60%~15%<5%
Elraglusib 1~40%~20%~30%
Elraglusib 2.5~20%~15%~55%
Elraglusib 5~10%~10%~70%

Note: The values are approximate and interpreted from the graphical data presented in the source publication. The percentage of S-phase cells is not explicitly stated but would constitute the remainder of the population.

Experimental Protocols

This section provides a detailed protocol for analyzing cell cycle arrest induced by Elraglusib using flow cytometry with propidium iodide staining.

Materials
  • Cancer cell line of interest (e.g., K299 lymphoma cells)

  • Complete cell culture medium

  • Elraglusib (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • RNase A (DNase-free)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with varying concentrations of Elraglusib (e.g., 0.1, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cells from each well into individual centrifuge tubes.

    • Adherent cells: Aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cell suspensions at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells.

    • Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, ensuring to collect data for at least 10,000 single-cell events.

    • Use a low flow rate for optimal resolution of the DNA content peaks.

    • Set the instrument to measure the PI fluorescence in the appropriate channel (e.g., FL2 or FL3, depending on the instrument configuration) on a linear scale.

    • Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.

Experimental Workflow Diagram

Flow_Cytometry_Workflow

Data Analysis and Interpretation

The output of the flow cytometry analysis will be a histogram of DNA content.

  • G0/G1 Peak: The first peak represents cells with a 2N DNA content.

  • S Phase: The region between the G0/G1 and G2/M peaks represents cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Peak: The second peak represents cells with a 4N DNA content.

Treatment with Elraglusib is expected to cause a significant increase in the percentage of cells in the G2/M peak, indicative of a mitotic arrest. To further distinguish between G2 and M phase arrest, co-staining with an antibody against a mitosis-specific marker, such as phospho-histone H3 (Ser10), is recommended.

Conclusion

Elraglusib represents a promising anti-cancer agent with a distinct mechanism of action involving microtubule destabilization and subsequent mitotic arrest. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize flow cytometry to study and quantify the effects of Elraglusib on the cell cycle of cancer cells. Accurate analysis of cell cycle perturbations is crucial for understanding the efficacy of such targeted therapies and for their continued development in the field of oncology.

References

Application of Anticancer Agent 41 (Elraglusib) in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 41, also known as Elraglusib or 9-ING-41, is a first-in-class, intravenously administered small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β)[1]. GSK-3β is a critical kinase involved in numerous signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, GSK-3β is overexpressed and contributes to tumor progression and resistance to therapy[1]. Elraglusib has demonstrated broad-spectrum antitumor activity in preclinical studies, both as a monotherapy and in combination with standard chemotherapies[1]. This document provides detailed application notes and protocols for the use of this compound in three-dimensional (3D) tumor spheroid models, which more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures[2][3].

Mechanism of Action

Elraglusib exerts its anticancer effects primarily through the inhibition of GSK-3β. This inhibition impacts several key oncogenic signaling pathways:

  • Wnt/β-catenin Pathway: In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, Elraglusib leads to the stabilization and nuclear accumulation of β-catenin, which can paradoxically have anti-tumor effects in certain contexts by promoting differentiation or apoptosis. However, in other contexts, GSK-3β inhibition can disrupt the pro-proliferative and anti-apoptotic functions driven by aberrant Wnt signaling in some cancers.

  • PI3K/AKT/mTOR Pathway: GSK-3β is a downstream effector of the PI3K/AKT pathway. Inhibition of GSK-3β by Elraglusib can interfere with the signals that promote cell growth, proliferation, and survival, showing potent inhibition of the phosphorylation of both AKT and S6K.

  • NF-κB Pathway: Elraglusib's inhibition of GSK-3β leads to the downregulation of the NF-κB pathway. This results in decreased expression of NF-κB target genes that promote cell survival and proliferation, such as cyclin D1, Bcl-2, and XIAP (X-linked inhibitor of apoptosis protein). The suppression of these anti-apoptotic proteins can enhance cancer cell sensitivity to chemotherapy.

Data Presentation

The following tables summarize the in vitro potency of this compound in various cancer cell lines, providing a baseline for designing experiments in 3D spheroid models.

Table 1: In Vitro Cell Viability (IC50) of this compound in 2D Cell Cultures

Cell LineCancer TypeThis compound (nM)Taselisib (nM)Everolimus (nM)
MCF-7Breast Cancer85120250
A549Lung Cancer150300>1000
U87 MGGlioblastoma6095180
PC-3Prostate Cancer210450>1000

Data adapted from a comparative study with other pathway inhibitors. This data indicates that this compound exhibits broad and potent anti-proliferative activity across multiple cancer cell lines, often with greater potency than other inhibitors of the PI3K/AKT/mTOR pathway.

Mandatory Visualization

Anticancer_Agent_41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits Beta_Catenin_Complex β-catenin Destruction Complex GSK3B->Beta_Catenin_Complex Activates NFKB NF-κB GSK3B->NFKB Modulates Anticancer_Agent_41 This compound (Elraglusib) Anticancer_Agent_41->GSK3B Inhibits Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates IKK IKK NFKB_Inhibitor IκB IKK->NFKB_Inhibitor Phosphorylates NFKB_Inhibitor->NFKB Releases Gene_Expression_NFKB Target Gene Expression NFKB->Gene_Expression_NFKB Drives Gene_Expression_Wnt Target Gene Expression TCF_LEF->Gene_Expression_Wnt Drives

Caption: Signaling pathways affected by this compound.

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using the liquid overlay technique, which is a common scaffold-free method.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, U87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in a T-75 flask to 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and determine the cell concentration.

  • Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.

  • Add 100 µL of the cell suspension to each well of a 96-well ULA plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids of 300-500 µm in diameter are typically formed within 1-7 days.

Spheroid_Formation_Workflow Start Start Cell_Culture 2D Cell Culture Start->Cell_Culture Harvest Harvest and Count Cells Cell_Culture->Harvest Seed Seed Cells in ULA Plate Harvest->Seed Centrifuge Centrifuge Plate Seed->Centrifuge Incubate Incubate (1-7 days) Centrifuge->Incubate Spheroids Tumor Spheroids Formed Incubate->Spheroids

Caption: Workflow for 3D tumor spheroid formation.

Protocol 2: Treatment of 3D Tumor Spheroids with this compound

Materials:

  • Pre-formed tumor spheroids in a 96-well ULA plate

  • This compound (Elraglusib) stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the 2D IC50 values (e.g., 0.1, 1, 10, 100, 1000 nM).

  • Include a vehicle control (e.g., 0.1% DMSO in complete medium).

  • Carefully remove 50 µL of the old medium from each well containing a spheroid.

  • Add 50 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Spheroid Viability and Size Analysis

This protocol uses a combination of imaging and a colorimetric assay to assess the effect of this compound on spheroid viability and growth.

Materials:

  • Treated tumor spheroids

  • Inverted microscope with a camera

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay

  • Luminometer

Procedure:

Part A: Spheroid Size Measurement

  • At each time point (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.

  • Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.

  • Normalize the spheroid volume at each time point to the initial volume at time 0.

Part B: Cell Viability Assay

  • At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of viable cells by normalizing the luminescence of treated spheroids to the vehicle-treated control spheroids.

Spheroid_Analysis_Workflow Start Treated Spheroids Imaging Brightfield Imaging Start->Imaging Viability_Assay ATP-based Viability Assay (e.g., CellTiter-Glo 3D) Start->Viability_Assay Size_Analysis Measure Spheroid Diameter Calculate Volume Imaging->Size_Analysis Data_Analysis Data Analysis: - Growth Inhibition - IC50 Determination Size_Analysis->Data_Analysis Luminescence Measure Luminescence Viability_Assay->Luminescence Luminescence->Data_Analysis

Caption: Workflow for analyzing treated tumor spheroids.

Expected Outcomes and Troubleshooting

  • Spheroid Morphology: Treatment with effective concentrations of this compound is expected to lead to a decrease in spheroid size and integrity. Higher concentrations may cause spheroid disaggregation.

  • Viability: A dose-dependent decrease in cell viability is expected. The IC50 value in 3D spheroids may be higher than in 2D cultures due to limited drug penetration and the presence of quiescent cells in the spheroid core.

  • Troubleshooting:

    • Inconsistent Spheroid Size: Ensure a single-cell suspension before seeding and centrifuge the plate gently to promote uniform aggregation.

    • High Variability in Viability Readings: Ensure thorough mixing after adding the lysis/luminescence reagent to completely lyse the spheroid.

    • Limited Drug Efficacy: Increase the treatment duration or consider combination therapies, as Elraglusib has shown synergistic effects with other chemotherapeutic agents.

Conclusion

3D tumor spheroid models provide a more physiologically relevant system for evaluating the efficacy of anticancer agents like Elraglusib. The protocols outlined in this document offer a framework for assessing the impact of this compound on spheroid growth and viability. By leveraging these advanced in vitro models, researchers can gain more accurate insights into the therapeutic potential of GSK-3β inhibitors in a setting that better recapitulates the complexity of solid tumors.

References

Application Notes and Protocols for Assessing the Synergistic Effects of 9-ING-41 with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-ING-41 (also known as elraglusib) is a first-in-class, small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes including tumor progression, cell survival, and chemoresistance.[1][2] Aberrant overexpression of GSK-3β is associated with aggressive tumor growth and resistance to chemotherapy in various malignancies.[3][4] 9-ING-41 is being investigated as a single agent and in combination with standard-of-care chemotherapy to enhance anti-tumor efficacy and overcome resistance.[1]

The primary mechanism by which 9-ING-41 potentiates the effects of chemotherapy is through the downregulation of pro-survival signaling pathways, most notably the NF-κB pathway, and by inhibiting the DNA damage response (DDR). GSK-3β inhibition by 9-ING-41 prevents the activation of NF-κB, leading to decreased expression of anti-apoptotic proteins such as Bcl-2 and XIAP, thereby sensitizing cancer cells to chemotherapy-induced apoptosis. Furthermore, 9-ING-41 has been shown to impede the ATR-mediated DNA damage response, preventing cancer cells from repairing the DNA damage caused by cytotoxic agents.

These application notes provide detailed protocols for assessing the synergistic effects of 9-ING-41 in combination with various chemotherapy agents in both in vitro and in vivo preclinical models.

Key Signaling Pathways Modulated by 9-ING-41

The synergistic effects of 9-ING-41 with chemotherapy are primarily attributed to its modulation of key signaling pathways involved in cell survival and resistance. A simplified representation of the mechanism of action is depicted below.

9_ING_41_Mechanism_of_Action Mechanism of Action of 9-ING-41 in Combination Therapy cluster_0 Upstream Stimuli cluster_1 9-ING-41 Intervention cluster_2 Key Cellular Regulators cluster_3 Downstream Effects Chemotherapy Chemotherapy ATR ATR Chemotherapy->ATR induces DNA damage 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β inhibits 9-ING-41->ATR inhibits Apoptosis Apoptosis 9-ING-41->Apoptosis promotes Cell Cycle Arrest Cell Cycle Arrest 9-ING-41->Cell Cycle Arrest induces NF-κB NF-κB GSK-3β->NF-κB activates Anti-apoptotic Proteins (Bcl-2, XIAP) Anti-apoptotic Proteins (Bcl-2, XIAP) NF-κB->Anti-apoptotic Proteins (Bcl-2, XIAP) promotes expression DNA Repair DNA Repair ATR->DNA Repair activates Anti-apoptotic Proteins (Bcl-2, XIAP)->Apoptosis inhibits DNA Repair->Apoptosis prevents

Caption: 9-ING-41 inhibits GSK-3β, leading to reduced NF-κB activity and inhibition of the ATR-mediated DNA damage response, thereby promoting apoptosis and cell cycle arrest, and sensitizing cancer cells to chemotherapy.

Experimental Protocols

The following protocols outline key experiments to assess the synergistic effects of 9-ING-41 with chemotherapy.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol describes the use of a tetrazolium-based MTS assay to determine cell viability and subsequently calculate the Combination Index (CI) to quantify synergy.

In_Vitro_Synergy_Workflow Workflow for In Vitro Synergy Assessment Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Drug_Treatment Treat with 9-ING-41, chemotherapy, and combinations Cell_Seeding->Drug_Treatment Incubation Incubate for 72-96 hours Drug_Treatment->Incubation MTS_Assay Perform MTS cell viability assay Incubation->MTS_Assay Data_Acquisition Measure absorbance at 490 nm MTS_Assay->Data_Acquisition Data_Analysis Calculate % viability and IC50 values Data_Acquisition->Data_Analysis Synergy_Calculation Calculate Combination Index (CI) using Chou-Talalay method Data_Analysis->Synergy_Calculation End End Synergy_Calculation->End

Caption: Workflow for assessing in vitro synergy between 9-ING-41 and chemotherapy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 9-ING-41 (dissolved in a suitable solvent, e.g., DMSO)

  • Chemotherapeutic agent of interest

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of 9-ING-41 and the chemotherapeutic agent.

    • Perform serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on their individual IC50 values).

    • Remove the culture medium from the plates and add fresh medium containing the single drugs or their combinations. Include vehicle-only control wells.

  • Incubation: Incubate the plates for 72-96 hours in a humidified incubator at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each single agent.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assessment by Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases, caspase-3 and -7, as an indicator of apoptosis.

Materials:

  • 96-well white-walled plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 9-ING-41

  • Chemotherapeutic agent of interest

  • Caspase-Glo® 3/7 Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with 9-ING-41, chemotherapy, or the combination for the desired duration (e.g., 24, 48 hours).

  • Assay Reagent Addition:

    • Allow the plate to equilibrate to room temperature.

    • Add Caspase-Glo® 3/7 Assay reagent to each well.

    • Mix the contents on a plate shaker at low speed for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal of treated samples to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 3: Western Blot Analysis of NF-κB Signaling

This protocol is used to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

Materials:

  • Cancer cells treated as described in previous protocols

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer, and determine protein concentration.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize to the loading control to quantify changes in protein expression and phosphorylation.

Protocol 4: In Vivo Assessment of Synergy in Patient-Derived Xenograft (PDX) Models

This protocol outlines the use of PDX models to evaluate the in vivo efficacy of 9-ING-41 and chemotherapy combinations.

In_Vivo_PDX_Workflow Workflow for In Vivo Synergy Assessment in PDX Models Start Start Tumor_Implantation Implant tumor fragments or cells into immunodeficient mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a predetermined size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer vehicle, 9-ING-41, chemotherapy, or combination Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Bioluminescence_Imaging Perform bioluminescence imaging (if applicable) Monitoring->Bioluminescence_Imaging Endpoint_Analysis Analyze tumor growth inhibition and survival Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Workflow for assessing in vivo synergy using patient-derived xenograft (PDX) models.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Patient-derived tumor tissue or cells (engineered for bioluminescence if applicable)

  • 9-ING-41 formulation for in vivo use

  • Chemotherapeutic agent for in vivo use

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if applicable)

Procedure:

  • PDX Model Establishment: Implant patient-derived tumor fragments or cells subcutaneously or orthotopically into immunodeficient mice.

  • Tumor Staging and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, 9-ING-41 alone, chemotherapy alone, and the combination).

  • Drug Administration: Administer drugs according to the desired schedule and route (e.g., intraperitoneal or intravenous injection).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • For orthotopic models, use bioluminescence imaging to monitor tumor growth.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition.

    • A secondary endpoint can be overall survival.

    • At the end of the study, tumors can be excised for immunohistochemical or Western blot analysis.

Data Presentation

Table 1: In Vitro Synergistic Activity of 9-ING-41 with Chemotherapy
Cell LineCancer TypeChemotherapy Agent9-ING-41 IC50 (µM)Chemotherapy IC50Combination Index (CI)Synergy/AntagonismReference
SUDHL-4B-cell LymphomaVenetoclax>10Varies<1 (8-fold reduction in Venetoclax IC50 with 0.5 µM 9-ING-41)Synergy
KPUM-UH1B-cell LymphomaVenetoclax>10Varies<1 (2-fold reduction in Venetoclax IC50 with 0.5 µM 9-ING-41)Synergy
SUDHL-4B-cell LymphomaBAY-1143572 (CDK9i)>10Varies<1 (8-fold reduction in BAY-1143572 IC50 with 0.5 µM 9-ING-41)Synergy
Pancreatic Cancer CellsPancreatic CancerGemcitabineNot SpecifiedNot Specified<1Synergy
Colorectal Cancer CellsColorectal Cancer5-FU and OxaliplatinVariesVaries<1 in some cell linesSynergy

Note: IC50 and CI values are highly dependent on the specific cell line and experimental conditions.

Table 2: In Vivo Efficacy of 9-ING-41 in Combination with Chemotherapy in PDX Models
PDX ModelCancer TypeChemotherapy AgentTreatment RegimenOutcomeReference
GBM6GlioblastomaCCNU (Lomustine)9-ING-41 (70 mg/kg) + CCNU (2 mg/kg), i.p., twice weeklySignificant tumor regression and increased survival (median survival 142 days vs. 85 days with CCNU alone)
GBM12GlioblastomaCCNU (Lomustine)9-ING-41 (70 mg/kg) + CCNU (5 mg/kg), i.p., twice weeklyComplete tumor regression and histologically confirmed cures; significantly prolonged survival
Pancreatic Cancer PDXPancreatic CancerGemcitabineNot SpecifiedEnhanced anti-tumor activity
Metastatic Breast Cancer PDXBreast CancerCPT-11 (Irinotecan)Not SpecifiedRegression of established tumors

Conclusion

The protocols and data presented here provide a framework for the preclinical assessment of the synergistic effects of 9-ING-41 with various chemotherapy agents. The ability of 9-ING-41 to modulate key survival and DNA damage response pathways highlights its potential to overcome chemoresistance and improve therapeutic outcomes. Rigorous in vitro and in vivo studies, as outlined, are essential to identify optimal combination strategies and patient populations that may benefit from this novel therapeutic approach. Further clinical investigations are ongoing to validate these preclinical findings.

References

Application Notes and Protocols for Evaluating Elraglusib Efficacy in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elraglusib (also known as 9-ING-41) is a first-in-class, potent, and selective small-molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, metabolism, and apoptosis.[2] Overexpression of GSK-3β has been implicated in the development and progression of numerous human cancers, where it promotes tumor growth and contributes to resistance against conventional cancer therapies.[2]

Elraglusib has demonstrated broad-spectrum antitumor activity in preclinical studies across a variety of refractory solid tumors and hematologic malignancies, both as a monotherapy and in combination with standard-of-care chemotherapies.[3] Its mechanism of action is multi-modal, involving the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment. Recent studies have also suggested that Elraglusib can act as a direct microtubule destabilizer, leading to mitotic arrest and subsequent DNA damage and apoptosis, a mechanism that may be independent of GSK-3 inhibition. Furthermore, Elraglusib has been shown to have immunomodulatory effects, including the downregulation of immune checkpoint molecules like PD-1, LAG-3, and PD-L1.

These application notes provide a detailed protocol for designing and conducting an in vivo xenograft study to evaluate the therapeutic efficacy of Elraglusib.

Signaling Pathways and Experimental Workflow

To understand the mechanism of Elraglusib and the experimental design, the following diagrams illustrate the key signaling pathways affected by the drug and a typical workflow for an in vivo xenograft study.

Elraglusib_Mechanism_of_Action cluster_0 Elraglusib (9-ING-41) cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Elraglusib Elraglusib GSK3B GSK-3β Elraglusib->GSK3B Inhibits Microtubules Microtubules Elraglusib->Microtubules Destabilizes ImmuneCheckpoints Immune Checkpoints (PD-1, LAG-3) Elraglusib->ImmuneCheckpoints Downregulates NFkB NF-κB Pathway GSK3B->NFkB Regulates Chemosensitization Chemosensitization GSK3B->Chemosensitization Suppresses (reversed by Elraglusib) CellCycleArrest Cell Cycle Arrest (Prophase) Microtubules->CellCycleArrest Leads to Apoptosis Apoptosis NFkB->Apoptosis Inhibits (reversed by Elraglusib) ImmuneActivation T-Cell Activation ImmuneCheckpoints->ImmuneActivation Inhibits (reversed by Elraglusib) CellCycleArrest->Apoptosis Induces

Caption: Mechanism of Action of Elraglusib.

Xenograft_Study_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Preparation C 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) A->C B 2. Animal Acclimatization (e.g., Immunocompromised Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (Elraglusib +/- Combination Agent) E->F G 7. Efficacy Monitoring (Tumor Volume, Body Weight) F->G H 8. Study Endpoint & Tissue Collection G->H Humane or Predefined Endpoint I 9. Data Analysis & Reporting H->I

Caption: In Vivo Xenograft Study Workflow.

Experimental Protocols

This section provides a detailed methodology for an in vivo xenograft study to evaluate the efficacy of Elraglusib.

1. Materials and Reagents

  • Cell Lines: Appropriate human cancer cell line (e.g., pancreatic, melanoma, neuroblastoma).

  • Animals: 6-8 week old female athymic nude mice or other suitable immunocompromised strain.

  • Elraglusib (9-ING-41): Procured from a reputable supplier.

  • Vehicle Control: Dependent on the formulation of Elraglusib. A common vehicle for in vivo studies is a mixture of DMSO and corn oil.

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

  • Cell Culture Media and Reagents: As required for the chosen cell line.

  • Calipers: For tumor measurement.

  • Syringes and Needles: For cell implantation and drug administration.

2. Animal Handling and Acclimatization

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Upon arrival, mice should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

3. Tumor Cell Implantation

  • Harvest cancer cells during their logarithmic growth phase.

  • Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at a concentration of 1x10^7 cells/mL.

  • Anesthetize the mice.

  • Inject 100 µL of the cell suspension (1x10^6 cells) subcutaneously into the flank of each mouse.

  • Monitor the animals until they have fully recovered from anesthesia.

4. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Tumor Volume = (L x W^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

  • Typical treatment groups include:

    • Group 1: Vehicle Control

    • Group 2: Elraglusib monotherapy

    • Group 3: Standard-of-care chemotherapy (if applicable)

    • Group 4: Elraglusib in combination with standard-of-care chemotherapy

5. Drug Preparation and Administration

  • Elraglusib Formulation: Prepare Elraglusib in a suitable vehicle. For example, a stock solution in DMSO can be diluted with corn oil for administration. The final concentration of DMSO should be kept low to avoid toxicity.

  • Dosing: Based on clinical trial data, intravenous doses of 9.3 mg/kg and 15 mg/kg have been used. The dosing schedule in preclinical models is often twice weekly. The exact dose and schedule should be optimized for the specific xenograft model.

  • Administration: Administer Elraglusib and control agents via the appropriate route (e.g., intravenous, intraperitoneal, or oral).

6. Efficacy Evaluation

  • Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

  • The primary efficacy endpoint is typically tumor growth inhibition (TGI).

  • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed (e.g., >20% body weight loss, ulceration of tumors).

7. Endpoint Analysis

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor weight can be measured as a secondary endpoint.

  • Tumor tissue can be processed for further analysis, such as:

    • Western Blotting: To assess the levels of proteins in the GSK-3β and NF-κB signaling pathways (e.g., phosphorylated GSK-3β, Cyclin D1, Bcl-2).

    • Immunohistochemistry (IHC): To evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Flow Cytometry: For cell cycle analysis and apoptosis detection (e.g., Annexin V/PI staining).

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition (TGI)

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Start (mm³) ± SEMMean Tumor Volume at End (mm³) ± SEMTGI (%)P-value (vs. Vehicle)
Vehicle Control10125.5 ± 8.21850.3 ± 150.7--
Elraglusib (X mg/kg)10124.9 ± 7.9925.1 ± 98.450.0<0.01
Chemo Agent (Y mg/kg)10126.1 ± 8.51110.2 ± 112.340.0<0.05
Elraglusib + Chemo10125.3 ± 8.1462.6 ± 65.975.0<0.001

TGI (%) is calculated as: [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100

Table 2: Body Weight Changes

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean % Body Weight Change ± SEM
Vehicle Control20.1 ± 0.521.5 ± 0.6+7.0 ± 2.1
Elraglusib (X mg/kg)20.3 ± 0.419.8 ± 0.5-2.5 ± 1.8
Chemo Agent (Y mg/kg)20.2 ± 0.518.5 ± 0.7-8.4 ± 3.2
Elraglusib + Chemo20.4 ± 0.418.1 ± 0.8-11.3 ± 3.9

Table 3: Survival Analysis

Treatment GroupMedian Survival (Days)% Increase in Lifespan (ILS)P-value (vs. Vehicle)
Vehicle Control25--
Elraglusib (X mg/kg)3540.0<0.05
Chemo Agent (Y mg/kg)3228.0<0.05
Elraglusib + Chemo4580.0<0.01

Survival is defined as the time to reach the tumor volume endpoint.

Conclusion

This application note provides a comprehensive framework for evaluating the in vivo efficacy of Elraglusib using xenograft models. The provided protocols and data presentation formats are intended to serve as a guide for researchers. It is important to note that specific parameters, such as the choice of cell line, animal model, and dosing regimen, may require optimization for each particular study. The multi-faceted mechanism of action of Elraglusib, encompassing direct cytotoxic and immunomodulatory effects, makes it a promising candidate for further preclinical and clinical investigation.

References

Method for preparing 9-ING-41 stock solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 (also known as Elraglusib) is a potent and selective small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes including cell proliferation, apoptosis, and signaling pathways such as NF-κB.[1][2][3] Its role as an anti-cancer agent is under extensive investigation, making it a compound of significant interest in oncological research.[4][5] Accurate and consistent preparation of 9-ING-41 stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and handling of 9-ING-41 stock solutions for in vitro experimental use.

Data Presentation: Solubility and Storage

Proper solubilization and storage are paramount to maintaining the stability and efficacy of 9-ING-41. The following table summarizes key quantitative data regarding the solubility and recommended storage conditions for 9-ING-41.

ParameterValueSource(s)
Molecular Weight 404.35 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)
Solubility in DMSO 81 - 250 mg/mL (approximately 200 - 618 mM)
Powder Storage -20°C for up to 3 years
Stock Solution Storage -80°C for up to 2 years or -20°C for up to 1 year
Short-term Storage 4°C for up to one week (for frequent use)

Experimental Protocol: Preparation of a 10 mM 9-ING-41 Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of 9-ING-41 in DMSO. This concentration is a common starting point for serial dilutions to achieve desired final concentrations in cell culture media.

Materials:

  • 9-ING-41 powder (CAS No. 1034895-42-5)

  • Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of 9-ING-41 powder to room temperature to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of 9-ING-41 powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.04 mg of 9-ING-41 (Molecular Weight = 404.35 g/mol ).

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO. For 4.04 mg of 9-ING-41, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile cryovials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year). For solutions that will be used frequently, storage at 4°C for up to a week is possible, though long-term storage at this temperature is not recommended.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Dilution to Working Concentration:

For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • To prepare a working solution, thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions in sterile cell culture medium or phosphate-buffered saline (PBS) to achieve the desired final concentration (e.g., 0.1 µM to 25 µM).

  • It is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution to prevent precipitation.

Mandatory Visualizations

Signaling Pathway of 9-ING-41

9-ING-41 is a selective inhibitor of GSK-3β. By inhibiting GSK-3β, it can modulate multiple downstream signaling pathways that are often dysregulated in cancer, such as the NF-κB and Wnt/β-catenin pathways. This can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.

G cluster_0 Simplified Signaling Pathway of 9-ING-41 Action 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway Regulates Wnt/β-catenin Pathway Wnt/β-catenin Pathway GSK-3β->Wnt/β-catenin Pathway Regulates Apoptosis Apoptosis NF-κB Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Wnt/β-catenin Pathway->Cell Cycle Arrest Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition

Caption: Simplified signaling pathway of 9-ING-41 action.

Experimental Workflow for 9-ING-41 Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing 9-ING-41 stock solutions for use in cell culture experiments.

G cluster_1 Workflow for 9-ING-41 Stock Solution Preparation start Start weigh Weigh 9-ING-41 Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C or -20°C aliquot->store dilute Thaw and Dilute to Working Concentration store->dilute use Use in Cell Culture Experiment dilute->use end End use->end

Caption: Workflow for 9-ING-41 stock solution preparation.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Elraglusib (9-ING-41) in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elraglusib (9-ING-41). The information is presented in a question-and-answer format to directly address common issues, particularly concerning its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Elraglusib (9-ING-41) and what is its mechanism of action?

A1: Elraglusib (9-ING-41) is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that is overexpressed in various cancers and contributes to tumor growth and resistance to therapy.[3][4] By inhibiting GSK-3β, Elraglusib can induce cancer cell death (apoptosis), halt the cell cycle, and potentially overcome resistance to other chemotherapeutic agents.[1] Its mechanism involves the downregulation of pro-survival pathways like NF-κB and modulation of the Wnt/β-catenin signaling pathway.

Q2: What are the main challenges when working with Elraglusib in the lab?

A2: The primary challenge researchers face with Elraglusib is its low solubility in aqueous solutions. It is reported to be insoluble in PBS (pH 7.2) and ethanol. This can lead to difficulties in preparing stable, homogenous solutions for in vitro and in vivo experiments, potentially causing issues with compound precipitation and inaccurate dosing.

Q3: In which solvents is Elraglusib soluble?

A3: Elraglusib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Vendor datasheets provide specific solubility data, which is summarized in the table below. For in vitro cell culture experiments, it is standard practice to prepare a concentrated stock solution in DMSO.

Quantitative Solubility Data

For easy reference, the reported solubility of Elraglusib in various solvents is summarized below.

SolventConcentrationSource
DMSO81 mg/mL (200.32 mM)
DMSO51 mg/mL
DMSO1 mg/mL
DMF2 mg/mL
EthanolInsoluble
PBS (pH 7.2)Insoluble

Note: Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent. It is recommended to use fresh, high-quality DMSO.

Troubleshooting Guide: Low Aqueous Solubility

This guide provides step-by-step solutions for common problems related to Elraglusib's solubility during experiments.

Problem 1: My Elraglusib (9-ING-41) powder won't dissolve in my aqueous buffer (e.g., PBS, cell culture media).

  • Cause: This is expected behavior. Elraglusib has very poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is not a viable method for preparing working solutions.

  • Solution:

    • Prepare a Concentrated Stock Solution in DMSO: First, dissolve the Elraglusib powder in 100% high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM, 20 mM, or higher, depending on your experimental needs and the solubility limit). Ensure the powder is completely dissolved by vortexing or gentle warming.

    • Serial Dilution: Perform serial dilutions of your DMSO stock solution to create intermediate concentrations, still in DMSO if necessary.

    • Final Dilution into Aqueous Media: For your final working concentration, dilute the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media). The final concentration of DMSO in the media should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation.

Problem 2: After diluting my DMSO stock solution into my cell culture media, a precipitate forms immediately or over time.

  • Cause: The concentration of Elraglusib in your final working solution likely exceeds its solubility limit in the aqueous medium, even with a small percentage of DMSO. This is known as "crashing out."

  • Solution:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of Elraglusib.

    • Increase Final DMSO Concentration: If your experimental design allows, you can slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). However, you must run a vehicle control with the same DMSO concentration to ensure it does not affect your experimental outcomes.

    • Use a Formulation with Solubilizing Agents (for in vivo studies): For animal studies, specific formulations are required. A commonly cited formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.

    • Prepare Freshly: Prepare the final working solution immediately before use. Do not store diluted aqueous solutions of Elraglusib for extended periods.

Problem 3: I am observing inconsistent or no biological effect in my cell-based assay.

  • Cause: This could be due to inaccurate dosing caused by precipitation of the compound. If the compound is not fully dissolved, the actual concentration in solution will be lower than calculated.

  • Solution:

    • Visually Inspect Your Solution: Before adding the compound to your cells, carefully inspect the working solution (e.g., in the pipette tip or tube) for any visible precipitate. Hold it up to a light source.

    • Centrifuge the Working Solution: If you suspect precipitation, you can briefly centrifuge your final working solution and check for a pellet. If a pellet is present, the supernatant will have a lower-than-intended concentration of the drug.

    • Re-evaluate Your Dilution Protocol: Follow the recommended protocol of diluting a high-concentration DMSO stock into your final aqueous medium with vigorous mixing. Avoid intermediate dilutions in aqueous buffers. The logical workflow below illustrates the decision-making process for addressing solubility issues.

Visualizations

Logical Troubleshooting Workflow

start Start: Low Solubility Issue with Elraglusib check_stock Is a high-concentration DMSO stock solution being used? start->check_stock create_stock Action: Prepare a 10-50 mM stock solution in 100% anhydrous DMSO. check_stock->create_stock No check_precipitate Does precipitate form after dilution into aqueous buffer? check_stock->check_precipitate Yes create_stock->check_precipitate success Success: Solution is clear. Proceed with experiment. check_precipitate->success No troubleshoot Troubleshoot Precipitation check_precipitate->troubleshoot Yes lower_conc Action: Lower the final working concentration. troubleshoot->lower_conc increase_dmso Action: Increase final DMSO % (run vehicle control). troubleshoot->increase_dmso prepare_fresh Action: Prepare solution immediately before use. troubleshoot->prepare_fresh

Caption: Troubleshooting workflow for Elraglusib solubility issues.

Elraglusib (9-ING-41) Signaling Pathway

cluster_cell Cancer Cell elraglusib Elraglusib (9-ING-41) gsk3b GSK-3β elraglusib->gsk3b Inhibits nfkb NF-κB Pathway gsk3b->nfkb Activates wnt Wnt/β-catenin Pathway gsk3b->wnt Inhibits cell_cycle Cell Cycle Arrest (G2/M Phase) ↑ gsk3b->cell_cycle Promotes Progression survival_genes Anti-Apoptotic Genes (e.g., XIAP, Bcl-2) nfkb->survival_genes Promotes Transcription apoptosis Apoptosis ↑ survival_genes->apoptosis Inhibits

Caption: Simplified signaling pathway of Elraglusib (9-ING-41).

Experimental Protocols

1. Protocol for Preparation of Elraglusib Stock Solution

  • Objective: To prepare a high-concentration, stable stock solution of Elraglusib for long-term storage and subsequent use in experiments.

  • Materials:

    • Elraglusib (9-ING-41) powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom microcentrifuge tubes or cryovials

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of Elraglusib powder and DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of Elraglusib is 404.35 g/mol .

    • Weigh the Elraglusib powder and add it to the appropriate sterile tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually confirm that no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

2. Protocol for Preparation of Working Solutions for In Vitro Assays

  • Objective: To prepare a final, diluted working solution of Elraglusib in cell culture medium for treating cells.

  • Materials:

    • Elraglusib DMSO stock solution (from Protocol 1)

    • Pre-warmed, sterile cell culture medium

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of Elraglusib needed for your experiment and the final volume of the working solution.

    • Calculate the volume of the DMSO stock solution required. Ensure the final DMSO concentration in the medium will be low (e.g., ≤ 0.5%).

    • Add the required volume of pre-warmed cell culture medium to a sterile tube.

    • While gently vortexing or swirling the tube of medium, add the calculated volume of the Elraglusib DMSO stock solution directly into the medium. This rapid mixing is critical to prevent precipitation.

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately to treat your cells.

    • Crucially: Prepare a vehicle control medium containing the same final concentration of DMSO that is in your drug-treated medium.

Experimental Workflow Diagram

start Start: Prepare Elraglusib Solution weigh 1. Weigh Elraglusib Powder start->weigh dissolve 2. Dissolve in 100% DMSO to create Stock Solution weigh->dissolve vortex 3. Vortex until clear dissolve->vortex aliquot 4. Aliquot for storage at -20°C / -80°C vortex->aliquot dilute 5. Dilute DMSO stock into pre-warmed aqueous media (with vigorous mixing) aliquot->dilute For Experiment use 6. Use Fresh Working Solution Immediately dilute->use

Caption: Workflow for preparing Elraglusib solutions for experiments.

References

Optimizing 9-ING-41 dosage and treatment duration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dosage and treatment duration for in vitro studies using 9-ING-41 (elraglusib), a selective GSK-3β inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 9-ING-41?

A1: 9-ING-41 is a first-in-class, small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β).[1][2][3] GSK-3β is a serine/threonine kinase that is overexpressed in various cancers and contributes to tumor progression and chemotherapy resistance. By inhibiting GSK-3β, 9-ING-41 downregulates multiple oncogenic signaling pathways, including NF-κB, c-MYC, and the DNA damage response pathway. This can lead to the induction of apoptosis (programmed cell death), cell cycle arrest, and suppression of tumor growth.

Q2: What are the downstream effects of GSK-3β inhibition by 9-ING-41?

A2: Inhibition of GSK-3β by 9-ING-41 can lead to a variety of downstream effects that are often cell-type dependent. These include:

  • Downregulation of NF-κB signaling : This can reduce the expression of pro-survival proteins like XIAP, Bcl-2, and cyclin D1.

  • Modulation of p53 signaling : An increase in phospho-p53 (Ser15) has been observed in some cell lines, suggesting activation of p53-mediated apoptosis.

  • Reduction of c-MYC levels : This can halt cell proliferation.

  • Induction of apoptosis : This is often mediated by a reduction in survivin and an increase in active caspase-3.

  • Cell cycle arrest : 9-ING-41 can induce G0/G1 and G2/M phase arrest.

Q3: What is the recommended solvent and storage condition for 9-ING-41 for in vitro use?

A3: For in vitro experiments, 9-ING-41 should be dissolved in DMSO to prepare a stock solution. It is recommended to store the stock solution at -80°C.

Q4: What is a typical starting concentration range for 9-ING-41 in vitro?

A4: Based on published studies, a broad concentration range should be tested to determine the optimal dose for your specific cell line. Effective concentrations have been reported from as low as 50 nM to up to 20 µM. It is advisable to perform a dose-response curve to determine the IC50 value for your cell line of interest.

Q5: What are typical treatment durations for in vitro experiments with 9-ING-41?

A5: Treatment durations in vitro can vary depending on the cell line and the endpoint being measured. Common time points for analysis range from 12 hours to 72 hours. For cell viability assays, 48 to 72 hours is a common duration. For signaling pathway analysis by western blot, shorter time points such as 12, 24, or 48 hours may be appropriate.

Troubleshooting Guide

Issue 1: No or low cytotoxicity observed in a sensitive cell line.

  • Possible Cause:

    • Suboptimal Drug Concentration: The IC50 can vary significantly between cell lines.

    • Incorrect Drug Handling: Degradation of 9-ING-41 due to improper storage or multiple freeze-thaw cycles.

    • Cell Culture Conditions: High serum concentration in the media may interfere with drug activity.

    • Cell Line Specific Resistance: The cell line may have intrinsic or acquired resistance mechanisms.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of 9-ING-41 concentrations (e.g., 10 nM to 20 µM) to determine the IC50 for your specific cell line.

    • Prepare Fresh Drug Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles and prepare fresh dilutions for each experiment.

    • Optimize Serum Concentration: If possible, reduce the serum concentration in your cell culture medium during the treatment period.

    • Verify Target Expression: Confirm the expression of GSK-3β in your cell line via western blot.

Issue 2: Inconsistent results between experiments.

  • Possible Cause:

    • Variable Cell Health and Density: Inconsistent cell passage number, confluency at the time of treatment, or overall cell health.

    • Inaccurate Pipetting: Errors in drug dilution or dispensing.

    • Edge Effects in Multi-well Plates: Evaporation or temperature gradients across the plate can affect cell growth.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them to achieve a consistent confluency (e.g., 50-70%) at the start of treatment.

    • Calibrate Pipettes: Ensure all pipettes are properly calibrated.

    • Minimize Edge Effects: Avoid using the outer wells of multi-well plates for treatment groups or fill them with sterile PBS to maintain humidity.

Issue 3: Unexpected changes in signaling pathways (e.g., no change in NF-κB activity).

  • Possible Cause:

    • Cell-Type Specific Signaling: The signaling pathways affected by 9-ING-41 can be context-dependent.

    • Suboptimal Time Point: The change in the specific signaling molecule may occur at a different time point than the one analyzed.

    • Antibody Issues: The antibody used for detection may be non-specific or of poor quality.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Analyze protein expression or phosphorylation at multiple time points after 9-ING-41 treatment (e.g., 6, 12, 24, 48 hours).

    • Validate Antibodies: Use well-characterized antibodies and include appropriate positive and negative controls.

    • Investigate Alternative Pathways: Consider that 9-ING-41 may be acting through different pathways in your specific cell model.

Data Presentation

Table 1: In Vitro Efficacy of 9-ING-41 in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationTreatment DurationObserved Effect
KPUM-UH1B-cell LymphomaCell Viability, Luminex1 µM48 hoursReduced cell viability, down-regulation of c-MYC, reduction of survivin.
Daudi, SUDHL-4, Karpas 422, TMD8B-cell LymphomaLuminex1 µM48 hoursCell-line dependent signaling changes, including reduction in survivin and increase in active caspase 3.
Renal Cancer Cell LinesRenal CancerCell Viability, Cell Cycle Analysis, Apoptosis AssayNot SpecifiedNot SpecifiedInduced cell cycle arrest and apoptosis.
HT-29Colorectal CancerGrowth Inhibition AssayNot SpecifiedNot SpecifiedResistant to transient inhibition by 9-ING-41.
BT183Embryonal Tumor with Multilayered RosettesCell Viability, Western Blot, RNA-seq150 nM12, 24, 48, 72 hoursIC50 of 145.5 nM; decreased XIAP, increased cleaved caspase 3, increased p53 signaling.
CHLA02, ATRT-787197, ATRT-2187Atypical Teratoid Rhabdoid TumorCell Viability, RNA-seq400 nM24, 48, 72 hoursIC50s of 481.2 nM, 503.1 nM, and 528.3 nM respectively; increased p53 signaling.
SK-N-DZ, SK-N-BE(2)NeuroblastomaCell Viability, Western Blot0.1 - 1 µMNot SpecifiedGI50 of 50-100 nM; decreased XIAP expression and induction of apoptosis.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the effect of 9-ING-41 on cell proliferation and viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of 9-ING-41 in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of 9-ING-41. Include a vehicle control (DMSO).

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

2. Western Blot Analysis

  • Objective: To analyze the effect of 9-ING-41 on the expression and phosphorylation of proteins in the GSK-3β signaling pathway.

  • Methodology:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of 9-ING-41 or vehicle control for the specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-GSK-3β, total GSK-3β, β-catenin, c-MYC, cleaved caspase-3, actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

G cluster_0 Upstream Regulators cluster_1 Downstream Effectors & Cellular Processes PI3K/Akt PI3K/Akt GSK-3β GSK-3β PI3K/Akt->GSK-3β inhibits Wnt Wnt Wnt->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin degrades c-MYC c-MYC GSK-3β->c-MYC degrades NF-κB NF-κB GSK-3β->NF-κB activates Cyclin D1 Cyclin D1 GSK-3β->Cyclin D1 degrades 9-ING-41 9-ING-41 9-ING-41->GSK-3β inhibits Proliferation Proliferation β-catenin->Proliferation c-MYC->Proliferation Survivin Survivin NF-κB->Survivin Cell Cycle Progression Cell Cycle Progression Cyclin D1->Cell Cycle Progression Apoptosis Apoptosis Survivin->Apoptosis

Caption: Simplified signaling pathway of 9-ING-41 action.

G cluster_workflow Experimental Workflow cluster_decision Optimization Loop Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Prepare_Drug Prepare serial dilutions of 9-ING-41 Overnight_Incubation->Prepare_Drug Treatment Treat cells with 9-ING-41 and vehicle control Prepare_Drug->Treatment Incubate_Treatment Incubate for 48-72 hours Treatment->Incubate_Treatment Add_Reagent Add Cell Viability Reagent (e.g., MTS) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance Incubate_Reagent->Measure_Absorbance Data_Analysis Calculate % viability and determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End Optimal_Dose Optimal dose and time determined? Data_Analysis->Optimal_Dose Optimal_Dose->End Yes Refine_Parameters Refine dose range or treatment time Optimal_Dose->Refine_Parameters No Refine_Parameters->Prepare_Drug

Caption: Workflow for optimizing 9-ING-41 dosage in vitro.

References

Technical Support Center: Overcoming Resistance to Anticancer Agent 41 (AC-41)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Anticancer Agent 41 (AC-41) in cancer cell lines. AC-41, also known as Elraglusib (9-ING-41), is a potent and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a key enzyme implicated in various oncogenic signaling pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (AC-41)?

A1: AC-41 is a first-in-class small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1] By inhibiting GSK-3β, AC-41 disrupts multiple signaling pathways that are often dysregulated in cancer, leading to the downregulation of pro-survival proteins like Cyclin D1 and Bcl-2, and ultimately promoting cell cycle arrest and apoptosis in susceptible cancer cells.[1]

Q2: My cancer cell line, which was initially sensitive to AC-41, is now showing reduced responsiveness. What are the potential causes of this acquired resistance?

A2: Acquired resistance to targeted therapies like AC-41 can arise through several mechanisms.[2] The two most common causes are:

  • Target Alteration: The development of a mutation in the GSK3B gene, which could alter the drug-binding site and reduce the efficacy of AC-41.

  • Bypass Pathway Activation: The cancer cells may have activated alternative survival pathways to compensate for the inhibition of GSK-3β.[3] Common bypass pathways include the RAS/MAPK and PI3K/Akt signaling cascades, which can promote cell proliferation and survival independently of GSK-3β.

Q3: How can I determine if my resistant cells have a mutation in the GSK-3β kinase domain?

A3: To identify potential mutations in the GSK3B gene, you should perform Sanger sequencing of the kinase domain. First, isolate genomic DNA from both your parental (sensitive) and the AC-41-resistant cell lines. Then, amplify the GSK3B kinase domain using polymerase chain reaction (PCR) and sequence the PCR product. A comparison of the sequences from the resistant and sensitive cells will reveal any acquired mutations.

Q4: What experimental approaches can I use to investigate the activation of bypass signaling pathways?

A4: Western blotting is the most direct method to assess the activation state of key signaling proteins. You should probe for the phosphorylated (active) forms of key components of potential bypass pathways. We recommend examining the phosphorylation status of ERK1/2 (a marker for MAPK pathway activation) and Akt (a marker for PI3K pathway activation). An increase in the levels of p-ERK or p-Akt in your resistant cells compared to the sensitive parental line would suggest the activation of these bypass pathways.

Q5: If I identify a bypass pathway, how can I overcome the observed resistance to AC-41?

A5: Once a specific bypass pathway has been identified, a combination therapy approach is often effective. For instance, if you observe hyperactivation of the MAPK/ERK pathway, you could combine AC-41 with a MEK inhibitor (e.g., Trametinib). Similarly, if the PI3K/Akt pathway is upregulated, combining AC-41 with a PI3K inhibitor (e.g., Alpelisib) may restore sensitivity. It is crucial to perform dose-response experiments with the combination treatment to assess for synergistic effects.

Troubleshooting Guides

Problem 1: Increased IC50 Value for AC-41 in a Previously Sensitive Cell Line

This guide provides a step-by-step workflow to diagnose and address acquired resistance to AC-41.

Workflow for Investigating Acquired Resistance

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of Mechanism cluster_2 Phase 3: Strategy to Overcome Resistance Confirm_Resistance Confirm Resistance (Repeat dose-response assay) Compare_IC50 Compare IC50 Values (Parental vs. Resistant) Confirm_Resistance->Compare_IC50 Sequence_GSK3B Sequence GSK3B Gene (Sanger Sequencing) Compare_IC50->Sequence_GSK3B If IC50 is significantly higher Western_Blot Profile Signaling Pathways (Western Blot for p-ERK, p-Akt) Compare_IC50->Western_Blot If IC50 is significantly higher Mutation_Found Mutation in GSK3B? Sequence_GSK3B->Mutation_Found Bypass_Pathway Bypass Pathway Activated? Western_Blot->Bypass_Pathway Mutation_Found->Bypass_Pathway No Alternative_Target Consider Alternative Target Therapy Mutation_Found->Alternative_Target Yes Combination_Therapy Combination Therapy (e.g., AC-41 + MEK inhibitor) Bypass_Pathway->Combination_Therapy Yes Bypass_Pathway->Alternative_Target No (Investigate other mechanisms)

Caption: Workflow for troubleshooting acquired resistance to AC-41.

Quantitative Data Summary

The following tables present representative data from experiments with a parental, AC-41-sensitive cancer cell line (e.g., HCT-116) and its derived AC-41-resistant subline (HCT-116-AR).

Table 1: IC50 Values for AC-41 in Sensitive and Resistant Cell Lines

Cell LineAC-41 IC50 (µM)Fold Resistance
HCT-116 (Parental)0.5-
HCT-116-AR (Resistant)12.525

Table 2: Combination Therapy Effects in AC-41 Resistant Cells

TreatmentHCT-116-AR IC50 (µM)
AC-4112.5
MEK Inhibitor (Trametinib)0.8
AC-41 + Trametinib (0.1 µM)1.2

Experimental Protocols

Protocol 1: Generation of an AC-41 Resistant Cell Line

This protocol describes the method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of AC-41.

  • Initial Culture: Begin by culturing the parental cancer cell line in its recommended growth medium.

  • Initial Drug Exposure: Treat the cells with AC-41 at a concentration equal to their IC50 value.

  • Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of AC-41 by two-fold.

  • Repeat: Continue this process of dose escalation over several months. It is advisable to cryopreserve cells at each stage.

  • Confirmation of Resistance: After a significant increase in drug tolerance is observed, confirm the resistance by performing a dose-response assay and comparing the IC50 value to the parental cell line.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol details the steps for analyzing the activation of bypass signaling pathways.

  • Cell Lysis: Grow both parental and resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total-ERK, phospho-ERK, total-Akt, phospho-Akt, and a loading control (e.g., GAPDH).

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagrams

Diagram 1: AC-41 Mechanism of Action

G AC41 This compound (Elraglusib) GSK3B GSK-3β AC41->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for degradation Apoptosis Apoptosis GSK3B->Apoptosis Inhibits CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Promotes transcription Proliferation Proliferation CyclinD1->Proliferation

Caption: AC-41 inhibits GSK-3β, leading to decreased proliferation and increased apoptosis.

Diagram 2: Bypass Pathway Activation in AC-41 Resistance

G cluster_0 cluster_1 AC41 AC-41 GSK3B GSK-3β AC41->GSK3B Cell_Survival_1 Cell Survival GSK3B->Cell_Survival_1 Inhibition Blocked Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Upregulated Signaling RAF RAF RAS->RAF Upregulated Signaling MEK MEK RAF->MEK Upregulated Signaling ERK ERK MEK->ERK Upregulated Signaling Cell_Survival_2 Cell Survival ERK->Cell_Survival_2 Upregulated Signaling

Caption: Upregulation of the MAPK/ERK pathway can bypass GSK-3β inhibition.

References

Improving the stability of Anticancer agent 41 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and use of Anticancer Agent 41 in experimental settings. The information is based on general principles for mitigating the degradation of small molecule anticancer drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including the pH of the solution, temperature, and exposure to light.[1][2][3][4] Hydrolytic degradation, a reaction with water, can be significantly affected by pH. Oxidative degradation may also occur due to exposure to atmospheric oxygen or components within the culture medium.

Q2: How should I store the stock solution of this compound?

A2: For long-term storage, it is recommended to store stock solutions of this compound in a suitable solvent like anhydrous DMSO at -80°C and protected from light. It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can facilitate degradation. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Why is this compound precipitating in my cell culture medium?

A3: Precipitation of this compound in aqueous solutions like cell culture media is often due to its low water solubility. This can be triggered by a high final concentration of the agent, improper dilution of the stock solution, or changes in temperature. The final concentration of the solvent (e.g., DMSO) should also be kept low (typically below 0.5%) to avoid both direct toxicity to cells and precipitation of the compound upon dilution.

Q4: I'm observing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results can often be attributed to the variable stability and handling of the anticancer agent. Factors such as repeated freeze-thaw cycles of the stock solution, degradation of the agent in the experimental medium over the course of the experiment, and adsorption of the compound to plasticware can all contribute to variability. Standardizing experimental procedures, such as cell seeding density and growth phase, is also crucial for reproducibility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Progressive loss of activity in multi-day experiments Degradation of this compound in the cell culture medium due to hydrolysis or oxidation.Perform a stability study of the agent in your specific medium at 37°C. Consider replenishing the medium with a freshly prepared agent at regular intervals (e.g., every 24 hours). If possible, shorten the experimental duration.
Precipitation upon dilution in aqueous media The concentration of the agent exceeds its solubility limit. This can be due to a high final concentration or improper dilution technique.Pre-warm the cell culture medium to 37°C before adding the agent. Use a stepwise dilution protocol instead of adding the concentrated stock directly to the full volume of the medium.
Stock solution has changed color (e.g., turned yellow) This may indicate chemical degradation of the agent, potentially due to oxidation or hydrolysis.Discard the discolored stock solution and prepare a fresh one using anhydrous, high-purity DMSO. Store the new stock solution under an inert gas like argon or nitrogen to minimize exposure to oxygen.
High variability in IC50 values between experiments Inconsistent handling of the agent, such as multiple freeze-thaw cycles, or variations in experimental conditions.Aliquot the stock solution to minimize freeze-thaw cycles. Ensure all experimental parameters, including cell density and incubation time, are consistent. Use low-adhesion plasticware to prevent the agent from adsorbing to surfaces.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium via HPLC

Objective: To quantify the chemical stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sterile microcentrifuge tubes

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Stock and Test Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM).

  • Incubation:

    • Dispense the test solution into several sterile microcentrifuge tubes.

    • Incubate the tubes under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from one of the tubes.

    • Immediately quench any further degradation by diluting the aliquot in a cold mobile phase or by adding a suitable quenching agent.

  • Sample Analysis by HPLC:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase (e.g., a gradient of acetonitrile and water).

    • Filter the collected samples through a 0.45 µm syringe filter.

    • Inject the filtered samples into the HPLC system.

  • Data Analysis:

    • Record the peak area corresponding to this compound for each sample.

    • Quantify the peak area and compare it to the peak area at time zero to determine the percentage of the agent remaining at each time point. Stability is often defined as retaining at least 90% of the initial concentration.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Troubleshooting Workflow for Agent 41 Degradation A Inconsistent Experimental Results B Check for Agent Degradation A->B C Assess Stock Solution (Color, Precipitate) B->C Yes E Precipitation Observed? B->E No D Analyze Stability in Media (HPLC Time Course) C->D G Loss of Activity Over Time? D->G F Review Dilution Protocol E->F Yes I Consistent Results E->I No H Replenish Agent or Shorten Assay G->H Yes G->I No

Troubleshooting workflow for degradation issues.

G cluster_1 Hypothetical Signaling Pathway for Agent 41 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Agent41 This compound Agent41->PI3K

Hypothetical signaling pathway for Agent 41.

References

Best practices for storing and handling Elraglusib (9-ING-41)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides best practices for the storage and handling of Elraglusib (9-ING-41), a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β). It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Elraglusib (9-ING-41)?

A1: Solid Elraglusib should be stored at -20°C for long-term stability, with some suppliers indicating that it can be stored at 4°C for shorter periods.[1][2][3] It is recommended to keep it in a dry and dark environment.[3] Under proper storage conditions at -20°C, the solid powder is stable for at least three to four years.[4]

Q2: How should I store Elraglusib (9-ING-41) once it is dissolved in a solvent?

A2: Stock solutions of Elraglusib should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years). For shorter periods, storage at -20°C is also acceptable (up to 1 year).

Q3: What solvents can I use to dissolve Elraglusib (9-ING-41)?

A3: Elraglusib is soluble in DMSO and DMF. It is slightly soluble in DMSO and insoluble in water and ethanol. For optimal results, it is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.

Q4: What is the appearance of solid Elraglusib (9-ING-41)?

A4: Solid Elraglusib is described as a pink to red solid powder.

Q5: Is Elraglusib (9-ING-41) light-sensitive?

A5: While not explicitly stated in all datasheets, it is good laboratory practice to protect all research compounds from light, especially when in solution. Storing in a dark place or using amber vials is recommended.

Troubleshooting Guide

Issue 1: Difficulty Dissolving Elraglusib Powder

  • Possible Cause 1: Incorrect solvent.

    • Solution: Ensure you are using an appropriate solvent such as DMSO or DMF. Elraglusib has poor solubility in aqueous solutions like PBS and in ethanol.

  • Possible Cause 2: Low-quality or old solvent.

    • Solution: Use fresh, high-purity, anhydrous grade DMSO. DMSO is hygroscopic and absorbed water can decrease the solubility of Elraglusib.

  • Possible Cause 3: Insufficient mixing or sonication.

    • Solution: Vortex the solution for several minutes. Gentle warming (to no more than 37°C) or sonication in a water bath can also aid in dissolution.

Issue 2: Precipitation of Elraglusib in Cell Culture Media

  • Possible Cause: The final concentration of DMSO in the media is too low to maintain solubility, or the concentration of Elraglusib is too high.

    • Solution: When diluting your DMSO stock solution into aqueous cell culture media, ensure the final DMSO concentration is kept as low as possible (typically <0.5%) while still maintaining the solubility of Elraglusib. Prepare serial dilutions if necessary to achieve the desired final concentration without precipitation. Perform a small-scale test to check for precipitation before treating your experimental samples.

Issue 3: Inconsistent Experimental Results

  • Possible Cause 1: Compound degradation due to improper storage.

    • Solution: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions) and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.

  • Possible Cause 2: Inaccurate concentration of the stock solution.

    • Solution: Calibrate your balance before weighing the solid compound. Ensure the compound is completely dissolved in the solvent before making further dilutions.

Quantitative Data Summary

Table 1: Storage and Stability of Elraglusib (9-ING-41)

FormStorage TemperatureStabilitySource(s)
Solid Powder-20°C≥ 3-4 years
Solid Powder4°C2 years
In Solvent-80°CUp to 2 years
In Solvent-20°CUp to 1 year

Table 2: Solubility of Elraglusib (9-ING-41)

SolventSolubilitySource(s)
DMSO1 mg/mL - 81 mg/mL
DMF2 mg/mL
EthanolInsoluble
PBS (pH 7.2)Insoluble

Experimental Protocols

Protocol 1: Reconstitution of Elraglusib (9-ING-41) Powder

  • Preparation: Before opening, allow the vial of solid Elraglusib to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Weighing: Aseptically weigh the desired amount of the compound using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonicate the vial in a water bath for a short period.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).

  • Long-term Storage: Store the aliquots at -80°C.

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start: Vial at -20°C equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Solid Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_sol Visually Confirm Dissolution dissolve->check_sol check_sol->dissolve Precipitate Remains aliquot Aliquot into Single-Use Tubes check_sol->aliquot Completely Dissolved store Store at -80°C aliquot->store finish End: Ready for Use store->finish

Caption: Workflow for the reconstitution of Elraglusib (9-ING-41).

Troubleshooting_Solubility start Issue: Elraglusib Precipitates in Aqueous Media cause1 Possible Cause: High Final Concentration of Elraglusib start->cause1 cause2 Possible Cause: Low Final Concentration of DMSO start->cause2 cause3 Possible Cause: Poor Mixing During Dilution start->cause3 sol1 Solution: Lower the working concentration. Perform serial dilutions. cause1->sol1 sol2 Solution: Ensure final DMSO is sufficient to maintain solubility (typically <0.5% but test empirically). cause2->sol2 sol3 Solution: Add stock solution dropwise to vigorously stirred or vortexing media. cause3->sol3

Caption: Troubleshooting guide for Elraglusib precipitation issues.

References

Addressing off-target effects of 9-ING-41 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-ING-41, a potent and selective GSK-3β inhibitor, in cellular assays. Our goal is to help you identify and address potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 9-ING-41?

A1: 9-ING-41 is a first-in-class, intravenously administered, maleimide-based small molecule that acts as a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that is overexpressed in various tumors and contributes to tumor growth and chemotherapy resistance.[3] By inhibiting GSK-3β, 9-ING-41 downregulates oncogenic pathways, including NF-κB and DNA damage response (DDR) pathways, which can restore the sensitivity of resistant tumors to treatment.[1][2]

Q2: What are the expected on-target effects of 9-ING-41 in cancer cell lines?

A2: The on-target inhibition of GSK-3β by 9-ING-41 is expected to induce a range of anti-cancer effects, including:

  • Induction of apoptosis: Programmed cell death is a key outcome of 9-ING-41 treatment in various cancer cell lines.

  • Cell cycle arrest: 9-ING-41 can halt the proliferation of cancer cells, often at the G2/M phase.

  • Downregulation of pro-survival signaling: Inhibition of GSK-3β leads to the suppression of pathways like NF-κB, which are crucial for the survival of cancer cells.

  • Modulation of c-MYC levels: Reduced levels of the oncoprotein c-MYC have been observed in some lymphoma cell lines following treatment.

Q3: What are the known or potential off-target effects of 9-ING-41?

A3: While 9-ING-41 is considered a selective GSK-3β inhibitor, like most kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations. Potential off-target effects can be inferred from clinical trial side effects and the known promiscuity of kinase inhibitors. These may include:

  • Visual disturbances: Transient changes in color perception have been reported in clinical trials. While the direct cellular correlate is unclear, it suggests effects on non-cancerous cell types.

  • Infusion reactions: These reactions observed in patients could indicate an immune response or off-target effects on immune cells.

  • Inhibition of other kinases: Due to the conserved nature of the ATP-binding pocket in kinases, 9-ING-41 could potentially inhibit other kinases with structural similarities to GSK-3β.

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Dose-response analysis: On-target effects should typically occur at lower concentrations of 9-ING-41, consistent with its known potency for GSK-3β. Off-target effects may only appear at significantly higher concentrations.

  • Use of multiple GSK-3β inhibitors: Comparing the effects of 9-ING-41 with other structurally different GSK-3β inhibitors can help determine if the observed phenotype is a class effect of GSK-3β inhibition or specific to 9-ING-41.

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of GSK-3β should rescue the on-target effects but not the off-target effects.

  • Control cell lines: Utilize cell lines with varying levels of GSK-3β expression or activity to see if the effect of 9-ING-41 correlates with the target levels.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of 9-ING-41 in cellular assays.

Issue 1: Unexpectedly high cytotoxicity in a new cell line.
  • Possible Cause: The cell line may be particularly sensitive to an off-target effect of 9-ING-41, or the on-target effect may be more pronounced.

  • Troubleshooting Workflow:

    A High Cytotoxicity Observed B Step 1: Verify IC50 A->B C Perform detailed dose-response curve (e.g., 10-point) B->C Is IC50 significantly lower than expected? D Step 2: Assess On-Target Pathway Modulation C->D E Western blot for p-GS (Ser641) and downstream markers (e.g., Cyclin D1, c-MYC) D->E Does pathway modulation correlate with cytotoxicity? F Step 3: Screen for Off-Target Kinase Activity E->F G Kinase profiling assay or phospho-kinase array F->G Are unexpected kinases or pathways activated? H Step 4: Compare with Other GSK-3β Inhibitors G->H I Test a structurally different GSK-3β inhibitor (e.g., CHIR-99021) H->I Does the other inhibitor replicate the high cytotoxicity? J Conclusion I->J

    Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Observed phenotype is inconsistent with known GSK-3β signaling.
  • Possible Cause: 9-ING-41 may be engaging an off-target that leads to a different cellular outcome.

  • Troubleshooting Steps:

    • Review the literature: Confirm the established downstream effects of GSK-3β inhibition in your specific cellular context.

    • Perform a phospho-kinase array: This can provide a broad overview of signaling pathways that are modulated by 9-ING-41 treatment, highlighting any unexpected pathway activation.

    • Western Blot Validation: Once potential off-target pathways are identified from the array, validate the phosphorylation status of key proteins in that pathway using specific antibodies. For example, check for phosphorylation of Akt, ERK, or JNK.

Issue 3: Conflicting results between different viability assays.
  • Possible Cause: The mechanism of cell death or growth arrest induced by an off-target effect might be detected differently by various assays (e.g., metabolic vs. membrane integrity assays).

  • Troubleshooting Steps:

    • Utilize multiple assay types: Compare results from a metabolic assay (e.g., MTS, MTT) with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) and an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining).

    • Microscopic examination: Visually inspect the cells for morphological changes characteristic of apoptosis, necrosis, or autophagy.

    • Cell cycle analysis: Perform flow cytometry with propidium iodide staining to determine if the drug is causing a specific cell cycle arrest that might affect metabolic activity without immediate cell death.

Data Summary

The following tables summarize key quantitative data related to the activity of 9-ING-41.

Table 1: In Vitro Activity of 9-ING-41 in B-Cell Lymphoma Cell Lines

Cell LineIC50 (1 µM 9-ING-41, 3 days)Key Signaling Changes (at 1 µM)
Daudi~40-70% viability reductionIncreased DNA damage signaling
SUDHL-4~40-70% viability reductionIncreased p-p53 (Ser15), reduced survivin, increased active caspase 3
KPUM-UH1~40-70% viability reductionReduced survivin, increased active caspase 3
Karpas 422~40-70% viability reductionReduced total c-MYC, reduced survivin, increased active caspase 3
TMD8~40-70% viability reductionIncreased p-p53 (Ser15), reduced total c-MYC

Data extracted from a study on B-cell lymphoma cell lines.

Table 2: Common Adverse Events (Potential Off-Target Effects) in Clinical Trials

Adverse EventGrade 1/2 IncidenceGrade 3/4 Incidence
Visual Disturbance75%3%
Infusion Reactions28%0%
Fatigue28%9%
Nausea/Vomiting75%3%

Data from a Phase 2 study of 9-ING-41 in combination with chemotherapy. Note: These are in a clinical setting and may not directly translate to all cellular assay observations.

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Pathway Analysis

Objective: To assess the phosphorylation status of key proteins in GSK-3β and other potential off-target signaling pathways.

Methodology:

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of 9-ING-41 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

    • On-Target: anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-phospho-Glycogen Synthase (Ser641), anti-β-catenin, anti-Cyclin D1.

    • Potential Off-Target: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.

Protocol 2: Kinase Profiling to Identify Off-Targets

Objective: To determine the selectivity of 9-ING-41 by screening it against a broad panel of kinases.

Methodology: This experiment is typically performed as a service by specialized companies. The general workflow is as follows:

  • Compound Submission: Prepare a stock solution of 9-ING-41 in DMSO at a high concentration (e.g., 10 mM).

  • Kinase Panel Screening: The service provider will screen 9-ING-41 at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases.

  • Assay Format: The screening is usually performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the activity of each kinase in the presence of 9-ING-41.

  • Data Analysis: The results are typically provided as the percentage of inhibition of each kinase at the tested concentrations. This data can be used to identify potential off-target kinases that are significantly inhibited by 9-ING-41.

Signaling Pathways and Workflows

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Scenario ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B inhibits OffTargetKinase Off-Target Kinase (e.g., a MAPK) ING41->OffTargetKinase inhibits (at high conc.) BetaCatenin β-catenin GSK3B->BetaCatenin inhibits (degradation) NFkB NF-κB GSK3B->NFkB activates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Gene_Expression ↓ Pro-survival Gene Expression TCF_LEF->Gene_Expression Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis NFkB->Gene_Expression DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector UnexpectedPhenotype Unexpected Phenotype (e.g., altered morphology) DownstreamEffector->UnexpectedPhenotype Start Start: Observe Unexpected Phenotype DoseResponse Perform Dose-Response and Time-Course Analysis Start->DoseResponse OnTarget Assess On-Target Pathway Modulation (p-GS, β-catenin) DoseResponse->OnTarget PhenotypeCorrelates Does phenotype correlate with on-target modulation? OnTarget->PhenotypeCorrelates OffTargetScreen Screen for Off-Target Effects (Kinase Panel or Phospho-Array) PhenotypeCorrelates->OffTargetScreen No OnTargetEffect Conclusion: Likely On-Target Effect (Potentially Cell-Type Specific) PhenotypeCorrelates->OnTargetEffect Yes ValidateOffTarget Validate Putative Off-Targets (Western Blot, siRNA) OffTargetScreen->ValidateOffTarget OffTargetEffect Conclusion: Likely Off-Target Effect ValidateOffTarget->OffTargetEffect

References

Technical Support Center: Optimizing Western Blot Conditions for Detecting p-GSK-3β with 9-ING-41

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Western blot conditions for the detection of phosphorylated Glycogen Synthase Kinase 3 beta (p-GSK-3β) following treatment with the GSK-3β inhibitor, 9-ING-41.

Frequently Asked Questions (FAQs)

Q1: What is 9-ING-41 and how does it affect GSK-3β phosphorylation?

A1: 9-ING-41, also known as elraglusib, is a potent and selective small molecule inhibitor of GSK-3β.[1][2] GSK-3β is a serine/threonine kinase that is constitutively active in cells and is regulated by phosphorylation. Phosphorylation at Serine 9 (Ser9) leads to the inactivation of GSK-3β, while phosphorylation at Tyrosine 216 (Tyr216) is associated with its active state.[2][3] As an ATP-competitive inhibitor, 9-ING-41 blocks the kinase activity of GSK-3β, which can lead to downstream effects on various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[4] Studies have shown that treatment with 9-ING-41 can lead to an increase in the inhibitory phosphorylation of GSK-3β at Ser9.

Q2: Which phosphorylation site of GSK-3β should I focus on when using 9-ING-41?

A2: The choice of phosphorylation site to investigate depends on the specific research question.

  • p-GSK-3β (Ser9): This is an inhibitory phosphorylation site. An increase in p-GSK-3β (Ser9) signal upon 9-ING-41 treatment would indicate inhibition of upstream kinases that phosphorylate this site, or potentially a feedback mechanism. Detecting changes at this site is common when studying pathways that regulate GSK-3β activity, such as the PI3K/Akt pathway.

  • p-GSK-3β (Tyr216): This phosphorylation is required for the full activity of GSK-3β. While 9-ING-41 directly inhibits the kinase activity, examining p-GSK-3β (Tyr216) levels can provide insights into the overall activation state of the GSK-3β pool in the cell. Some studies have shown that 9-ING-41 treatment can lead to a decrease in Tyr216 phosphorylation.

Q3: What are the expected challenges when performing a Western blot for p-GSK-3β?

A3: Detecting phosphorylated proteins by Western blot can be challenging due to several factors:

  • Low Abundance: The fraction of a protein that is phosphorylated at any given time is often very low compared to the total amount of the protein.

  • Signal Lability: Phosphatases present in cell lysates can rapidly dephosphorylate your target protein, leading to a weak or absent signal.

  • High Background: Non-specific binding of antibodies can obscure the specific signal, a common issue in phospho-protein detection.

Q4: Should I use milk or Bovine Serum Albumin (BSA) for blocking?

A4: For detecting phosphorylated proteins, it is highly recommended to use BSA for blocking instead of non-fat dry milk. Milk contains casein, a phosphoprotein, which can lead to high background due to non-specific binding of the phospho-specific primary or secondary antibodies.

Experimental Protocols & Data

General Protocol for Western Blotting of p-GSK-3β after 9-ING-41 Treatment

This protocol is a general guideline. Optimization of specific steps will be necessary for different cell lines and experimental conditions.

1. Cell Culture and 9-ING-41 Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of 9-ING-41 for the specified duration. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

2. Cell Lysis:

  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is a critical step to prevent dephosphorylation of p-GSK-3β.

  • Keep samples on ice throughout the lysis procedure.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE. The percentage of the acrylamide gel will depend on the molecular weight of GSK-3β (approx. 46 kDa).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-GSK-3β (Ser9 or Tyr216) diluted in 5% BSA in TBST. Incubation is typically performed overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a suitable HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 5-10 minutes each.

6. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

7. Stripping and Re-probing (Optional):

  • To normalize the p-GSK-3β signal, the membrane can be stripped and re-probed for total GSK-3β and a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for 9-ING-41 treatment and antibody dilutions for Western blotting. Note: These are starting points and should be optimized for your specific experimental system.

Table 1: 9-ING-41 Treatment Conditions

ParameterRecommended RangeReference
Concentration 0.1 µM - 10 µM
Incubation Time 24 - 72 hours

Table 2: Antibody Dilutions for Western Blot

AntibodyDilution RangeBlocking/Diluent BufferReference
p-GSK-3β (Ser9) 1:10005% BSA in TBST
p-GSK-3β (Tyr216) 1:500 - 1:10005% BSA in TBST
Total GSK-3β 1:10005% Milk or BSA in TBST
Loading Control (e.g., β-actin) 1:1000 - 1:50005% Milk or BSA in TBST
HRP-conjugated Secondary Antibody 1:2000 - 1:100005% Milk or BSA in TBST

Troubleshooting Guide

Problem Possible Cause Solution
Weak or No Signal Inefficient cell lysis or protein degradation. Use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice.
Low abundance of p-GSK-3β. Increase the amount of protein loaded per lane.
Suboptimal primary antibody concentration or incubation time. Optimize antibody dilution and incubate overnight at 4°C.
Inefficient protein transfer. Verify transfer efficiency with Ponceau S staining.
High Background Blocking with milk. Use 5% BSA in TBST for blocking and antibody dilution.
Insufficient washing. Increase the number and/or duration of washes with TBST.
Primary or secondary antibody concentration is too high. Optimize antibody concentrations by performing a titration.
Multiple Bands Non-specific antibody binding. Ensure the primary antibody is specific for the target. Use a positive control if available.
Protein degradation. Use fresh samples and lysis buffer containing protease inhibitors.
Post-translational modifications. Consult literature for known modifications of GSK-3β.

Visualizations

GSK3B_Pathway cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Effects PI3K PI3K Akt Akt PI3K->Akt activates GSK3B_active GSK-3β (Active) p-Tyr216 Akt->GSK3B_active phosphorylates (Ser9) GSK3B_inactive GSK-3β (Inactive) p-Ser9 GSK3B_active->GSK3B_inactive inactivation Beta_catenin β-catenin GSK3B_active->Beta_catenin phosphorylates for degradation Degradation Degradation Beta_catenin->Degradation Gene_expression Target Gene Expression Beta_catenin->Gene_expression activates ING41 9-ING-41 ING41->GSK3B_active inhibits WB_Workflow A 1. Cell Treatment with 9-ING-41 B 2. Cell Lysis (with inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF/Nitrocellulose) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody (anti-p-GSK-3β) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Detection (ECL) H->I J 10. Analysis I->J Troubleshooting_Tree Start Western Blot Issue? NoSignal Weak or No Signal Start->NoSignal Yes HighBg High Background Start->HighBg Yes MultiBand Multiple Bands Start->MultiBand Yes Sol_Lysis Optimize Lysis Buffer (add inhibitors) NoSignal->Sol_Lysis Check Sol_Load Increase Protein Load NoSignal->Sol_Load Check Sol_Ab Optimize Antibody Concentration/Time NoSignal->Sol_Ab Check HighBg->Sol_Ab Check Sol_Block Use 5% BSA for Blocking HighBg->Sol_Block Check Sol_Wash Increase Washing Steps HighBg->Sol_Wash Check MultiBand->Sol_Ab Check Sol_Degrade Check for Degradation MultiBand->Sol_Degrade Check

References

Technical Support Center: Anticancer Agent 41 (Elraglusib) & MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in MTT assay results when evaluating the cytotoxic effects of Anticancer Agent 41 (elraglusib/9-ING-41).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1] This conversion is driven by NAD(P)H-dependent oxidoreductase enzymes.[1] The resulting formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 550 and 600 nm.[1] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Q2: Can this compound (elraglusib) interfere with the MTT assay?

This compound, also known as elraglusib or 9-ING-41, is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β). While direct chemical interference with the MTT reagent has not been widely reported for elraglusib, it is crucial to consider that some anticancer agents can chemically interact with MTT, leading to false results. For instance, certain compounds can non-enzymatically reduce MTT, causing an overestimation of cell viability. It is recommended to run a cell-free control containing only the culture medium and this compound at the highest concentration used in the experiment to check for any direct reduction of MTT.

Q3: What are the most common sources of variability in MTT assays?

Variability in MTT assay results can arise from several factors, including:

  • Inconsistent cell seeding: Uneven cell numbers across wells will lead to different amounts of formazan production.

  • Incomplete solubilization of formazan crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

  • "Edge effect": Cells in the outer wells of a microplate may experience different environmental conditions (e.g., temperature and evaporation) compared to inner wells, leading to variability.

  • MTT reagent toxicity: High concentrations of MTT can be cytotoxic to cells, which can confound the interpretation of the results.

  • Interference from test compounds: Colored compounds or those with reducing properties can interfere with the assay.

  • Culture medium components: Phenol red and serum in the culture medium can contribute to background absorbance.

  • Contamination: Bacterial or yeast contamination can reduce MTT and lead to falsely high viability readings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during MTT assays with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells. Use a multichannel pipette for simultaneous seeding.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium to maintain humidity and temperature uniformity.
Low absorbance readings Low cell number.Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase.
Insufficient incubation time with MTT.Increase the incubation time with the MTT reagent. The optimal time can vary between cell lines (typically 2-4 hours).
Loss of cells during media removal.For adherent cells, aspirate the medium gently. For suspension cells, consider centrifuging the plate before aspirating the supernatant.
High background absorbance Contamination of culture medium.Use fresh, sterile reagents. Visually inspect the wells for any signs of microbial contamination before adding the MTT reagent.
Interference from phenol red or serum.Use a culture medium without phenol red for the MTT incubation step. A serum-free medium can also be used during this step. Include a "medium only" blank control for background subtraction.
Direct reduction of MTT by this compound.Run a cell-free control with the highest concentration of this compound to assess for direct chemical reduction of MTT.
Incomplete dissolution of formazan crystals Insufficient volume or improper mixing of the solubilization solution.Ensure an adequate volume of the solubilization solution is added to each well. Use an orbital shaker or gentle pipetting to ensure complete dissolution. Visually confirm the absence of crystals under a microscope before reading the plate.
Choice of solubilization agent.DMSO, acidified isopropanol, or SDS solutions can be used to dissolve formazan crystals. The optimal solvent may depend on the cell type.
Unexpected cell death in control wells Cytotoxicity of the MTT reagent.Optimize the MTT concentration. A typical starting concentration is 0.5 mg/mL, but this may need to be lowered for sensitive cell lines.
Solvent (e.g., DMSO) toxicity from this compound stock solution.Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Include a vehicle control (medium with the same concentration of solvent) in your experimental setup.

Detailed Experimental Protocol: MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density, MTT concentration, and incubation times is recommended for each specific cell line.

Materials:

  • This compound (elraglusib)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (wavelength 570 nm, reference wavelength ~650 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a single-cell suspension in a complete culture medium.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in a volume of 100 µL per well.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include appropriate controls:

      • Untreated control: Cells with fresh medium only.

      • Vehicle control: Cells with medium containing the same concentration of the solvent used to dissolve this compound.

      • Medium blank: Wells with medium only (no cells) for background subtraction.

      • Cell-free drug control: Wells with medium and the highest concentration of this compound to check for interference.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background absorbance.

    • Read the plate within 1 hour of adding the solubilization solution.

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated or vehicle control.

    • Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h add_agent41 Add this compound incubate_24h->add_agent41 incubate_treatment Incubate (24-72h) add_agent41->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity of this compound using the MTT assay.

Signaling Pathway of this compound (Elraglusib)

Elraglusib_Pathway cluster_pathway Elraglusib (this compound) Mechanism of Action elraglusib Elraglusib (9-ING-41) gsk3b GSK-3β elraglusib->gsk3b Inhibits nf_kb NF-κB Pathway gsk3b->nf_kb Activates cyclin_d1 Cyclin D1 nf_kb->cyclin_d1 bcl2 Bcl-2 nf_kb->bcl2 xiap XIAP nf_kb->xiap cell_survival Cell Survival & Proliferation cyclin_d1->cell_survival apoptosis_inhibition Inhibition of Apoptosis bcl2->apoptosis_inhibition xiap->apoptosis_inhibition

Caption: Simplified signaling pathway of this compound (elraglusib).

References

Technical Support Center: Optimizing Elraglusib (9-ING-41) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Elraglusib (also known as 9-ING-41) in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to ensure experimental success and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Elraglusib?

A1: Elraglusib is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in various oncogenic processes.[1][2] By inhibiting GSK-3β, Elraglusib disrupts tumor cell growth, proliferation, and survival.[2][3] Its anti-cancer effects are multi-faceted, involving the inhibition of critical tumor progression pathways and modulation of the tumor microenvironment.[3] Recent evidence also suggests that Elraglusib may exert cytotoxic effects through direct microtubule destabilization, leading to mitotic arrest and apoptosis, independent of GSK-3 inhibition.

Q2: What is the recommended starting dose for Elraglusib in mouse models?

A2: Published preclinical studies in mouse models have reported efficacious doses ranging from 40 mg/kg to 70 mg/kg. For instance, a dose of 70 mg/kg administered intraperitoneally has been used in colorectal cancer models. However, the optimal dose can vary depending on the animal model, tumor type, and administration route. Therefore, it is highly recommended to perform a dose-range finding or maximum tolerated dose (MTD) study to determine the optimal dose for your specific experimental setup.

Q3: How should I prepare Elraglusib for administration to animals?

A3: The preparation method depends on the intended route of administration. Due to its limited solubility, Elraglusib requires a specific formulation.

  • For Intraperitoneal (IP) Injection: Elraglusib can be first dissolved in fresh, moisture-free DMSO to create a stock solution. This stock solution is then further diluted with corn oil for the final working solution. For example, a 70 mg/mL stock in DMSO can be diluted by adding 50 µL of the stock to 950 µL of corn oil. It is crucial to use the mixed solution immediately.

  • For Intravenous (IV) Injection: A formulation buffer consisting of 75% PEG400, 7% Tween 80, and 18% Ethanol has been used. The final concentration of the infusion solution may need to be adjusted to avoid precipitation, especially at higher doses.

Q4: What are the common adverse effects of Elraglusib observed in animal models?

A4: Preclinical toxicology studies have identified several potential adverse effects, particularly at higher doses. In rats, transient and reversible lethargy, prostration, and ptosis have been observed. In mice, oral administration of a structurally related compound at doses of 60 mg/kg/day or higher resulted in mortality, tremors, ataxia, hypoactivity, myoclonic jerking, and recumbency. Careful monitoring of animals for these signs is essential, especially during initial dose-finding studies.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of Elraglusib in solution - Limited solubility of the compound.- Use of aged or moisture-absorbed DMSO.- Incorrect solvent ratio.- Prepare fresh solutions for each experiment.- Ensure DMSO is of high quality and anhydrous.- For IV administration, consider reducing the final concentration of Elraglusib in the infusion buffer.- Gentle warming and vortexing may aid in dissolution, but ensure the compound's stability at elevated temperatures.
Catheter/port occlusion during IV infusion - Drug deposition within the catheter or port due to limited solubility.- Reduce the concentration of the Elraglusib infusion solution. A reduction from 1.0 mg/mL to 0.75 mg/mL has been noted to help.- Flush the catheter/port thoroughly with a sterile saline solution after each infusion.- Consider a once-weekly dosing schedule to minimize the frequency of infusions.
Observed neurotoxicity in animals (e.g., tremors, ataxia) - The dose administered exceeds the maximum tolerated dose (MTD).- Immediately reduce the dosage in subsequent cohorts of animals.- If signs of severe toxicity are observed, discontinue the study for that animal and provide supportive care as per institutional guidelines.- Refer to the dose-range finding study protocol to establish a safer dosing regimen.
Inconsistent tumor growth inhibition - Improper drug preparation or administration.- Variability in animal models.- Sub-optimal dosing schedule.- Ensure consistent and accurate preparation of the Elraglusib formulation for every experiment.- Standardize the administration technique (e.g., injection site for IP).- Increase the number of animals per group to account for biological variability.- Re-evaluate the dosing frequency and duration based on tumor growth kinetics in your model.
Transient visual changes noted in clinical trials - This is considered a class effect of GSK-3β inhibitors.- While difficult to assess directly in rodents, be aware of any unusual behaviors that might indicate visual impairment. This is more of a consideration for the clinical translation of findings.

Experimental Protocols

Protocol 1: Dose-Range Finding (Maximum Tolerated Dose) Study in Mice

Objective: To determine the maximum tolerated dose (MTD) of Elraglusib in a specific mouse strain and cancer model.

Materials:

  • Elraglusib powder

  • Vehicle (e.g., DMSO and corn oil for IP)

  • Sterile syringes and needles (25-27 gauge for IP)

  • Animal scale

  • Healthy, age-matched mice of the desired strain

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to at least 4-5 groups (n=3-5 mice per group), including a vehicle control group.

  • Dose Selection: Based on published data, a starting high dose could be around 70 mg/kg. Subsequent lower dose levels can be scaled down (e.g., 50 mg/kg, 35 mg/kg, 20 mg/kg).

  • Drug Preparation: Prepare the Elraglusib formulation and vehicle control as described in the FAQ section. Ensure fresh preparation before each administration.

  • Administration: Administer the assigned dose of Elraglusib or vehicle to each mouse via the chosen route (e.g., intraperitoneal injection).

  • Monitoring:

    • Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in appearance, behavior (lethargy, ataxia), and activity levels.

    • Body Weight: Record the body weight of each mouse before the first dose and at regular intervals (e.g., twice weekly) throughout the study. A significant weight loss (e.g., >15-20%) is a common indicator of toxicity.

  • Endpoint Analysis: The study duration should be sufficient to observe potential toxicities (e.g., 2-4 weeks). At the end of the study:

    • Gross Pathology: Perform a necropsy and examine all major organs for any visible abnormalities.

    • Histopathology: Collect major organs (liver, kidneys, spleen, heart, lungs) and preserve them in formalin for histopathological analysis to identify any microscopic signs of toxicity.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., no mortality, less than 20% weight loss, and no severe clinical signs of distress).

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Elraglusib in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line of interest

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunocompromised mice (e.g., athymic nude mice)

  • Elraglusib and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS, with or without Matrigel.

    • Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach the desired average volume, randomize the mice into treatment and control groups.

    • Prepare and administer Elraglusib at the predetermined optimal dose and vehicle control according to the desired schedule (e.g., twice weekly via IP injection).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Quantitative Data Summary

Table 1: Preclinical Toxicology of Elraglusib and a Structurally Related Compound

SpeciesStudy DurationRoute of AdministrationNOAELObserved Toxicities at Doses > NOAELReference
Mouse3-monthOral (gavage)30 mg/kg/dayMortality, tremors, ataxia, hypoactivity, myoclonic jerking, and recumbency at doses ≥ 60 mg/kg/day.
Rat28-dayOralNot explicitly statedMortality at 100 mg/kg/day; uncoordinated gait, decreased activity, and decreased righting reflex at ≥ 60 mg/kg.
Rat4 weeksIntravenous-Transient, reversible lethargy, prostration, and ptosis at doses up to 50 mg/kg.
Dog4 weeksIntravenous-Dose-dependent, reversible microscopic testicular atrophy at doses up to 20 mg/kg.

Table 2: Pharmacokinetic Parameters of Elraglusib

ParameterValueSpeciesStudy TypeNotesReference
Mean Terminal Half-Life (t½) 17.2 - 22.1 hoursHumanPhase I Clinical TrialMonotherapy
Plasma Half-Life (t½) ~3 hoursRodentPreclinical
Time to Maximum Concentration (Tmax) 0.5 - 2.2 hoursHumanPhase I Clinical TrialIn combination with chemotherapy
Maximum Concentration (Cmax) ~17 - 20 µmol/LHumanPhase I Clinical TrialPlasma concentration remains above 1 µmol/L for 24 hours post-infusion.
Bioavailability Not applicableHumanClinical TrialIntravenous administration is considered 100% bioavailable.

Visualizations

Elraglusib_Signaling_Pathway Elraglusib Elraglusib (9-ING-41) GSK3B GSK-3β Elraglusib->GSK3B Inhibits Microtubules Microtubules Elraglusib->Microtubules Destabilizes NFkB NF-κB Pathway GSK3B->NFkB Activates TumorSurvival Tumor Cell Proliferation & Survival Genes (e.g., Cyclin D1, Bcl-2, XIAP) NFkB->TumorSurvival Promotes Transcription Apoptosis Apoptosis TumorSurvival->Apoptosis Inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest MitoticArrest->Apoptosis

Caption: Primary signaling pathways affected by Elraglusib.

Experimental_Workflow_MTD start Start: Dose-Range Finding Study acclimatize Animal Acclimatization (1 week) start->acclimatize groups Randomize into Groups (Vehicle + 3-4 Dose Levels) acclimatize->groups formulate Prepare Elraglusib Formulations groups->formulate administer Administer Drug/Vehicle formulate->administer monitor Daily Clinical Monitoring & Regular Body Weight administer->monitor endpoint Endpoint Reached (e.g., 2-4 weeks) monitor->endpoint Observe for Toxicity analysis Necropsy & Histopathology endpoint->analysis mtd Determine MTD analysis->mtd

References

Validation & Comparative

A Comparative Analysis of Anticancer Agent 41 (Elraglusib/9-ING-41) and Other GSK-3β Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a pivotal kinase involved in numerous signaling pathways that govern cell proliferation, apoptosis, and drug resistance. This guide provides a comparative analysis of the promising anticancer agent 41, also known as Elraglusib or 9-ING-41, alongside other notable GSK-3β inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data, to aid in the advancement of novel cancer treatments.

Introduction to GSK-3β Inhibition in Cancer

GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a complex role in cancer biology. While it can act as a tumor suppressor in some contexts, its overexpression and aberrant activity are frequently associated with tumor progression and resistance to therapy in various cancers.[1][2] Inhibition of GSK-3β has been shown to suppress cancer cell survival, induce apoptosis, and overcome chemoresistance, making it an attractive target for therapeutic intervention.[2][3]

This compound (Elraglusib/9-ING-41) is a first-in-class, intravenously administered small molecule that acts as an ATP-competitive inhibitor of GSK-3β.[4] Preclinical and clinical studies have highlighted its potential as a broad-spectrum antitumor agent, both as a monotherapy and in combination with existing cancer treatments. This guide will compare 9-ING-41 with other well-characterized GSK-3β inhibitors, including Tideglusib, LY2090314, AR-A014418, SB-216763, and TDZD-8.

Comparative Performance of GSK-3β Inhibitors

The efficacy of GSK-3β inhibitors can be evaluated based on their potency in inhibiting the kinase activity and their cytotoxic effects on cancer cells. The following tables summarize key quantitative data from various preclinical studies.

Table 1: Comparative Potency of GSK-3β Inhibitors

InhibitorTypeTargetIC50Reference
9-ING-41 (Elraglusib) ATP-competitiveGSK-3β0.71 µM
LY2090314 ATP-competitiveGSK-3α/β1.5 nM (α), 0.9 nM (β)
Tideglusib Non-ATP competitiveGSK-3β60 nM
AR-A014418 ATP-competitiveGSK-3β104 nM (IC50), 38 nM (Ki)
SB-216763 ATP-competitiveGSK-3α/β34.3 nM
TDZD-8 Non-ATP competitiveGSK-3β2 µM
CHIR-99021 ATP-competitiveGSK-3α/β10 nM (α), 6.7 nM (β)

Table 2: Comparative Anticancer Activity of GSK-3β Inhibitors

InhibitorCancer ModelEffectObservationsReference
9-ING-41 (Elraglusib) Breast CancerPotent inhibition of tumor growthMore potent than AR-A014418, SB-216763, and LY2090314 in vivo.
NeuroblastomaCell cycle arrest and apoptosisMost potent inhibitor compared to AR-A014418 and TDZD-8.
GlioblastomaEnhanced chemotherapy effectSensitizes intracranial xenografts to temozolomide.
Renal CancerProliferation decrease, G0/G1 and G2-M arrest, autophagyAntitumor activity in two xenograft models.
Tideglusib NeuroblastomaIncreased proapoptotic proteinsDecreased colony formation and increased G0/G1 population.
GlioblastomaSensitizes to temozolomideImproved mouse survival in intracranial xenografts.
LY2090314 Melanoma, NeuroblastomaAntiproliferative effectsShowed signals of antitumor activity in combination with chemotherapy in patients.
AR-A014418 Pancreatic CancerSynergistic cytotoxicity with gemcitabineEnhanced cancer cell killing in vitro.
TDZD-8 Prostate CancerInhibited cancer growthDemonstrated preclinical efficacy.

Signaling Pathways and Mechanism of Action

GSK-3β inhibitors exert their anticancer effects by modulating various signaling pathways. The inhibition of GSK-3β can lead to the stabilization of proteins targeted for degradation, such as β-catenin in the Wnt pathway, or affect downstream effectors in pathways like the PI3K/Akt pathway. A key mechanism of 9-ING-41 is the downregulation of the NF-κB pathway, which in turn decreases the expression of pro-survival genes like Bcl-2 and XIAP, thereby sensitizing cancer cells to chemotherapy.

GSK-3β in the Wnt Signaling Pathway cluster_0 Wnt ON cluster_1 Wnt OFF cluster_2 Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Axin_APC_GSK3b Axin/APC/GSK-3β (Destruction Complex) Dishevelled->Axin_APC_GSK3b inhibits beta_catenin β-catenin Axin_APC_GSK3b->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome TCF_LEF TCF/LEF Nucleus Nucleus beta_catenin->Nucleus translocates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Caption: Wnt/β-catenin signaling pathway.

PI3K_Akt_GSK3b_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) GSK3b GSK-3β Akt->GSK3b phosphorylates at Ser9 (inhibits) Downstream Downstream Targets (e.g., Cyclin D1, NF-κB) GSK3b->Downstream phosphorylates (regulates) Inhibitor GSK-3β Inhibitor (e.g., 9-ING-41) Inhibitor->GSK3b inhibits Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Caption: PI3K/Akt/GSK-3β signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate GSK-3β inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on GSK-3β kinase activity.

Methodology:

  • Reagents: Recombinant human GSK-3β enzyme, a specific substrate peptide (e.g., a pre-phosphorylated peptide), ATP, and the test compound at various concentrations.

  • Procedure: The kinase reaction is initiated by mixing the GSK-3β enzyme with the substrate and the test compound in a reaction buffer. The reaction is started by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ADP-Glo™ Kinase Assay, where the amount of ADP produced is measured via a luminescence-based assay, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effect of GSK-3β inhibitors on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with the GSK-3β inhibitor at a range of concentrations for a specified period (e.g., 48 or 72 hours).

  • Measurement: Cell viability is measured using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo® assay quantifies the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis: The results are expressed as a percentage of viable cells compared to an untreated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is calculated.

Western Blotting

Objective: To analyze the effect of GSK-3β inhibitors on the expression and phosphorylation status of key proteins in relevant signaling pathways.

Methodology:

  • Sample Preparation: Cancer cells are treated with the GSK-3β inhibitor for a specific time. Cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-GSK-3β (Ser9), total GSK-3β, β-catenin, cleaved PARP, etc.). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.

Experimental_Workflow Start Start: Identify Potential GSK-3β Inhibitors In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (Determine GI50 on Cancer Cells) In_Vitro_Kinase_Assay->Cell_Viability_Assay Mechanism_Studies Mechanism of Action Studies Cell_Viability_Assay->Mechanism_Studies Western_Blot Western Blot (Analyze Signaling Pathways) Mechanism_Studies->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay In_Vivo_Studies In Vivo Animal Models (e.g., Xenografts) Mechanism_Studies->In_Vivo_Studies Toxicity_PK_Studies Toxicity and Pharmacokinetic Studies In_Vivo_Studies->Toxicity_PK_Studies Clinical_Trials Clinical Trials Toxicity_PK_Studies->Clinical_Trials

Caption: General experimental workflow.

Conclusion

The comparative analysis reveals that while several potent GSK-3β inhibitors have been developed, this compound (Elraglusib/9-ING-41) demonstrates significant preclinical antitumor activity across a range of cancer models, often showing superior or comparable efficacy to other inhibitors. Its ability to potentiate the effects of standard chemotherapies highlights its potential as a valuable addition to the oncologist's armamentarium. The ongoing clinical trials for 9-ING-41 and other GSK-3β inhibitors are crucial in determining their ultimate therapeutic value. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in the collective effort to develop more effective cancer therapies.

References

Elraglusib (9-ING-41) vs. Standard Chemotherapy in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the emerging therapeutic agent Elraglusib compared to established chemotherapy regimens for pancreatic cancer, supported by experimental data for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the efficacy of Elraglusib (9-ING-41), a novel Glycogen Synthase Kinase-3 Beta (GSK-3β) inhibitor, against standard-of-care chemotherapy regimens in the treatment of pancreatic cancer. The comparison is based on available data from clinical trials and preclinical studies, with a focus on quantitative efficacy metrics, experimental methodologies, and underlying signaling pathways.

Executive Summary

Elraglusib, when used in combination with standard chemotherapy, has demonstrated a statistically significant improvement in overall survival in patients with metastatic pancreatic ductal adenocarcinoma (PDAC)[1][2]. The primary standard chemotherapy regimens for comparison are FOLFIRINOX and a combination of gemcitabine and nab-paclitaxel. While direct head-to-head trials of Elraglusib against FOLFIRINOX are not yet mature, this guide presents the available data to facilitate an informed, indirect comparison. Elraglusib's mechanism of action, which involves the inhibition of GSK-3β, suggests potential for synergy with existing chemotherapies by modulating key cellular processes that drive tumor growth and chemoresistance[3][4][5].

Data Presentation: Efficacy of Elraglusib and Standard Chemotherapy

The following tables summarize the key efficacy data from clinical trials of Elraglusib in combination with gemcitabine/nab-paclitaxel and the pivotal trials for FOLFIRINOX and gemcitabine/nab-paclitaxel.

Table 1: Efficacy of Elraglusib in Combination with Gemcitabine/Nab-Paclitaxel in Previously Untreated Metastatic Pancreatic Ductal Adenocarcinoma (Actuate-1801 Trial, Phase 2)

Efficacy EndpointElraglusib + Gemcitabine/Nab-PaclitaxelGemcitabine/Nab-Paclitaxel AloneHazard Ratio (HR) [95% CI]p-value
Median Overall Survival (OS)12.5 months8.5 months0.62 [0.46-0.84]0.018
12-Month Overall Survival Rate44.1%22.3%--
Median Progression-Free Survival (PFS)6.9 months5.6 months0.90Not Statistically Significant
Objective Response Rate (ORR)37.9%29.3%--
Disease Control Rate (DCR)53.4%44.8%--

Data from a prespecified subgroup analysis of patients who received at least one full cycle of therapy.

Table 2: Efficacy of Standard First-Line Chemotherapy Regimens in Metastatic Pancreatic Cancer

RegimenTrialMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
FOLFIRINOX PRODIGE 4 / ACCORD 1111.1 months6.4 months31.6%
Gemcitabine PRODIGE 4 / ACCORD 116.8 months3.3 months9.4%
Gemcitabine + Nab-Paclitaxel MPACT8.5 months5.5 months23%
Gemcitabine MPACT6.7 months3.7 months7%

FOLFIRINOX data is from a comparison against gemcitabine alone. Gemcitabine + Nab-Paclitaxel data is from a comparison against gemcitabine alone.

Experimental Protocols

Actuate-1801 (Part 3B): A Phase 2 Study of Elraglusib
  • Study Design: An open-label, randomized phase 2 trial in patients with previously untreated metastatic pancreatic ductal adenocarcinoma.

  • Patient Population: Patients with previously untreated, locally advanced or metastatic pancreatic cancer, ECOG performance status of 0 or 1, and at least one measurable lesion per RECIST 1.1 criteria.

  • Treatment Arms:

    • Experimental Arm: Elraglusib in combination with gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) on days 1, 8, and 15 of each 28-day cycle. The dose of Elraglusib was adjusted during the trial, with a recommended phase 2 dose being evaluated.

    • Control Arm: Gemcitabine and nab-paclitaxel alone.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.

PRODIGE 4 / ACCORD 11: A Phase 3 Trial of FOLFIRINOX
  • Study Design: A randomized phase 3 trial for patients with metastatic pancreatic cancer.

  • Patient Population: Patients with metastatic pancreatic cancer, ECOG performance status of 0 or 1, and who had not received prior chemotherapy.

  • Treatment Arms:

    • Experimental Arm (FOLFIRINOX): Oxaliplatin (85 mg/m²), leucovorin (400 mg/m²), irinotecan (180 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by a 2,400 mg/m² continuous infusion over 46 hours), every 2 weeks.

    • Control Arm: Gemcitabine (1,000 mg/m²) weekly for 7 of 8 weeks and then weekly for 3 of 4 weeks.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

Mandatory Visualizations

Signaling Pathway of Elraglusib (9-ING-41)

Elraglusib_Mechanism cluster_cell Pancreatic Cancer Cell cluster_nucleus Nucleus Elraglusib Elraglusib (9-ING-41) GSK3B GSK-3β Elraglusib->GSK3B Inhibits Apoptosis Apoptosis Elraglusib->Apoptosis Induces NFkB NF-κB GSK3B->NFkB Activates CellProliferation Cell Proliferation & Survival GSK3B->CellProliferation Promotes Chemoresistance Chemoresistance GSK3B->Chemoresistance Promotes GeneTranscription Pro-survival & Chemoresistance Genes (e.g., Bcl-2, XIAP) NFkB->GeneTranscription Promotes Transcription GeneTranscription->CellProliferation Enhances GeneTranscription->Chemoresistance Induces CellProliteration CellProliteration

Caption: Elraglusib inhibits GSK-3β, leading to downstream effects on cell survival pathways.

Experimental Workflow: Actuate-1801 Clinical Trial (Part 3B)

Actuate1801_Workflow cluster_screening Patient Screening cluster_arms Treatment Arms cluster_assessment Efficacy and Safety Assessment cluster_endpoints Endpoints PatientPool Patients with Untreated Metastatic PDAC Eligibility Inclusion/Exclusion Criteria Met (ECOG 0-1, Measurable Disease) PatientPool->Eligibility Randomization Randomization (2:1) Eligibility->Randomization ArmA Elraglusib + Gemcitabine/ Nab-Paclitaxel Randomization->ArmA Experimental ArmB Gemcitabine/Nab-Paclitaxel Alone (Control) Randomization->ArmB Control TumorAssessment Tumor Assessment (RECIST 1.1) ArmA->TumorAssessment AdverseEvents Adverse Event Monitoring ArmA->AdverseEvents ArmB->TumorAssessment ArmB->AdverseEvents SurvivalFollowUp Survival Follow-up TumorAssessment->SurvivalFollowUp SecondaryEndpoints Secondary Endpoints: PFS, ORR, Safety TumorAssessment->SecondaryEndpoints PrimaryEndpoint Primary Endpoint: Overall Survival (OS) SurvivalFollowUp->PrimaryEndpoint AdverseEvents->SecondaryEndpoints

Caption: Workflow of the Actuate-1801 (Part 3B) clinical trial.

Logical Relationship: Comparison of Efficacy

Efficacy_Comparison cluster_topic Efficacy in Metastatic Pancreatic Cancer cluster_comparison Comparative Analysis cluster_outcomes Key Outcomes ElraglusibCombo Elraglusib + Gem/Nab-Paclitaxel DirectComparison Direct Comparison (Actuate-1801 Trial) ElraglusibCombo->DirectComparison vs. IndirectComparison Indirect Comparison (Cross-Trial Analysis) ElraglusibCombo->IndirectComparison vs. FOLFIRINOX FOLFIRINOX FOLFIRINOX->IndirectComparison GemNabPaclitaxel Gemcitabine + Nab-Paclitaxel GemNabPaclitaxel->DirectComparison OS Overall Survival (OS) DirectComparison->OS PFS Progression-Free Survival (PFS) DirectComparison->PFS ORR Objective Response Rate (ORR) DirectComparison->ORR IndirectComparison->OS IndirectComparison->PFS IndirectComparison->ORR

Caption: Logical structure for comparing the efficacy of Elraglusib with standard chemotherapies.

References

A Comparative Analysis of Apoptotic Pathways Triggered by 9-ING-41 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic mechanisms induced by the novel GSK-3β inhibitor, 9-ING-41, against other notable kinase inhibitors, LY2090314 and CHIR-99021. The information presented herein is curated from preclinical studies to facilitate an objective evaluation of their therapeutic potential in cancer research.

Introduction

Programmed cell death, or apoptosis, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. Kinase inhibitors that can effectively reactivate apoptotic pathways in cancer cells represent a promising therapeutic strategy. 9-ING-41 is a first-in-class, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in various cellular processes, including cell survival and apoptosis.[1] This guide compares the apoptotic effects of 9-ING-41 with two other well-characterized GSK-3 inhibitors, LY2090314 and CHIR-99021, providing a framework for understanding their distinct and overlapping mechanisms of action.

Data Presentation: Quantitative Comparison of Apoptotic Markers

The following table summarizes the quantitative effects of 9-ING-41, LY2090314, and CHIR-99021 on key apoptotic markers as reported in various cancer cell line studies. It is important to note that direct comparisons should be made with caution due to variations in cell lines, drug concentrations, and treatment durations across different studies.

InhibitorTargetCell Line(s)Key Apoptotic Effects (Quantitative Data)Reference(s)
9-ING-41 GSK-3βB-cell lymphoma (Daudi, SUDHL-4, Karpas 422, KPUM-UH1)- Significant increase in active caspase-3 in all cell lines (p<0.001) except TMD8.[2] - Reduced cell viability by 40-70% (p<0.05).[2][2]
Double-hit lymphoma (Karpas-422, SuDHL2)- Significant increase in apoptotic cells with Annexin V-FITC/PI staining. - Upregulation of cleaved PARP and Bax. - Downregulation of BCL2 and total PARP.[3]
LY2090314 GSK-3α/βNeuroblastoma (NGP, SK-N-AS, SH-SY-5Y)- At least 2-fold increase in cleaved PARP and cleaved caspase-3 expression. - Significant reduction in cyclin D1 (50%). - Dose-dependent increase in caspase-3/7 activity.
CHIR-99021 GSK-3α/βMouse model of acute lung injury- Decreased cleaved caspase-3 expression by 59% at 12h and 77% at 24h compared to LPS-treated group. - Decreased TUNEL-positive cells by 70% compared to LPS-treated group.
Cerebral organoids- Decreased cleaved caspase-3 positive area at 10µM concentration (p-value = 0.0185).

Signaling Pathways

The induction of apoptosis by these kinase inhibitors is a multi-faceted process involving the modulation of several key signaling pathways.

9-ING-41 Induced Apoptotic Pathway

9-ING-41 primarily exerts its pro-apoptotic effects through the inhibition of GSK-3β, which in turn impacts multiple downstream pathways. A key mechanism involves the downregulation of the pro-survival NF-κB pathway and its target genes, such as the anti-apoptotic proteins Bcl-2 and XIAP. This leads to a decreased threshold for apoptosis induction. Furthermore, 9-ING-41 has been shown to downregulate c-MYC and survivin, further promoting cell death. The culmination of these effects is the activation of the caspase cascade, leading to the cleavage of PARP and execution of apoptosis.

Caption: Apoptotic pathway induced by 9-ING-41.

LY2090314 Induced Apoptotic Pathway

LY2090314, a potent inhibitor of both GSK-3α and GSK-3β, also triggers apoptosis through the caspase cascade. Its inhibitory action leads to a significant increase in cleaved PARP and cleaved caspase-3. A notable effect of LY2090314 is the marked reduction in the anti-apoptotic proteins survivin and Mcl-1, as well as the cell cycle regulator cyclin D1, which collectively contribute to cell cycle arrest and apoptosis.

LY2090314_Pathway LY2090314 LY2090314 GSK3 GSK-3α/β LY2090314->GSK3 Survivin_Mcl1 Survivin, Mcl-1 ↓ GSK3->Survivin_Mcl1 CyclinD1 Cyclin D1 ↓ GSK3->CyclinD1 Caspase Caspase Cascade (Caspase-3) ↑ Survivin_Mcl1->Caspase PARP PARP Cleavage ↑ Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic pathway induced by LY2090314.

CHIR-99021 and its Context-Dependent Role in Apoptosis

The role of CHIR-99021 in apoptosis appears to be more context-dependent. In some cancer models, it has been shown to inhibit apoptosis, as evidenced by a decrease in cleaved caspase-3. This anti-apoptotic effect is particularly observed in the context of tissue regeneration and developmental processes where GSK-3 inhibition promotes cell survival and proliferation. However, in other contexts, such as in combination with certain antioxidants, CHIR-99021 can synergistically induce apoptosis. This highlights the complexity of GSK-3 signaling and the importance of the cellular environment in determining the ultimate outcome of its inhibition.

CHIR99021_Pathway CHIR99021 CHIR-99021 GSK3 GSK-3α/β CHIR99021->GSK3 Cellular_Context Cellular Context GSK3->Cellular_Context Anti_Apoptosis Anti-Apoptosis (↓ Cleaved Caspase-3) Cellular_Context->Anti_Apoptosis Pro_Apoptosis Pro-Apoptosis (with co-factors) Cellular_Context->Pro_Apoptosis

Caption: Context-dependent effects of CHIR-99021 on apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess apoptosis in the context of these kinase inhibitors.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism reduce the tetrazolium salt MTS to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol Summary:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of the kinase inhibitor or vehicle control for a specified duration (e.g., 48, 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

MTS_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Kinase Inhibitor A->B C Add MTS Reagent & Incubate B->C D Measure Absorbance (490 nm) C->D E Calculate Cell Viability D->E

Caption: Workflow for MTS Cell Viability Assay.

Western Blotting for Apoptotic Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol Summary:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family members).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).

Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Membrane Transfer B->C D Antibody Incubation C->D E Detection & Quantification D->E TUNEL_Assay_Workflow A Fix & Permeabilize Cells/Tissue B TdT-mediated dUTP Labeling A->B C Wash B->C D Fluorescence Detection C->D E Image Analysis D->E

References

Elraglusib and Checkpoint Inhibitors: A Comparative Analysis of Immunomodulatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the immunomodulatory effects of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3 (GSK-3) inhibitor, and conventional checkpoint inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, comparative efficacy from preclinical models, and detailed experimental methodologies.

Introduction

The advent of immunotherapy has revolutionized cancer treatment. Checkpoint inhibitors, monoclonal antibodies that block negative regulatory pathways in T cells, have shown significant clinical success.[1][2][3] These inhibitors work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[1][2] Key targets for checkpoint inhibitors include Programmed Cell Death Protein 1 (PD-1), Programmed Death-Ligand 1 (PD-L1), and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).

Elraglusib, a potent small molecule inhibitor of GSK-3, is emerging as a novel immunomodulatory agent with a distinct and multi-faceted mechanism of action. Preclinical and early clinical data suggest that Elraglusib not only exhibits direct anti-tumor activity but also enhances the anti-tumor immune response, making it a compelling candidate for comparison with and potential combination with checkpoint inhibitors.

Mechanisms of Action

Elraglusib: A Multi-Pronged Immunomodulatory Approach

Elraglusib's immunomodulatory effects stem from its inhibition of GSK-3, a key regulator of various cellular processes. Its mechanism is characterized by:

  • Modulation of Immune Checkpoints: Elraglusib has been shown to downregulate the expression of inhibitory immune checkpoints such as PD-1, T-cell immunoreceptor with Ig and ITIM domains (TIGIT), and Lymphocyte-activation gene 3 (LAG-3) on T cells. This reduction in inhibitory signals can enhance T-cell activity against tumors.

  • Enhancement of T-cell and NK-cell Activity: By inhibiting GSK-3, Elraglusib promotes the activation and expansion of both T-cells and Natural Killer (NK) cells, crucial components of the anti-tumor immune response.

  • Improved Antigen Presentation: Elraglusib enhances the surface expression of Major Histocompatibility Complex class I (MHC-I) molecules on neuroblastoma cells, which improves their recognition by cytotoxic T lymphocytes (CTLs).

  • Disruption of Pro-Tumor Signaling: Elraglusib disrupts NF-κB signaling, a key pathway for tumor cell survival, leading to apoptosis and reduced treatment resistance.

  • Favorable Cytokine Modulation: Elraglusib treatment leads to a decrease in immunosuppressive cytokines like VEGF and an increase in immunostimulatory cytokines such as GM-CSF and IL-12p70.

Checkpoint Inhibitors: Releasing the Brakes on T-Cells

Checkpoint inhibitors are monoclonal antibodies that target and block inhibitory receptors on T-cells or their ligands on tumor cells. Their mechanism is more direct and focused on restoring T-cell function:

  • Blocking PD-1/PD-L1 Pathway: Anti-PD-1 and anti-PD-L1 antibodies prevent the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This interaction normally sends an "off" signal to the T-cell; blocking it allows the T-cell to remain active and attack the cancer cell.

  • Inhibiting CTLA-4: Anti-CTLA-4 antibodies block the CTLA-4 receptor on T-cells, which competes with the co-stimulatory receptor CD28 for binding to its ligands (CD80/CD86) on antigen-presenting cells. By blocking CTLA-4, T-cell activation is sustained.

Comparative Data Presentation

The following tables summarize quantitative data from preclinical studies comparing the effects of Elraglusib and checkpoint inhibitors.

Table 1: In Vitro Tumor Cell Killing Efficacy

TreatmentTarget Cell LineEffector CellsConcentration/Dose% Tumor Cell Death (24h)Citation
ElraglusibSW480 (MSS CRC)TALL-104 CD8+ T cells5 µM~65%
ElraglusibSW480 (MSS CRC)Donor-derived CD8+ T cells5 µMStatistically significant increase vs. control
ElraglusibSW480 (MSS CRC)Donor-derived CD8+ T cells10 µM~75%

Table 2: In Vivo Anti-Tumor Efficacy in a Murine Colorectal Cancer Model

Treatment GroupKey OutcomesCitation
ElraglusibImproved survival (as a single agent)
Anti-PD-L1Improved survival (as a single agent)
Elraglusib + Anti-PD-L1Synergistic effect with significantly improved survival compared to single agents

Table 3: Immunomodulatory Effects on Tumor-Infiltrating Lymphocytes (TILs) in a Murine Model

Treatment GroupChange in T-cell PopulationChange in Granzyme B ExpressionChange in Regulatory T-cells (Tregs)Citation
Elraglusib + Anti-PD-L1 (Responders)Increased tumor-infiltrating T-cellsAugmentedFewer

Table 4: Effects on Circulating Cytokines in a Murine Model

Treatment GroupImmunosuppressive Cytokines (VEGF, VEGFR2)Immunostimulatory Cytokines (GM-CSF, IL-12p70)Citation
Elraglusib + Anti-PD-L1 (Responders)ReducedElevated

Table 5: Modulation of Immune Checkpoint and Activation Markers on Patient-Derived Tumor-Infiltrating Immune Cells

TreatmentInhibitory Checkpoints (VISTA, PD-1, PD-L2)T-cell Activation Markers (CTLA-4, OX40L)Citation
ElraglusibReduced expressionElevated expression

Experimental Protocols

In Vitro Co-culture and Tumor Cell Killing Assay
  • Cell Lines: SW480 microsatellite stable colorectal cancer (CRC) cells and TALL-104 CD8+ T cells or donor-derived CD8+ T cells were used.

  • Labeling: SW480 cells were fluorescently labeled for identification.

  • Treatment: Co-cultures were treated with varying concentrations of Elraglusib (e.g., 5 µM, 10 µM). In some experiments, tumor cells were pre-treated with Elraglusib for 24 hours before co-culture.

  • Analysis: Tumor cell death was quantified after 24 hours of co-culture using methods like fluorescence microscopy to distinguish between live and dead labeled tumor cells.

Western Blot Analysis
  • Objective: To determine the expression of specific proteins in CRC cells following Elraglusib treatment.

  • Procedure:

    • CRC cell lines (e.g., HCT-116, HT-29) were treated with Elraglusib for specified durations.

    • Cells were lysed, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was incubated with primary antibodies against target proteins (e.g., NF-κB p65, Mcl-1) and then with a secondary antibody.

    • Protein bands were visualized and quantified.

Microarray Analysis
  • Objective: To analyze gene expression changes in CRC cells after Elraglusib treatment.

  • Procedure:

    • CRC cell lines were treated with Elraglusib (e.g., 1 µM for 24 hours).

    • RNA was extracted from treated and untreated cells.

    • RNA quality was assessed, and it was then converted to labeled cRNA.

    • The labeled cRNA was hybridized to a microarray chip.

    • The chip was scanned, and the data was analyzed to identify differentially expressed genes.

Syngeneic Murine Model of Colorectal Cancer
  • Animal Model: Immunocompetent BALB/c mice were used.

  • Tumor Induction: Mice were implanted with CT-26, a microsatellite stable colorectal cancer cell line.

  • Treatment Groups: Mice were divided into groups receiving Elraglusib alone, anti-PD-1/L1 antibody alone, a combination of Elraglusib and anti-PD-1/L1, or a control vehicle.

  • Endpoints:

    • Tumor growth was monitored over time.

    • Survival was recorded.

    • At the end of the study, tumors were harvested for analysis of tumor-infiltrating immune cells.

    • Blood samples were collected to measure plasma cytokine concentrations.

Visualizations

Elraglusib_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elraglusib Elraglusib GSK3b GSK-3β Elraglusib->GSK3b Inhibits NFkB NF-κB GSK3b->NFkB Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Promotes Degradation Gene_Expression Gene Expression NFkB->Gene_Expression Activates BetaCatenin->Gene_Expression Activates Proliferation ↓ Proliferation Gene_Expression->Proliferation Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Immune_Response ↑ Immune Response Genes Gene_Expression->Immune_Response

Caption: Elraglusib's mechanism of action.

Checkpoint_Inhibitor_Signaling_Pathway cluster_tcell T-Cell cluster_tumorcell Tumor Cell / APC cluster_inhibitors Checkpoint Inhibitors PD1 PD-1 Inhibition T-Cell Inhibition PD1->Inhibition Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 CD28 CD28 CD28->Activation Signal 2 (Co-stimulation) CTLA4 CTLA-4 CTLA4->Inhibition Inhibitory Signal PDL1 PD-L1 PDL1->PD1 MHC MHC MHC->TCR B7 CD80/CD86 B7->CD28 B7->CTLA4 Anti_PD1 Anti-PD-1 Anti_PD1->PD1 Anti_CTLA4 Anti-CTLA-4 Anti_CTLA4->CTLA4

Caption: Checkpoint inhibitor mechanism.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Murine Model cluster_clinical Clinical Sample Analysis CoCulture Tumor & Immune Cell Co-Culture WesternBlot Western Blot TumorImplantation Tumor Cell Implantation CoCulture->TumorImplantation Translates to Microarray Microarray Analysis Treatment Treatment Administration (Elraglusib, Anti-PD-L1, Combo) TumorImplantation->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring Analysis Endpoint Analysis: TILs & Cytokines Monitoring->Analysis Biopsy Paired Tumor Biopsies (Pre- & Post-Treatment) Monitoring->Biopsy Informs ImmuneProfiling Immune Cell Profiling Biopsy->ImmuneProfiling Plasma Patient Plasma Samples CytokineAnalysis Cytokine Analysis Plasma->CytokineAnalysis

Caption: Comparative experimental workflow.

Conclusion

Elraglusib and checkpoint inhibitors represent two distinct but potentially synergistic approaches to cancer immunotherapy. While checkpoint inhibitors primarily act by releasing a specific brake on the adaptive immune system, Elraglusib offers a broader, multi-faceted immunomodulatory effect by targeting the central kinase GSK-3. This includes not only modulating multiple immune checkpoints but also enhancing the function of various immune cells and altering the tumor microenvironment to be more susceptible to immune attack.

The preclinical data, particularly the synergistic anti-tumor activity observed when Elraglusib is combined with an anti-PD-L1 inhibitor, strongly supports the rationale for clinical evaluation of this combination therapy. Further research is warranted to fully elucidate the complementary mechanisms of these two classes of drugs and to optimize their combined use for the treatment of various cancers.

References

In Vivo Validation of the Synergistic Effects of 9-ING-41 and Irinotecan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical in vivo efficacy of the selective GSK-3β inhibitor, 9-ING-41 (also known as elraglusib), in combination with the topoisomerase I inhibitor, irinotecan (CPT-11), against various cancer models. The experimental data summarized herein demonstrates a significant synergistic anti-tumor effect, offering a strong rationale for the clinical development of this combination therapy.

I. Comparative Efficacy of 9-ING-41 and Irinotecan In Vivo

The following tables summarize the quantitative data from preclinical xenograft studies, showcasing the enhanced anti-tumor activity of the 9-ING-41 and irinotecan combination compared to each agent administered alone.

Table 1: Synergistic Anti-Tumor Efficacy in a Neuroblastoma Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Control (Vehicle)~18000%
9-ING-41 (70 mg/kg)~1100~39%
Irinotecan (5 mg/kg)~1400~22%
9-ING-41 + Irinotecan ~300 ~83% (Tumor Regression)

Data extracted from Ugolkov et al., Anticancer Drugs, 2018.[1]

Table 2: Enhanced Anti-Tumor Efficacy in a Glioblastoma Patient-Derived Xenograft (PDX) Model

Treatment GroupMean Tumor Volume (mm³) at Day 14Percent Tumor Growth Inhibition (%)
Control (Vehicle)~5500%
9-ING-41 (70 mg/kg)~450~18%
Irinotecan (CPT-11) (10 mg/kg)~300~45%
9-ING-41 + Irinotecan (CPT-11) ~150 ~73%

Data extracted from Ugolkov et al., Translational Oncology, 2017.[2]

II. Signaling Pathways and Mechanism of Synergy

The synergistic anti-tumor effect of 9-ING-41 and irinotecan stems from the crosstalk between the signaling pathways they inhibit. Irinotecan is a topoisomerase I inhibitor that leads to DNA damage and apoptosis.[3][4][5] 9-ING-41 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in oncogenic signaling and chemoresistance.

A key mechanism of synergy involves the NF-κB pathway. 9-ING-41 has been shown to downregulate NF-κB activity, which is a pro-survival pathway often activated in cancer cells, leading to resistance to chemotherapy. By inhibiting NF-κB, 9-ING-41 sensitizes cancer cells to the DNA-damaging effects of irinotecan, leading to enhanced apoptosis.

Synergy_Mechanism cluster_irinotecan Irinotecan Action cluster_9ING41 9-ING-41 Action cluster_synergy Synergistic Effect Irinotecan Irinotecan Topoisomerase_I Topoisomerase I Irinotecan->Topoisomerase_I inhibits DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage causes Apoptosis_I Apoptosis DNA_Damage->Apoptosis_I Enhanced_Apoptosis Enhanced Apoptosis DNA_Damage->Enhanced_Apoptosis ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B inhibits NFkB NF-κB GSK3B->NFkB activates Apoptosis_G Apoptosis GSK3B->Apoptosis_G inhibits Chemoresistance Chemoresistance NFkB->Chemoresistance promotes NFkB->Enhanced_Apoptosis inhibition enhances sensitivity to Apoptosis_G->Enhanced_Apoptosis

Synergistic mechanism of 9-ING-41 and irinotecan.

III. Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

A. Neuroblastoma Xenograft Study
  • Cell Line: SK-N-DZ human neuroblastoma cells.

  • Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.

  • Tumor Implantation: 5 x 10^6 SK-N-DZ cells in 100 µL of a 1:1 mixture of media and Matrigel were injected subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Control: Vehicle (DMSO) administered intraperitoneally (i.p.).

    • 9-ING-41: 70 mg/kg, administered i.p., twice weekly.

    • Irinotecan (CPT-11): 5 mg/kg, administered i.p., twice weekly.

    • Combination: 9-ING-41 (70 mg/kg) and Irinotecan (5 mg/kg), administered i.p., twice weekly.

  • Study Duration and Endpoints: Tumor volumes were measured twice weekly with calipers using the formula: (length × width^2) / 2. The study continued for 21 days, after which tumors were excised and weighed.

B. Glioblastoma Patient-Derived Xenograft (PDX) Study
  • Tumor Model: GBM6 patient-derived xenograft tissue.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous engraftment of GBM6 PDX tumor pieces.

  • Treatment Groups:

    • Control: Vehicle administered i.p.

    • 9-ING-41: 70 mg/kg, administered i.p., twice weekly for 2 weeks.

    • Irinotecan (CPT-11): 10 mg/kg, administered i.p., twice weekly for 2 weeks.

    • Combination: 9-ING-41 (70 mg/kg) and Irinotecan (10 mg/kg), administered i.p., twice weekly for 2 weeks.

  • Study Duration and Endpoints: Tumor volumes were measured, and at the end of the study, tumors were excised and weighed.

IV. Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of the synergistic effects of 9-ING-41 and irinotecan.

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis A Cell Culture / PDX Propagation C Tumor Implantation (Subcutaneous) A->C B Animal Acclimatization B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F Drug Administration (i.p. injections) E->F G Tumor Volume Measurement (Twice Weekly) F->G H Monitor Animal Health & Body Weight F->H I Endpoint: Tumor Excision & Weight Measurement G->I H->I J Data Analysis & Statistical Evaluation I->J

Workflow for in vivo xenograft studies.

V. Conclusion

The preclinical in vivo data strongly support the synergistic anti-tumor activity of combining 9-ING-41 with irinotecan in neuroblastoma and glioblastoma models. The inhibition of the pro-survival NF-κB pathway by 9-ING-41 appears to be a key mechanism for sensitizing cancer cells to the cytotoxic effects of irinotecan. These findings provide a solid foundation for the ongoing and future clinical evaluation of this promising combination therapy in various cancer types.

References

Cross-study comparison of Elraglusib efficacy in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 27, 2025 – Elraglusib (9-ING-41), a novel small molecule inhibitor, has demonstrated significant anti-tumor activity across a spectrum of preclinical and clinical studies. Initially developed as a selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a protein implicated in various oncogenic pathways, recent evidence also points to a secondary mechanism of action as a microtubule destabilizer. This dual-action, combined with its immunomodulatory properties, positions Elraglusib as a promising therapeutic agent in oncology. This guide provides a comparative analysis of Elraglusib's efficacy in various cancer types, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The clinical efficacy of Elraglusib, both as a monotherapy and in combination with standard-of-care chemotherapy, has been evaluated in several clinical trials. The following tables summarize the key quantitative outcomes from these studies across different cancer types.

Table 1: Elraglusib in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) - Actuate-1801 Trial (NCT03678883)[1][2][3][4]
Treatment ArmMedian Overall Survival (mOS)1-Year Survival RateOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
Elraglusib + Gemcitabine/nab-paclitaxel10.1 months43.6%29.0%62%5.6 months
Gemcitabine/nab-paclitaxel alone7.2 months22.5%21.8%33.3%5.1 months
Table 2: Elraglusib in Refractory Solid Tumors - Phase 1/2 Trial (NCT03678883)[5]
Cancer TypeTreatmentKey Outcomes
Melanoma (Checkpoint inhibitor refractory)Elraglusib Monotherapy1 durable Complete Response (CR) observed. 8 out of 9 patients remained on study for >2 cycles.
Colorectal CancerElraglusib MonotherapyMedian Overall Survival of 106 days (4/12 patients on study >2 cycles).
Colorectal CancerElraglusib + IrinotecanMedian Overall Survival of 211 days (12/15 patients on study >2 cycles).
Table 3: Elraglusib in Pediatric Refractory Malignancies - Phase 1/2 Trial (NCT04239092)
Cancer TypeTreatmentKey Outcomes
Ewing SarcomaElraglusib + Cyclophosphamide/Topotecan2 ongoing Complete Responses (CRs) out of 6 patients. 2 patients achieved Stable Disease (SD).
Desmoplastic Small Round Cell Tumor (DSRCT)Elraglusib Combination1 confirmed Partial Response (PR).
Various Solid TumorsElraglusib Monotherapy or Combination6 patients (26.1%) had Stable Disease (SD). 8 patients (35%) remained on study for ≥ 3 months.

Mechanism of Action

Elraglusib exhibits a multi-faceted mechanism of action, contributing to its broad anti-cancer activity.

  • GSK-3β Inhibition : Elraglusib was designed as a potent and selective inhibitor of GSK-3β. GSK-3β is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in promoting tumor growth and resistance to therapy. By inhibiting GSK-3β, Elraglusib downregulates pro-survival pathways like NF-κB, leading to cell cycle arrest and apoptosis.

  • Microtubule Destabilization : Recent studies have revealed that Elraglusib's cytotoxic effects may be independent of GSK-3β inhibition and are instead a result of direct microtubule depolymerization. This leads to mitotic arrest, DNA damage, and subsequent apoptosis in cancer cells. This mechanism is significant as it suggests a broader applicability of Elraglusib beyond cancers with specific GSK-3β pathway dysregulation.

  • Immunomodulation : Elraglusib has been shown to have immunomodulatory effects that enhance the anti-tumor immune response. It can increase the activation of CD8+ T cells and Natural Killer (NK) cells, downregulate immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and enhance the efficacy of checkpoint inhibitors.

Elraglusib_Mechanism_of_Action cluster_0 Elraglusib cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects Elraglusib Elraglusib GSK3B GSK-3β Inhibition Elraglusib->GSK3B Microtubules Microtubule Destabilization Elraglusib->Microtubules Immune_System Immunomodulation Elraglusib->Immune_System NFkB_Down ↓ NF-κB Pathway GSK3B->NFkB_Down Mitotic_Arrest ↑ Mitotic Arrest Microtubules->Mitotic_Arrest TCell_Activation ↑ T-Cell/NK Cell Activation Immune_System->TCell_Activation Checkpoint_Down ↓ Immune Checkpoints (PD-1, etc.) Immune_System->Checkpoint_Down Apoptosis_GSK ↑ Apoptosis NFkB_Down->Apoptosis_GSK CellCycleArrest_GSK ↑ Cell Cycle Arrest NFkB_Down->CellCycleArrest_GSK DNA_Damage ↑ DNA Damage Mitotic_Arrest->DNA_Damage Apoptosis_MT ↑ Apoptosis DNA_Damage->Apoptosis_MT Immune_Synergy Synergy with Immunotherapy TCell_Activation->Immune_Synergy Checkpoint_Down->Immune_Synergy

Caption: Elraglusib's multi-modal mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Elraglusib.

Western Blotting for Protein Expression Analysis
  • Objective : To determine the effect of Elraglusib on the expression levels of key proteins in signaling pathways such as GSK-3β and NF-κB.

  • Cell Culture and Treatment : Cancer cell lines (e.g., HCT-116, HT-29 colorectal cancer cells) are cultured in appropriate media. Cells are treated with varying concentrations of Elraglusib (e.g., 1 µM) or vehicle control (DMSO) for specified durations (e.g., 0-72 hours).

  • Lysate Preparation : Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, NF-κB p65, PD-L1, β-actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Co-culture Cytotoxicity Assay
  • Objective : To assess the ability of Elraglusib to sensitize tumor cells to immune cell-mediated killing.

  • Cell Preparation : Target cancer cells (e.g., SW480) are fluorescently labeled. Effector immune cells (e.g., TALL-104 CD8+ T cells or NK-92 cells) are prepared.

  • Co-culture Setup : Target and effector cells are co-cultured at a specific effector-to-target (E:T) ratio (e.g., 1:1) in a 96-well plate.

  • Treatment : The co-culture is treated with Elraglusib at various concentrations (e.g., 5 µM, 10 µM) or vehicle control. In some experiments, tumor cells are pre-treated with Elraglusib before the addition of immune cells.

  • Cytotoxicity Assessment : After a 24-hour incubation, cell death is quantified. This can be done by adding a fluorescent dye that only enters dead cells (e.g., Ethidium Homodimer-1) and imaging with a fluorescence microscope. The percentage of dead cells is calculated by dividing the number of fluorescently labeled dead cells by the total number of cells.

In Vivo Tumor Xenograft Model
  • Objective : To evaluate the in vivo anti-tumor efficacy of Elraglusib, alone or in combination with other agents.

  • Animal Model : Immunocompetent mice (e.g., BALB/c) are used for syngeneic tumor models (e.g., CT-26 colorectal cancer).

  • Tumor Implantation : A suspension of cancer cells (e.g., 50,000 cells in PBS and Matrigel) is injected subcutaneously into the flanks of the mice.

  • Treatment : Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, Elraglusib alone, immunotherapy (e.g., anti-PD-L1) alone, or a combination of Elraglusib and immunotherapy. Elraglusib is administered intravenously at a specified dose and schedule.

  • Efficacy Evaluation : Tumor volume is measured regularly. The primary endpoint is typically overall survival. At the end of the study, tumors and tissues can be harvested for further analysis (e.g., immunohistochemistry to assess immune cell infiltration).

Experimental_Workflow cluster_0 Preclinical Evaluation of Elraglusib cluster_1 In Vitro Assays cluster_2 In Vivo Models start Hypothesis: Elraglusib has anti-tumor activity in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo Promising results cell_lines Cancer Cell Lines in_vitro->cell_lines clinical Clinical Trials in_vivo->clinical Positive preclinical data animal_model Mouse Model in_vivo->animal_model end Efficacy & Safety Profile clinical->end treatment_vitro Elraglusib Treatment cell_lines->treatment_vitro western_blot Western Blot (Protein Expression) treatment_vitro->western_blot cytotoxicity_assay Co-culture Cytotoxicity Assay treatment_vitro->cytotoxicity_assay tumor_implantation Tumor Implantation animal_model->tumor_implantation treatment_vivo Elraglusib +/- Combination tumor_implantation->treatment_vivo efficacy_eval Tumor Growth & Survival Analysis treatment_vivo->efficacy_eval

Caption: A generalized experimental workflow for Elraglusib.

Conclusion

Elraglusib has demonstrated a favorable safety profile and encouraging anti-tumor activity across a range of difficult-to-treat cancers. Its unique dual mechanism of inhibiting GSK-3β and destabilizing microtubules, coupled with its ability to modulate the tumor immune microenvironment, provides a strong rationale for its continued development. The positive clinical trial results, particularly in metastatic pancreatic cancer, suggest that Elraglusib has the potential to become a valuable addition to the oncologist's armamentarium. Further studies are warranted to fully elucidate its therapeutic potential in various combination strategies and to identify biomarkers that can predict patient response.

Comparative transcriptomics of cancer cells treated with 9-ING-41 versus other agents

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Molecular Mechanisms of Novel and Conventional Cancer Therapies

In the landscape of oncology drug development, understanding the precise molecular changes induced by therapeutic agents is paramount. This guide provides a comparative transcriptomic analysis of 9-ING-41, a first-in-class GSK-3β inhibitor, against standard-of-care chemotherapies and other GSK-3β inhibitors in cancer cells. By examining the differential gene expression profiles, we aim to elucidate the unique and overlapping mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

9-ING-41 demonstrates a distinct transcriptomic signature compared to conventional chemotherapeutic agents like 5-Fluorouracil (5-FU) and oxaliplatin. While all agents impact cell cycle and DNA damage response pathways, 9-ING-41's mechanism is rooted in the inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β), a central node in multiple signaling cascades critical for cancer cell survival and proliferation. This guide presents a detailed comparison of the transcriptomic effects of these agents in colorectal and neuroblastoma cancer models, supported by experimental data and pathway visualizations.

Comparative Transcriptomic Data

The following tables summarize the differentially expressed genes (DEGs) and affected pathways in cancer cells treated with 9-ING-41, 5-FU, oxaliplatin, and other GSK-3β inhibitors. The data is compiled from multiple transcriptomic studies, primarily using RNA sequencing (RNA-seq).

Table 1: Differentially Expressed Genes in Colorectal Cancer Cells
Gene 9-ING-41 (Organoid Model) Fold Change [1]5-FU (Cell Line Model) Fold Change [2][3][4]Oxaliplatin (Cell Line Model) Fold Change [5]Pathway Association
TUBB -2.4Not consistently reportedNot consistently reportedCell Cycle, Cytoskeleton
UBE2C -1.7Upregulated in resistant cellsNot consistently reportedCell Cycle (Anaphase Promoting Complex)
CDK1 -1.5DownregulatedDownregulatedCell Cycle (G2/M Checkpoint)
MMP1 2.4Not consistently reportedUpregulatedExtracellular Matrix Remodeling
Wnt/β-catenin Signaling Genes Generally downregulatedVariably affectedGenerally upregulated in resistant cellsWnt Signaling
DNA Repair Genes DownregulatedUpregulated (in response to damage)Upregulated in resistant cellsDNA Damage Response
NF-κB Signaling Genes DownregulatedVariably affectedUpregulated in resistant cellsInflammation, Cell Survival

Note: Direct comparison of fold changes should be interpreted with caution due to differences in experimental models (organoids vs. cell lines), drug concentrations, and treatment durations.

Table 2: Comparative Effects of GSK-3β Inhibitors on Gene Expression
Agent Key Transcriptomic Effects Affected Pathways
9-ING-41 Downregulation of cell cycle and DNA repair genes. Modulation of NF-κB and Wnt/β-catenin signaling.Cell Cycle, DNA Damage Response, NF-κB, Wnt/β-catenin
AR-A014418 Downregulation of splicing factors (e.g., SRSF1, hnRNP) and anti-apoptotic genes (e.g., BCL2, Survivin). Reduction in Notch1 expression.RNA Splicing, Apoptosis, Notch Signaling
CHIR-99021 Upregulation of Wnt target genes (e.g., Axin2, Cyclin D1).Wnt/β-catenin

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by these agents and a typical experimental workflow for comparative transcriptomics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Destruction Complex Destruction Complex Frizzled->Destruction Complex Inhibits GSK-3β GSK-3β GSK-3β->Destruction Complex Component of β-catenin β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Translocates and binds Destruction Complex->β-catenin Phosphorylates for degradation Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Activates 9-ING-41 9-ING-41 9-ING-41->GSK-3β Inhibits

Figure 1: Wnt/β-catenin pathway and the inhibitory action of 9-ING-41.

G Cancer Cell Culture Cancer Cell Culture Drug Treatment Drug Treatment Cancer Cell Culture->Drug Treatment RNA Extraction RNA Extraction Drug Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis DEG & Pathway Analysis DEG & Pathway Analysis Data Analysis->DEG & Pathway Analysis

Figure 2: A generalized workflow for comparative transcriptomic analysis.

Experimental Protocols

A representative experimental protocol for RNA sequencing of cancer cells treated with therapeutic agents is outlined below.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., colorectal cancer lines HT-29, RKO; neuroblastoma lines SK-N-BE(2), SH-SY5Y) are cultured in appropriate media and conditions.

  • Cells are treated with 9-ING-41, 5-FU, oxaliplatin, or other GSK-3β inhibitors at predetermined concentrations (e.g., IC50 values) for a specified duration (e.g., 24-72 hours). Control cells are treated with the vehicle (e.g., DMSO).

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Enriched mRNA is fragmented and reverse transcribed into cDNA.

  • Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • The quality of the sequencing library is assessed, and the library is sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Raw sequencing reads are processed to remove adapters and low-quality reads.

  • The cleaned reads are aligned to a reference human genome.

  • Gene expression levels are quantified (e.g., as counts or TPM).

  • Differential gene expression analysis is performed between treated and control groups to identify statistically significant DEGs (e.g., using DESeq2 or edgeR).

  • Pathway and gene ontology enrichment analysis is conducted on the list of DEGs to identify significantly affected biological pathways.

Discussion of Comparative Findings

The transcriptomic data reveals that while both 9-ING-41 and conventional chemotherapies induce cell cycle arrest, the underlying mechanisms differ. 9-ING-41's effect is a direct consequence of GSK-3β inhibition, leading to the downregulation of key cell cycle regulators. In contrast, agents like 5-FU and oxaliplatin cause DNA damage, which then triggers a DNA damage response and subsequent cell cycle arrest.

A notable difference lies in the response of the Wnt/β-catenin and NF-κB pathways. 9-ING-41 generally leads to the downregulation of these pro-survival pathways. Conversely, in some contexts, resistance to oxaliplatin is associated with the upregulation of the Wnt/β-catenin pathway. This suggests that 9-ING-41 could be particularly effective in tumors with activated Wnt signaling or could be used to overcome resistance to conventional chemotherapy.

The comparison with other GSK-3β inhibitors highlights both common and distinct effects. While all inhibitors are expected to modulate Wnt signaling, the broader transcriptomic impact can vary. For instance, AR-A014418 has been shown to significantly affect RNA splicing and the Notch pathway, effects that are not as prominently reported for 9-ING-41. These differences may be attributable to off-target effects or the specific cellular context.

Conclusion

This comparative guide underscores the unique transcriptomic profile of 9-ING-41. Its targeted inhibition of GSK-3β offers a distinct mechanism of action compared to the broad cytotoxic effects of traditional chemotherapies. The detailed transcriptomic data and pathway analyses presented here provide a valuable resource for researchers to understand the molecular basis of 9-ING-41's anti-cancer activity and to guide the design of future studies and combination therapies. The provided experimental workflow serves as a template for conducting similar comparative transcriptomic analyses.

References

Safety Operating Guide

Standard Operating Procedure for the Proper Disposal of Anticancer Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anticancer Agent 41" is a placeholder for a hypothetical cytotoxic compound. This document provides general procedural guidance based on established safety protocols for handling hazardous antitumor drugs. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and local regulatory guidelines for the exact agent being used.

This Standard Operating Procedure (SOP) outlines the essential, immediate safety and logistical information for the proper disposal of waste contaminated with the investigational "this compound." Adherence to these procedures is critical to minimize occupational exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)

All personnel handling waste contaminated with this compound must use appropriate PPE to prevent exposure through skin contact, inhalation, or ingestion. The required PPE should be donned before handling any contaminated materials and disposed of as cytotoxic waste after completion of the task.

PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-tested nitrile gloves.Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer pair if contaminated.
Gown Disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from splashes and contamination.
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes of liquid waste or aerosols.
Respiratory Protection A fit-tested N95 respirator or higher.Required when there is a risk of generating airborne particles or aerosols.

Waste Segregation and Container Specifications

Proper segregation of waste at the point of generation is a critical step in the safe disposal of this compound. All materials that have come into contact with the agent are considered potentially hazardous and must be disposed of accordingly.

Waste CategoryDescriptionRecommended ContainerDisposal Pathway
Bulk Chemical Waste Unused or expired "this compound," concentrated stock solutions, and materials grossly contaminated with the agent.Black, leak-proof, and puncture-resistant hazardous waste container with a secure lid. Must be clearly labeled "Hazardous Waste - Cytotoxic."Disposal as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) department.[1]
Trace Contaminated Solids Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, flasks, plasticware, gloves, gowns, and absorbent pads.[2]Yellow, leak-proof, and puncture-resistant chemotherapy waste container with a biohazard symbol and labeled "Trace Chemotherapy Waste for Incineration."[1][3]Incineration.[4]
Contaminated Sharps Needles, syringes, scalpels, and broken glass contaminated with "this compound."Yellow, puncture-resistant sharps container specifically designated for chemotherapy waste. Must be labeled "Chemo Sharps."Incineration.
Contaminated Liquids Aqueous solutions containing trace amounts of "this compound" from experimental procedures.Must not be disposed of down the drain. Collect in a compatible, sealed, and clearly labeled hazardous waste container for liquids.Disposal as hazardous chemical waste through the institution's EHS department.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the methodology for the safe segregation and disposal of waste generated from the experimental use of "this compound."

3.1. Preparation

  • Ensure all necessary PPE is available and in good condition.

  • Prepare the designated waste containers by ensuring they are properly labeled and within reach of the work area.

  • Perform all manipulations of "this compound" and waste segregation within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.

3.2. Waste Segregation at the Point of Generation

  • Sharps: Immediately after use, place all contaminated needles and syringes into the designated yellow "Chemo Sharps" container without recapping, bending, or breaking them.

  • Trace Contaminated Solids: Place all disposable items with minimal contamination, such as gloves, gowns, and absorbent pads, into the yellow chemotherapy waste container.

  • Bulk Chemical Waste: Carefully transfer any unused or expired agent and grossly contaminated materials into the black hazardous waste container.

3.3. Container Management

  • Do not overfill waste containers. Containers should be sealed when they are three-quarters full.

  • Keep all waste containers securely sealed when not in use to prevent spills or the release of vapors.

  • Label all hazardous waste containers with the full chemical name ("this compound"), concentration, and the date of accumulation.

3.4. Decontamination of Work Surfaces

  • After completing the experimental work and waste segregation, decontaminate all work surfaces.

  • Use a detergent solution to clean the surfaces, followed by a thorough rinse with water.

  • Dispose of all cleaning materials as trace-contaminated solid waste.

3.5. Final Disposal

  • Carefully doff PPE to avoid self-contamination and dispose of it in the appropriate trace chemotherapy waste container.

  • Transport the sealed and properly labeled waste containers to the facility's designated hazardous waste accumulation area.

  • Follow institutional procedures to schedule a pickup by trained EHS personnel for final disposal.

Caption: Workflow for the segregation and disposal of waste contaminated with this compound.

References

Safe Handling and Disposal of Investigational Anticancer Agent 41: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anticancer Agent 41" is a placeholder for a hypothetical investigational compound. The following guidelines are based on established best practices for the safe handling of cytotoxic and investigational anticancer drugs in a research setting. Researchers must always consult the specific Safety Data Sheet (SDS) and institutional guidelines for any compound they are working with.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling "this compound." Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental contamination.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling "this compound" to prevent exposure.[1][2] The required PPE may vary depending on the specific task, but the following provides a general guideline for handling cytotoxic agents.

Core PPE Requirements:

  • Gloves: Double gloving with chemotherapy-rated gloves that comply with ASTM standard D-6978-(05)-13 is recommended.[2][3] The outer gloves should be changed frequently, especially during long procedures.[3]

  • Gowns: A solid-front, disposable gown with tight-fitting cuffs is essential to protect against splashes and contamination.

  • Eye and Face Protection: Safety goggles or a face shield should be worn to protect against potential splashes.

  • Respiratory Protection: While not always required for routine handling in a properly ventilated area, a respirator may be necessary for procedures with a high risk of aerosol generation. Consult your institution's safety officer for specific guidance.

Cleaning staff and animal handlers should also adhere to specific PPE protocols, including safety glasses, protective gloves, overshoes, and disposable gowns.

II. Operational Plan for Safe Handling

A structured operational plan is crucial for minimizing the risk of exposure during all stages of handling "this compound."

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated safe area.

  • "this compound" should be stored in a dedicated, locked cabinet or refrigerator within a designated Cytotoxic Academic Research Laboratory (CARL).

  • All containers, including stock solutions and samples, must be clearly labeled with the agent's name, concentration, preparation date, and the researcher's initials.

2. Preparation of Solutions:

  • All preparation of "this compound" solutions must be conducted within a certified chemical fume hood or a ducted biosafety cabinet to prevent aerosol generation.

  • The work surface should be covered with a disposable, plastic-backed absorbent pad, which should be taped down to prevent movement.

  • Care should be taken to avoid generating aerosols during preparation.

3. Experimental Use (In Vitro & In Vivo):

  • When handling animals treated with "this compound," special attention must be given to their excrement and carcasses, as these are considered cytotoxic waste. Animal cages and bedding are considered hazardous for a minimum of 3 days after an injection.

  • Animal handlers must wear appropriate PPE, including double gloves.

  • Used needles and syringes should never be recapped or bent and must be disposed of immediately in a designated "Chemo Sharps" container.

4. Decontamination:

  • After completing work, decontaminate all surfaces where "this compound" was handled.

  • Use a detergent solution followed by a thorough rinse with water to clean the work area.

  • Contaminated paper towels and absorbent pads should be disposed of as hazardous waste.

III. Waste Disposal Plan

Proper segregation and disposal of waste contaminated with "this compound" are critical to prevent exposure and environmental contamination. Waste must be segregated at the point of generation.

Waste Segregation and Disposal Summary

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Bulk Hazardous Waste Unused or expired "this compound," concentrated stock solutions, and grossly contaminated materials.Black RCRA-regulated hazardous waste container.Hazardous waste incineration.
Trace Waste (Solids) Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, flasks, and plasticware.Yellow chemotherapy waste container.Regulated Medical Waste program or incineration.
Trace Waste (Sharps) Used syringes, needles, and other contaminated sharps.Yellow, puncture-resistant "Chemo Sharps" container.Regulated Medical Waste program or incineration.
Contaminated PPE All disposable PPE, including gloves, gowns, and masks.Yellow chemotherapy waste bag or container.Regulated Medical Waste program or incineration.

Key Disposal Procedures:

  • Do not overfill waste containers and ensure they are securely sealed when not in use.

  • Clearly label all waste containers with "Hazardous Waste," the name of the agent, and the date.

  • Transport sealed waste containers to the designated hazardous waste accumulation area within your facility.

  • For P-listed (acutely toxic) chemicals, waste must be collected separately and not commingled with other waste streams.

IV. Emergency Procedures

In case of accidental exposure or spill, follow your institution's established emergency procedures. This typically includes:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Spill: Alert others in the area, contain the spill with absorbent materials, and follow your institution's spill cleanup protocol for cytotoxic agents.

Always refer to the Safety Data Sheet (SDS) for specific emergency procedures for the compound you are using.

V. Workflow for Safe Handling and Disposal

G start Start: Receive This compound storage Store in Designated Locked Cabinet/Fridge start->storage ppe Don Appropriate PPE: - Double Chemo Gloves - Gown - Eye Protection storage->ppe prep_area Prepare for Experiment in Fume Hood/BSC experiment Conduct Experiment (In Vitro / In Vivo) prep_area->experiment ppe->prep_area waste_seg Segregate Waste at Point of Generation experiment->waste_seg decon Decontaminate Work Area and Equipment waste_seg->decon doff_ppe Doff PPE and Dispose in Trace Waste decon->doff_ppe transport Transport Sealed Waste to Accumulation Area doff_ppe->transport end End of Process transport->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.